Fmoc-Tyr(2-Br-Z)-OH
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-3-[4-[(2-bromophenyl)methoxycarbonyloxy]phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H26BrNO7/c33-28-12-6-1-7-21(28)18-40-32(38)41-22-15-13-20(14-16-22)17-29(30(35)36)34-31(37)39-19-27-25-10-4-2-8-23(25)24-9-3-5-11-26(24)27/h1-16,27,29H,17-19H2,(H,34,37)(H,35,36)/t29-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDNBLNJKURMWNG-LJAQVGFWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC(=O)OC2=CC=C(C=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)COC(=O)OC2=CC=C(C=C2)C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H26BrNO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80478208 | |
| Record name | Fmoc-Tyr(2-Br-Z)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80478208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
616.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147688-40-2 | |
| Record name | Fmoc-Tyr(2-Br-Z)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80478208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
What is Fmoc-Tyr(2-Br-Z)-OH and its chemical structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-α-Fmoc-O-(2-bromobenzyloxycarbonyl)-L-tyrosine, commonly abbreviated as Fmoc-Tyr(2-Br-Z)-OH, is a protected amino acid derivative crucial for its application in solid-phase peptide synthesis (SPPS). This guide provides a comprehensive overview of its chemical properties, its utility in peptide synthesis, and detailed experimental protocols for its incorporation into peptide chains. The selection of the appropriate protecting group for the tyrosine side chain is a critical consideration in peptide synthesis to prevent unwanted side reactions, and the 2-bromobenzyloxycarbonyl (2-Br-Z) group offers specific advantages in certain synthetic strategies.
Core Chemical Properties
This compound is an Fmoc-protected tyrosine derivative.[1] The key chemical identifiers and physical properties of this compound are summarized below.
| Property | Value |
| Full Chemical Name | N-α-(9-Fluorenylmethoxycarbonyl)-O-(2-bromobenzyloxycarbonyl)-L-tyrosine |
| Abbreviation | This compound |
| CAS Number | 147688-40-2[1] |
| Molecular Formula | C₃₂H₂₆BrNO₇[1] |
| Molecular Weight | 616.46 g/mol [1] |
| Appearance | White to off-white powder |
| Solubility | Soluble in N,N-dimethylformamide (DMF) and other common organic solvents used in peptide synthesis. |
Chemical Structure
The chemical structure of this compound incorporates three key components: the L-tyrosine amino acid backbone, the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on the α-amino group, and the 2-bromobenzyloxycarbonyl (2-Br-Z) protecting group on the phenolic hydroxyl group of the tyrosine side chain.
Caption: Chemical structure of this compound.
Role in Solid-Phase Peptide Synthesis (SPPS)
This compound is utilized as a building block in Fmoc-based solid-phase peptide synthesis, a methodology that allows for the stepwise assembly of amino acids on a solid support. The Fmoc group at the N-terminus is temporarily protecting the amine and is removed at each cycle with a mild base, typically piperidine, to allow for the coupling of the next amino acid.
The 2-Br-Z group serves as a semi-permanent protecting group for the tyrosine side chain, preventing O-acylation and other potential side reactions during the synthesis. The stability of the 2-Br-Z group under the basic conditions of Fmoc deprotection is a critical factor for its successful application in this synthetic strategy.
Experimental Protocols
The following protocols provide a general framework for the incorporation of this compound into a peptide sequence using manual solid-phase peptide synthesis. Reagent quantities are based on a 0.1 mmol synthesis scale and should be adjusted accordingly for different scales.
Resin Swelling and Fmoc Deprotection
-
Resin Swelling: Place the resin (e.g., Rink Amide resin, 0.1 mmol) in a fritted syringe reaction vessel. Swell the resin in N,N-dimethylformamide (DMF) for 30-60 minutes.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a 20% (v/v) solution of piperidine in DMF to the resin.
-
Agitate the mixture for 5 minutes and then drain the solution.
-
Repeat the piperidine treatment for an additional 15-20 minutes to ensure complete removal of the Fmoc group.
-
Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.
-
Coupling of this compound
The choice of coupling reagent is critical for efficient peptide bond formation. Common and effective coupling reagents for Fmoc-amino acids include carbodiimides (like DIC) in the presence of an additive (like HOBt) or uronium/aminium salts (like HBTU or HATU).
Protocol using HBTU/DIPEA:
-
Activation Mixture Preparation: In a separate vessel, dissolve this compound (3 equivalents, 0.3 mmol), HBTU (2.9 equivalents, 0.29 mmol), and HOBt (3 equivalents, 0.3 mmol) in a minimal amount of DMF. Add N,N-diisopropylethylamine (DIPEA) (6 equivalents, 0.6 mmol) to the mixture. Allow the solution to pre-activate for 2-5 minutes.
-
Coupling Reaction: Add the activation mixture to the deprotected peptide-resin. Agitate the reaction mixture at room temperature for 1-2 hours.
-
Monitoring the Coupling: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), the coupling reaction should be repeated with a fresh activation mixture.
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and then with dichloromethane (DCM) (3-5 times).
Final Cleavage and Deprotection of the 2-Br-Z Group
The cleavage of the completed peptide from the resin and the removal of the side-chain protecting groups, including the 2-Br-Z group, is typically achieved with a strong acid cocktail.
-
Resin Preparation: Wash the final peptide-resin with DCM and dry it under a stream of nitrogen or in a vacuum desiccator.
-
Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the peptide sequence and the resin used. A common cocktail is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).
-
Cleavage Reaction: Add the cleavage cocktail to the dry peptide-resin in a fume hood. Agitate the mixture at room temperature for 2-4 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate containing the cleaved peptide. Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Peptide Isolation: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the peptide pellet with cold ether two more times.
-
Drying: Dry the crude peptide pellet under vacuum. The peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Logical Workflow for a Single Coupling Cycle
The following diagram illustrates the key steps in a single coupling cycle for the incorporation of this compound in Fmoc-based solid-phase peptide synthesis.
Caption: A single coupling cycle in Fmoc-SPPS using this compound.
References
Fmoc-Tyr(2-Br-Z)-OH: A Technical Guide for Researchers and Drug Development Professionals
Fmoc-L-Tyr(2-Br-Z)-OH is a protected amino acid derivative crucial for the synthesis of peptides, particularly in the fields of drug discovery and proteomics. This in-depth guide provides a comprehensive overview of its chemical properties, characteristics, and applications in solid-phase peptide synthesis (SPPS). It is designed to be a valuable resource for researchers, scientists, and professionals in drug development.
Core Properties and Characteristics
Fmoc-Tyr(2-Br-Z)-OH is a derivative of the amino acid L-tyrosine, where the α-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and the hydroxyl group of the tyrosine side chain is protected by a 2-bromobenzyloxycarbonyl (2-Br-Z) group.[1][2] The Fmoc group is base-labile, making it suitable for the iterative deprotection steps in Fmoc-based SPPS.[3][4] The 2-Br-Z group provides protection for the reactive phenolic hydroxyl group of tyrosine, preventing side reactions during peptide chain elongation.[5]
Quantitative Data
While specific experimental data for some properties of this compound are not extensively reported in publicly available literature, the following table summarizes its key identifiers and calculated properties. For properties where specific data is unavailable, representative data for the closely related and more commonly used Fmoc-Tyr(tBu)-OH is provided for reference and should be treated as an approximation.
| Property | Value | Reference |
| Chemical Name | N-α-(9-Fluorenylmethoxycarbonyl)-O-(2-bromobenzyloxycarbonyl)-L-tyrosine | N/A |
| CAS Number | 147688-40-2 | [1][2] |
| Molecular Formula | C₃₂H₂₆BrNO₇ | [1][2] |
| Molecular Weight | 616.46 g/mol | [1][2] |
| Appearance | White to off-white solid (presumed) | |
| Melting Point | Not available (Fmoc-Tyr(tBu)-OH: 153-156 °C) | [6] |
| Optical Rotation [α]D²⁰ | Not available (Fmoc-Tyr-OH: -22 ± 2°, c=1 in DMF) | [7] |
| Solubility | Soluble in DMF and DMSO (presumed) | [8] |
The Role of Protecting Groups in Peptide Synthesis
Successful peptide synthesis relies on the strategic use of protecting groups to prevent unwanted side reactions. In this compound, two key protecting groups are utilized.
The Fmoc group is a well-established protecting group for the α-amino group in SPPS. Its key characteristic is its lability to basic conditions, typically a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[3] This allows for the selective deprotection of the N-terminus of the growing peptide chain without affecting most acid-labile side-chain protecting groups, a principle known as orthogonality.[4]
The 2-Br-Z group protects the phenolic hydroxyl group of the tyrosine side chain. While the tert-butyl (tBu) group is more commonly used in modern Fmoc chemistry due to its high stability to piperidine and clean cleavage with strong acids like trifluoroacetic acid (TFA), the 2-Br-Z group offers an alternative.[5] It is generally considered more acid-labile than the tBu group and can be removed with strong acids like hydrogen fluoride (HF).[5] However, it's important to note that the 2-Br-Z group exhibits some lability to the piperidine treatment used for Fmoc removal, which can limit its application to the synthesis of shorter peptides or for introducing a tyrosine residue near the N-terminus of a peptide.[5]
Experimental Protocols
Synthesis and Purification of Fmoc-Protected Amino Acids (General Protocol)
The synthesis of Fmoc-amino acids generally involves the reaction of the free amino acid with an Fmoc-donating reagent in the presence of a base.
-
Dissolution: Dissolve the L-tyrosine derivative (with the side chain already protected with the 2-Br-Z group) in an aqueous solution of a mild base, such as 10% sodium carbonate.[1]
-
Fmoc Protection: Cool the solution to 0°C and add a solution of N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) in a solvent like dioxane.[1]
-
Reaction: Allow the reaction to stir at 0°C for a few hours and then at room temperature overnight.[1]
-
Work-up: Dilute the reaction mixture with water and wash with a non-polar solvent like diethyl ether to remove unreacted Fmoc-OSu.[1]
-
Precipitation: Acidify the aqueous layer to a pH of 2-3 with a dilute acid (e.g., 1M HCl) to precipitate the Fmoc-protected amino acid.[1]
-
Isolation and Purification: The crude product can be collected by filtration and purified by recrystallization from an appropriate solvent system or by column chromatography to achieve the high purity required for peptide synthesis.[1]
Solid-Phase Peptide Synthesis (SPPS) using this compound
The following is a generalized protocol for the incorporation of this compound into a peptide chain on a solid support.
Materials:
-
Fmoc-protected amino acid resin
-
This compound
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
20% (v/v) Piperidine in DMF
-
Coupling reagents: e.g., N,N'-Diisopropylcarbodiimide (DIC) and 1-Hydroxybenzotriazole (HOBt), or other suitable activators
-
Cleavage cocktail (e.g., a mixture containing Trifluoroacetic Acid (TFA) and scavengers, or Hydrogen Fluoride (HF) for 2-Br-Z removal)
-
Dichloromethane (DCM)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the resin (pre-loaded with the first amino acid) in DMF in a reaction vessel for 30-60 minutes.[9]
-
Fmoc Deprotection: Treat the resin with a 20% piperidine in DMF solution for 5-20 minutes to remove the Fmoc group from the N-terminus of the growing peptide chain.[9]
-
Washing: Thoroughly wash the resin with DMF to remove excess piperidine and the dibenzofulvene-piperidine adduct.[9]
-
Coupling of this compound:
-
In a separate vessel, dissolve this compound (typically 3-5 equivalents relative to the resin loading capacity) and an activating agent (e.g., HOBt and DIC) in a minimal amount of DMF.[9]
-
Add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 1-2 hours with gentle agitation.[9] The completion of the reaction can be monitored using a qualitative test such as the Kaiser test.
-
-
Washing: Wash the resin with DMF to remove unreacted reagents and byproducts.[9]
-
Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid to be added to the peptide sequence.
-
Final Cleavage and Deprotection:
-
After the final amino acid has been coupled and the terminal Fmoc group has been removed, wash the resin with DCM and dry it under vacuum.
-
Treat the peptide-resin with a cleavage cocktail. For the 2-Br-Z group, a strong acid like HF is typically required for complete removal.[5] If other acid-labile protecting groups are present, a TFA-based cocktail with appropriate scavengers may be used, but complete cleavage of the 2-Br-Z group may not be guaranteed.[5]
-
-
Peptide Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether, and then purify it using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).
Spectroscopic Data
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the protons of the Fmoc group (aromatic and aliphatic), the tyrosine backbone and aromatic ring, and the 2-bromobenzyl group of the Z-protecting group.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display signals corresponding to all the unique carbon atoms in the molecule, providing confirmation of the carbon skeleton.
-
IR (Infrared) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the various functional groups present, including the carbamate and carboxylic acid carbonyls, N-H bonds, and aromatic C-H bonds.
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. For this compound, the expected monoisotopic mass of the [M+H]⁺ ion would be approximately 616.09 g/mol .
Applications in Research and Drug Development
This compound serves as a critical building block for the synthesis of peptides containing tyrosine. Tyrosine residues in peptides and proteins are of significant biological importance as they can be post-translationally modified (e.g., phosphorylation), which plays a crucial role in cellular signaling pathways.[10] The ability to incorporate protected tyrosine derivatives like this compound allows for the synthesis of custom peptides for various research applications, including:
-
Structure-activity relationship (SAR) studies: By substituting or modifying tyrosine residues, researchers can investigate their role in the biological activity of a peptide.
-
Development of peptide-based therapeutics: Many therapeutic peptides contain tyrosine residues that are essential for their function.
-
Synthesis of enzyme substrates and inhibitors: Peptides containing tyrosine are often used to study the activity of kinases and phosphatases.
Conclusion
This compound is a valuable, albeit less common, protected amino acid for solid-phase peptide synthesis. Its utility is primarily in the controlled incorporation of tyrosine into peptide sequences. While it offers an alternative to the more standard t-butyl protection, researchers should be mindful of the partial lability of the 2-Br-Z group to piperidine. A thorough understanding of its properties and careful execution of experimental protocols are paramount for its successful application in the synthesis of high-purity peptides for research and drug development. For critical applications, it is highly recommended to obtain lot-specific analytical data to ensure the quality and purity of this reagent.
References
- 1. benchchem.com [benchchem.com]
- 2. scbt.com [scbt.com]
- 3. peptide.com [peptide.com]
- 4. rsc.org [rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Fmoc-O-叔丁基-L-酪氨酸-13C9,15N 98 atom % 15N, 98 atom % 13C, 97% (CP) | Sigma-Aldrich [sigmaaldrich.com]
- 7. Fmoc-Tyr-OH = 97.0 HPLC 92954-90-0 [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 10. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Synthesis and Purification of Fmoc-Tyr(2-Br-Z)-OH
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and purification of Nα-(9-Fluorenylmethoxycarbonyl)-O-(2-bromobenzyloxycarbonyl)-L-tyrosine (Fmoc-Tyr(2-Br-Z)-OH), a valuable derivative for solid-phase peptide synthesis (SPPS). Due to the limited availability of specific published protocols for this particular derivative, this guide presents a representative synthesis and purification strategy based on well-established chemical methodologies for analogous compounds. The document includes detailed, representative experimental protocols, structured data tables for key parameters, and workflow diagrams to facilitate understanding and application in a research and development setting.
Introduction
In the field of peptide chemistry and drug development, the use of orthogonally protected amino acids is fundamental for the successful solid-phase synthesis of complex peptides. For tyrosine residues, protection of the phenolic hydroxyl group is crucial to prevent side reactions during peptide chain elongation. The 2-bromobenzyloxycarbonyl (2-Br-Z) group is a useful protecting group that can be removed under specific conditions, often offering a different lability profile compared to more common protecting groups like tert-butyl (tBu). This guide outlines a plausible and chemically sound pathway for the preparation and purification of this compound, providing researchers with the necessary information to produce this reagent in a laboratory setting.
Synthesis of this compound: A Representative Pathway
The synthesis of this compound can be envisioned as a multi-step process, beginning with the preparation of the side-chain protecting agent, followed by the protection of L-tyrosine, and culminating in the Nα-Fmoc protection.
Key Reagents and Intermediates
The following table summarizes the key chemical entities involved in the proposed synthesis.
| Compound Name | Abbreviation | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| 2-Bromobenzyl alcohol | - | C₇H₇BrO | 187.03 | 18982-54-2 |
| Triphosgene | - | C₃Cl₆O₃ | 296.75 | 32315-10-9 |
| 2-Bromobenzyl chloroformate | 2-Br-Z-Cl | C₈H₆BrClO₂ | 249.49 | Not available |
| L-Tyrosine | Tyr | C₉H₁₁NO₃ | 181.19 | 60-18-4 |
| O-(2-Bromobenzyloxycarbonyl)-L-tyrosine | H-Tyr(2-Br-Z)-OH | C₁₇H₁₆BrNO₅ | 394.22 | Not available |
| N-(9-Fluorenylmethoxycarbonyloxy)succinimide | Fmoc-OSu | C₁₉H₁₅NO₅ | 337.33 | 52880-80-9 |
| This compound | - | C₃₂H₂₆BrNO₇ | 616.46 | 147688-40-2 |
Experimental Protocols
The following protocols are representative and may require optimization based on laboratory conditions and available equipment.
Protocol 2.2.1: Synthesis of 2-Bromobenzyl Chloroformate (2-Br-Z-Cl)
This procedure is adapted from general methods for the synthesis of benzyl chloroformates.
-
Reaction Setup: In a fume hood, a solution of 2-bromobenzyl alcohol (1.0 eq) in anhydrous toluene is prepared in a three-necked flask equipped with a dropping funnel, a gas inlet, and a gas outlet connected to a scrubbing system (e.g., NaOH solution).
-
Phosgenation: The solution is cooled to 0-5 °C in an ice bath. A solution of triphosgene (0.4 eq) in anhydrous toluene is added dropwise over 1-2 hours while maintaining the temperature below 10 °C.
-
Reaction Monitoring: The reaction is stirred at room temperature overnight. The progress can be monitored by TLC (Thin Layer Chromatography) for the disappearance of the starting alcohol.
-
Work-up: The reaction mixture is concentrated under reduced pressure to remove excess phosgene and solvent, yielding the crude 2-bromobenzyl chloroformate. This reagent is often used immediately in the next step without further purification due to its lability.
Protocol 2.2.2: Synthesis of O-(2-Bromobenzyloxycarbonyl)-L-tyrosine (H-Tyr(2-Br-Z)-OH)
-
Dissolution: L-Tyrosine (1.0 eq) is dissolved in an aqueous solution of sodium hydroxide (2.0 eq). The solution is cooled to 0-5 °C.
-
Protection Reaction: The freshly prepared 2-bromobenzyl chloroformate (1.1 eq) in a suitable organic solvent (e.g., dioxane or THF) is added dropwise to the vigorously stirred tyrosine solution, while maintaining the pH between 9 and 10 by the concurrent addition of aqueous sodium hydroxide.
-
Reaction Completion: The reaction is allowed to proceed at room temperature for several hours until completion, as monitored by TLC.
-
Work-up and Isolation: The reaction mixture is washed with diethyl ether to remove unreacted chloroformate. The aqueous layer is then acidified to pH 2-3 with cold, dilute hydrochloric acid, leading to the precipitation of the product. The precipitate is collected by filtration, washed with cold water, and dried under vacuum.
Protocol 2.2.3: Synthesis of this compound
-
Dissolution: H-Tyr(2-Br-Z)-OH (1.0 eq) is suspended in a mixture of dioxane and water.
-
Fmocylation: The mixture is cooled to 0 °C, and sodium carbonate (2.0 eq) is added, followed by the portion-wise addition of Fmoc-OSu (1.05 eq).
-
Reaction: The reaction is stirred at 0 °C for 1-2 hours and then at room temperature overnight.
-
Work-up: The reaction mixture is diluted with water and washed with diethyl ether. The aqueous phase is acidified to pH 2-3 with dilute HCl, resulting in the precipitation of the crude product.
-
Extraction and Drying: The precipitate is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield crude this compound.
Synthesis Workflow Diagram
Caption: A representative three-step synthesis workflow for this compound.
Purification of this compound
The crude product from the synthesis typically requires purification to meet the stringent purity requirements for peptide synthesis. Recrystallization or column chromatography are common methods.
Purification Protocols
Protocol 3.1.1: Recrystallization
-
Solvent Selection: A suitable solvent system for recrystallization needs to be determined empirically. A common starting point for Fmoc-amino acids is a mixture of an organic solvent in which the compound is soluble at elevated temperatures (e.g., ethyl acetate, isopropanol) and a non-solvent in which it is insoluble at room temperature (e.g., hexane, heptane).
-
Procedure: The crude product is dissolved in a minimal amount of the hot solvent. The solution is then allowed to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization. The crystals are collected by filtration, washed with a cold non-solvent, and dried under vacuum.
Protocol 3.1.2: Flash Column Chromatography
-
Stationary Phase: Silica gel is typically used as the stationary phase.
-
Mobile Phase: A gradient of methanol in dichloromethane (e.g., 0-5% methanol) is a common mobile phase for the purification of Fmoc-amino acids.
-
Procedure: The crude product is dissolved in a minimal amount of the mobile phase and loaded onto the silica gel column. The column is eluted with the solvent gradient, and fractions are collected.
-
Analysis: The fractions are analyzed by TLC to identify those containing the pure product. The pure fractions are combined and the solvent is removed under reduced pressure to yield the purified this compound.
Purification Workflow Diagram
Caption: General purification and quality control workflow for this compound.
Quality Control and Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
Analytical Methods and Representative Data
The following table summarizes the key analytical techniques and expected outcomes for the characterization of the final product.
| Analytical Technique | Purpose | Representative/Expected Results |
| HPLC (High-Performance Liquid Chromatography) | Purity assessment and quantification of impurities. | A single major peak with purity ≥98%. A typical mobile phase would be a gradient of acetonitrile in water with 0.1% TFA on a C18 column. |
| ¹H NMR (Proton Nuclear Magnetic Resonance) | Structural confirmation. | Characteristic signals for the protons of the Fmoc group ( aromatic region ~7.2-7.8 ppm), the 2-bromobenzyl group (aromatic and methylene protons), and the tyrosine moiety. |
| ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) | Structural confirmation. | Resonances corresponding to all carbon atoms in the molecule, confirming the overall structure. |
| MS (Mass Spectrometry) | Molecular weight confirmation. | A molecular ion peak corresponding to the calculated mass of this compound (616.46 g/mol ), often observed as [M+H]⁺, [M+Na]⁺, or [M-H]⁻ depending on the ionization mode. |
| Optical Rotation | Confirmation of stereochemical integrity. | A specific rotation value indicating that the L-configuration of the amino acid has been retained. |
Conclusion
This technical guide provides a detailed, albeit representative, framework for the synthesis and purification of this compound. By following the outlined protocols, which are based on established organic chemistry principles for similar molecules, researchers and drug development professionals can produce this valuable reagent for their peptide synthesis needs. It is important to emphasize that optimization of the described procedures will likely be necessary to achieve the desired yield and purity in a specific laboratory setting. The successful synthesis and rigorous quality control of this compound will ultimately contribute to the successful and efficient production of complex peptides for a wide range of scientific applications.
The 2-Bromobenzyloxycarbonyl (2-Br-Z) Group: A Technical Guide to a Robust Protecting Strategy
For Researchers, Scientists, and Drug Development Professionals
The 2-bromobenzyloxycarbonyl (2-Br-Z) protecting group is a valuable tool in the arsenal of synthetic organic chemists, particularly in the realm of peptide synthesis. As a derivative of the classical benzyloxycarbonyl (Cbz or Z) group, the 2-Br-Z group offers enhanced acid stability, making it a strategic choice for the protection of various functional groups, most notably the phenolic hydroxyl group of tyrosine, in complex multi-step syntheses. This technical guide provides an in-depth overview of the core features of the 2-Br-Z protecting group, including its introduction, cleavage, and applications, with a focus on quantitative data and detailed experimental protocols.
Core Features and Chemical Properties
The defining characteristic of the 2-bromobenzyloxycarbonyl group is the presence of a bromine atom at the ortho position of the benzyl ring. This electron-withdrawing substituent significantly influences the electronic properties of the benzyl system, thereby increasing the stability of the protecting group towards acidolysis compared to the parent Cbz group. This enhanced stability is crucial in synthetic strategies that employ moderately acidic conditions for the removal of other protecting groups, such as the Boc group in solid-phase peptide synthesis (SPPS).
The 2-Br-Z group is lauded for its robustness under the repetitive acidic conditions required for the cleavage of Nα-Boc groups (typically 50% trifluoroacetic acid in dichloromethane) during SPPS.[1] This stability minimizes premature deprotection of the side chain, preventing unwanted side reactions and ensuring the integrity of the peptide chain.
Introduction of the 2-Bromobenzyloxycarbonyl Group
The 2-Br-Z group is typically introduced by reacting a nucleophilic functional group, such as an amine or a hydroxyl group, with 2-bromobenzyl chloroformate. The synthesis of this key reagent is a critical first step.
Synthesis of 2-Bromobenzyl Chloroformate
Experimental Protocol: Synthesis of 2-Bromobenzyl Chloroformate (Adapted)
-
Reaction Setup: A solution of 2-bromobenzyl alcohol (1.0 equivalent) in an inert solvent (e.g., toluene or THF) is prepared in a reaction vessel equipped with a stirrer and a gas inlet/outlet.
-
Phosgenation: The solution is cooled to 0 °C, and a solution of phosgene (typically in toluene, >1.1 equivalents) is added dropwise with vigorous stirring. The reaction is highly exothermic and produces HCl gas, requiring appropriate safety precautions and a well-ventilated fume hood.
-
Reaction Monitoring: The reaction progress is monitored by TLC or GC to ensure complete consumption of the starting alcohol.
-
Work-up: Upon completion, excess phosgene and solvent are removed under reduced pressure. The resulting crude 2-bromobenzyl chloroformate is often used directly in the next step or can be purified by vacuum distillation.
Protection of Amino Acids: A Focus on Tyrosine
The 2-Br-Z group is particularly well-suited for the protection of the phenolic hydroxyl group of tyrosine in Boc-based solid-phase peptide synthesis.
Experimental Protocol: Protection of Tyrosine with 2-Bromobenzyl Chloroformate
-
Reaction Setup: To a solution of Nα-Boc-L-tyrosine (1.0 equivalent) in a suitable solvent mixture (e.g., THF/water) is added a base such as sodium bicarbonate or triethylamine (2.0-3.0 equivalents) at 0 °C.
-
Addition of Protecting Agent: A solution of 2-bromobenzyl chloroformate (1.1-1.2 equivalents) in an organic solvent is added dropwise to the stirred reaction mixture.
-
Reaction Progression: The reaction is allowed to warm to room temperature and stirred for several hours until completion, as monitored by TLC.
-
Work-up and Purification: The reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product, Boc-L-Tyr(2-Br-Z)-OH, is then purified by column chromatography.
Cleavage of the 2-Bromobenzyloxycarbonyl Group
The removal of the 2-Br-Z group is typically achieved under strong acidic conditions, which are significantly harsher than those required for the cleavage of the Boc group. This orthogonality is a key advantage in complex synthetic strategies. The most common reagents for 2-Br-Z cleavage are liquid hydrogen fluoride (HF), trifluoromethanesulfonic acid (TFMSA), and hydrogen bromide in acetic acid (HBr/AcOH).[1]
Quantitative Data on Cleavage Conditions
While precise, side-by-side comparative studies with quantitative yields and reaction times for the cleavage of 2-Br-Z versus Z and 2-Cl-Z under various acidic conditions are not extensively detailed in the surveyed literature, the general order of acid stability is established as:
Z < 2-Cl-Z ≈ 2-Br-Z
The halogenated derivatives exhibit significantly greater stability towards acidolysis than the parent Z group. The choice of cleavage reagent and conditions depends on the overall synthetic strategy, particularly the nature of the solid support and other protecting groups present in the molecule.
| Cleavage Reagent | Typical Conditions | Remarks |
| Hydrogen Fluoride (HF) | Anhydrous HF, 0 °C, 1 hour, with scavengers (e.g., anisole, p-cresol) | The most common and effective method in Boc-SPPS. Requires specialized equipment due to the hazardous nature of HF.[2][3] |
| Trifluoromethanesulfonic Acid (TFMSA) | TFMSA/TFA/thioanisole, 0-25 °C, 1-6 hours | A strong acid alternative to HF. Cleavage efficiency is dependent on the resin, peptide sequence, and temperature.[4][5] |
| Hydrogen Bromide in Acetic Acid (HBr/AcOH) | 33% HBr in AcOH, room temperature, 60-90 minutes | A classical method for Cbz cleavage, also effective for 2-Br-Z. |
Table 1: Overview of Cleavage Conditions for the 2-Br-Z Group.
Experimental Protocols for Deprotection
Experimental Protocol: HF Cleavage
-
Preparation: The dried peptide-resin is placed in the reaction vessel of a specialized HF cleavage apparatus. A scavenger, such as anisole or p-cresol (typically 10% v/v), is added.
-
HF Distillation: The reaction vessel is cooled to -78 °C, and anhydrous liquid HF is distilled into the vessel.
-
Cleavage Reaction: The reaction mixture is stirred at 0 °C for 1 hour.
-
HF Removal: The HF is removed under vacuum.
-
Peptide Precipitation: The crude peptide is precipitated from the resin by the addition of cold diethyl ether, filtered, and washed to remove scavengers.[3]
Experimental Protocol: TFMSA Cleavage
-
Reaction Mixture: The peptide-resin is suspended in a mixture of trifluoroacetic acid (TFA) and a scavenger (e.g., thioanisole).
-
Addition of TFMSA: Trifluoromethanesulfonic acid is added to the mixture, typically at 0 °C.
-
Cleavage: The reaction is stirred at 0 °C to room temperature for 1 to 6 hours.
-
Work-up: The resin is filtered, and the peptide is precipitated from the filtrate with cold diethyl ether.[4][5]
Experimental Protocol: HBr/Acetic Acid Cleavage
-
Suspension: The 2-Br-Z protected compound is suspended in a solution of approximately 33% hydrogen bromide in glacial acetic acid.
-
Reaction: The mixture is stirred at room temperature for 1-2 hours.
-
Work-up: The reaction mixture is diluted with a large volume of cold diethyl ether to precipitate the hydrobromide salt of the deprotected product, which is then collected by filtration.
Signaling Pathways and Experimental Workflows
The utility of the 2-bromobenzyloxycarbonyl protecting group is best illustrated within the context of a synthetic workflow, such as Boc-based solid-phase peptide synthesis.
Figure 1: A simplified workflow for the incorporation of a Tyr(2-Br-Z) residue in Boc-SPPS.
The logical relationship for the selection of cleavage reagents based on the protecting groups present in a peptide can also be visualized.
Figure 2: Decision pathway for deprotection in a Boc-SPPS strategy utilizing a 2-Br-Z group.
Conclusion
The 2-bromobenzyloxycarbonyl protecting group serves as a robust and reliable choice for the protection of functional groups that require stability towards moderately acidic conditions. Its enhanced acid stability compared to the parent Cbz group makes it particularly advantageous in Boc-based solid-phase peptide synthesis for the protection of the tyrosine side chain. While cleavage of the 2-Br-Z group necessitates strong acidic reagents such as HF, TFMSA, or HBr/AcOH, this requirement also ensures its orthogonality with acid-labile protecting groups like Boc. For researchers and professionals in drug development and peptide chemistry, a thorough understanding of the properties and protocols associated with the 2-Br-Z group is essential for the successful design and execution of complex synthetic strategies.
References
The Strategic Application of Fmoc-Tyr(2-Br-Z)-OH in Peptide Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of Fmoc-Tyr(2-Br-Z)-OH, an N-α-Fmoc protected tyrosine derivative utilized in solid-phase peptide synthesis (SPPS). While less common than its tert-butyl (tBu) protected counterpart, this compound offers specific functionalities that can be leveraged in strategic peptide design. This document outlines its core chemical properties, presents a detailed experimental protocol for its use, and discusses the critical considerations for its successful incorporation into peptide chains.
Core Chemical and Physical Properties
Fmoc-L-Tyr(2-Br-Z)-OH is a white to off-white solid. A summary of its key quantitative and qualitative properties is presented in the table below. It is important to note that some physical properties, such as melting point and optical rotation, may exhibit slight variations between different suppliers and batches.
| Property | Value |
| Chemical Name | N-α-(9-Fluorenylmethoxycarbonyl)-O-(2-bromobenzyloxycarbonyl)-L-tyrosine |
| CAS Number | 147688-40-2[1] |
| Molecular Formula | C₃₂H₂₆BrNO₇[1] |
| Molecular Weight | 616.46 g/mol [1] |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMF and DMSO |
| Storage | Store at -20°C to -80°C. Aliquoting is recommended to avoid multiple freeze-thaw cycles.[2] |
The Role of the 2-Bromobenzyloxycarbonyl (2-Br-Z) Protecting Group
The defining feature of this compound is the use of the 2-bromobenzyloxycarbonyl (2-Br-Z) group to protect the phenolic hydroxyl function of the tyrosine side chain. The 2-Br-Z group is a member of the benzyloxycarbonyl family of protecting groups.
A critical characteristic of the 2-Br-Z group within the context of Fmoc-based SPPS is its lability. While it is stable to the acidic conditions used for the final cleavage of the peptide from many common resins, it exhibits a significant degree of instability towards the basic conditions used for Fmoc group removal, specifically the piperidine solution. This susceptibility to cleavage by piperidine limits the general applicability of this compound in standard Fmoc-SPPS protocols for the synthesis of long peptides.
However, this lability can be strategically employed in specific scenarios:
-
Synthesis of Short Peptides: For the synthesis of relatively short peptide sequences, the cumulative exposure to piperidine may not be sufficient to cause significant premature deprotection of the 2-Br-Z group.
-
Introduction of Tyrosine near the N-terminus: When the tyrosine residue is located near the N-terminal end of the peptide, it will be incorporated in the final stages of the synthesis, thereby minimizing its exposure to multiple cycles of piperidine treatment.
The 2-Br-Z group is compatible with cleavage cocktails containing strong acids such as trifluoromethanesulfonic acid (TFMSA) and hydrogen bromide (HBr).
Experimental Protocol: Incorporation of this compound in Fmoc-SPPS
The following protocol is a general guideline for the manual solid-phase synthesis of a peptide containing a Tyr(2-Br-Z) residue. It is crucial to note the modifications and considerations necessary due to the piperidine lability of the 2-Br-Z group.
Materials:
-
This compound
-
Pre-loaded solid-phase resin (e.g., Wang, Rink Amide)
-
Other required Fmoc-amino acids
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine
-
Coupling reagent (e.g., HBTU, HATU)
-
Activator base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% Water, 2.5% Triisopropylsilane - TIS)
-
Cold diethyl ether
Methodology:
-
Resin Swelling: Swell the peptide-resin in DMF in a reaction vessel for at least 30 minutes.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a 20% (v/v) solution of piperidine in DMF to the resin.
-
Agitate the mixture for 3 minutes.
-
Drain the solution.
-
Add a fresh aliquot of the 20% piperidine/DMF solution.
-
Agitate for an additional 10-15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Coupling (for this compound):
-
In a separate vial, dissolve this compound (3-4 equivalents relative to resin loading), HBTU (or a similar coupling agent, 3-4 eq.), and DIPEA (6-8 eq.) in a minimal amount of DMF.
-
Allow the mixture to pre-activate for 1-2 minutes.
-
Drain the final DMF wash from the resin.
-
Add the activated this compound solution to the resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Perform a colorimetric test (e.g., Kaiser test) to monitor for reaction completion. A negative test indicates a complete coupling.
-
-
Washing: Drain the coupling solution and wash the resin with DMF (3-5 times) followed by DCM (3-5 times). The resin is now ready for the next deprotection/coupling cycle.
-
Chain Elongation: Repeat steps 2 and 4 for the subsequent amino acids in the peptide sequence.
-
Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.
-
Final Washing and Drying: Wash the peptide-resin with DMF, followed by DCM, and then methanol. Dry the resin under vacuum.
-
Cleavage and Side-Chain Deprotection:
-
Add a freshly prepared cleavage cocktail (e.g., Reagent K: 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% 1,2-Ethanedithiol) to the dry resin.
-
Agitate the mixture at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with more cold ether.
-
Dry the crude peptide pellet under vacuum.
-
The product can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Logical Workflow and Considerations
The successful application of this compound requires careful consideration of its unique properties. The following workflow diagram illustrates the key decision points and modified procedures.
Caption: Workflow for the strategic use of this compound in Fmoc-SPPS.
Signaling Pathways and Applications
While this compound is a tool for chemical synthesis, the resulting tyrosine-containing peptides are fundamental in studying a vast array of biological signaling pathways. Tyrosine phosphorylation is a critical post-translational modification that governs cellular processes such as growth, differentiation, and metabolism. Peptides synthesized with tyrosine residues serve as substrates and inhibitors for protein tyrosine kinases and phosphatases, enabling the elucidation of these complex signaling cascades.
The general workflow for Fmoc-based solid-phase peptide synthesis is a cyclical process. The diagram below illustrates the iterative nature of this methodology.
Caption: General cycle of Fmoc-based solid-phase peptide synthesis.
References
A Technical Guide to the Application of Tyrosine Derivatives in Biochemical Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the critical roles tyrosine derivatives play in modern biochemical research. From elucidating complex cell signaling pathways to enabling novel protein engineering strategies, these modified amino acids are indispensable tools for discovery. We will explore the core applications of key derivatives, supported by quantitative data, detailed experimental protocols, and clear visual diagrams to facilitate understanding and implementation in the laboratory.
Phosphotyrosine and its Analogs: Decoding Cellular Signals
The phosphorylation of tyrosine residues is a cornerstone of intracellular signal transduction, regulating processes from cell growth and differentiation to metabolism.[1][2] Phosphotyrosine (pTyr) derivatives and analogs are central to studying the enzymes that control this modification—kinases and phosphatases—and the proteins that recognize and bind to pTyr sites.
Core Applications:
-
Kinase and Phosphatase Activity Assays: Synthetic peptides containing tyrosine are widely used as substrates in vitro to measure the activity of specific tyrosine kinases.[3][4] By detecting the rate of phosphate incorporation, researchers can characterize enzyme kinetics, screen for inhibitors, and diagnose disease states associated with aberrant kinase activity.[4]
-
Probing Protein-Protein Interactions: Phosphorylation creates docking sites for proteins containing Src Homology 2 (SH2) or Phosphotyrosine-Binding (PTB) domains.[1][5] Synthetic phosphopeptides are used in binding assays (e.g., SPR, fluorescence polarization) to quantify the affinity and specificity of these interactions, which is crucial for understanding signaling network assembly.[6][7]
-
Antibody-Based Detection: Antibodies that specifically recognize pTyr are fundamental tools for detecting tyrosine phosphorylation in complex biological samples via Western blotting, immunoprecipitation, and immunofluorescence.[8][9]
Signaling Pathway: Receptor Tyrosine Kinase (RTK) Activation
RTKs are cell surface receptors that, upon binding to an extracellular ligand (e.g., a growth factor), dimerize and autophosphorylate on specific tyrosine residues within their intracellular domains.[1][10] This autophosphorylation initiates a signaling cascade by recruiting SH2-domain-containing proteins like Grb2, which in turn activates downstream pathways such as the Ras-MAPK pathway, leading to changes in gene expression and cell behavior.[5][11]
Figure 1: Receptor Tyrosine Kinase (RTK) Signaling Pathway.
Quantitative Data: Binding Affinities and Inhibitor Potency
The precise quantification of molecular interactions is vital for drug development. The tables below summarize representative binding affinities for SH2 domains and IC50 values for common tyrosine kinase inhibitors (TKIs).
| SH2 Domain | Phosphopeptide Ligand | Binding Affinity (Kd) |
| Src SH2 | pYEEI | ~4 nM[12] |
| Src SH2 | PDGF-R (pY751) | ~400 nM (100x lower than pYEEI)[12] |
| Lck SH2 | pYEEI | 5.54 kcal/mol (ΔG)[13] |
| General SH2 | Phosphopeptides | 10⁻⁵ to 10⁻⁸ M[7] |
| Table 1: Representative Binding Affinities of SH2 Domains. |
| Inhibitor | Target Kinase(s) | Cell Line | IC50 Value |
| Gefitinib | EGFR | PC9 | 11.64 nM[14] |
| Osimertinib | EGFR | PC9 | 33.30 nM[14] |
| Lapatinib | EGFR/HER2 | SKBR3 | 110 nM[15] |
| Tucatinib | HER2 | SKBR3 | 26 nM[15] |
| Nilotinib | Bcr-Abl | (in vitro) | Higher cytotoxicity than Doxorubicin[16] |
| Table 2: IC50 Values for Selected Tyrosine Kinase Inhibitors (TKIs).[14][15][16][17][18] |
Experimental Protocol: In Vitro Kinase Assay (Radiometric)
This protocol outlines a standard filter-binding assay to measure kinase activity using a synthetic peptide substrate and radiolabeled ATP.[4][19]
1. Materials:
-
Recombinant active kinase
-
Synthetic peptide substrate (e.g., 5-20 µM)
-
Kinase Assay Buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
ATP Solution: 100 µM unlabeled ATP with [γ-³²P]ATP (0.5 µCi)
-
Stop Solution: 75 mM phosphoric acid
-
P81 Phosphocellulose filter paper
-
Scintillation counter or phosphorimager
2. Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare a master mix containing the kinase assay buffer, peptide substrate, and the active kinase enzyme (10-50 ng). Include appropriate controls (e.g., no enzyme, no substrate).
-
Initiate Reaction: Add the ATP solution to the reaction tube to start the phosphorylation reaction.
-
Incubation: Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).
-
Stop Reaction: Terminate the reaction by adding the phosphoric acid stop solution.
-
Spotting: Spot an aliquot (e.g., 20 µL) of the reaction mixture onto a P81 phosphocellulose filter paper. The positively charged peptide will bind to the negatively charged paper.[4]
-
Washing: Wash the filter papers multiple times with wash buffer (e.g., 0.5% phosphoric acid) to remove unbound [γ-³²P]ATP.[4]
-
Detection: Dry the filter paper and quantify the incorporated radioactivity using a scintillation counter or phosphorimager.[19] The signal is directly proportional to kinase activity.
Nitrotyrosine: A Biomarker of Nitroxidative Stress
3-Nitrotyrosine is a stable post-translational modification formed when tyrosine residues react with nitrating agents like peroxynitrite.[20][21] Its presence in tissues and biological fluids is a widely accepted biomarker for inflammation and nitroxidative stress, conditions implicated in numerous diseases.[20][22][23]
Core Applications:
-
Disease Biomarker: Elevated levels of nitrotyrosine are detected in pathological conditions such as rheumatoid arthritis, septic shock, and neurodegenerative diseases.[23][24]
-
Mechanistic Studies: The identification of specific nitrated proteins via proteomic methods helps to uncover the molecular targets of nitroxidative damage and understand disease pathogenesis.[20]
Figure 2: Formation and Detection of 3-Nitrotyrosine.
Experimental Protocol: Western Blot for Phosphotyrosine Detection
This protocol describes the immunodetection of tyrosine-phosphorylated proteins in cell lysates. The same principle applies to detecting nitrotyrosine, using a specific anti-nitrotyrosine antibody.[8][25][26]
1. Materials:
-
Cell lysate samples
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane
-
Transfer buffer and apparatus
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in TBST (Tris-Buffered Saline, 0.1% Tween-20)
-
Primary Antibody: Anti-phosphotyrosine antibody (e.g., 1:1000 dilution in blocking buffer)[25]
-
Secondary Antibody: HRP-conjugated anti-mouse/rabbit IgG (e.g., 1:5000 in TBST)
-
Enhanced Chemiluminescence (ECL) detection reagents
2. Procedure:
-
Protein Separation: Separate proteins in cell lysates by molecular weight using SDS-PAGE.
-
Electrotransfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block non-specific binding sites on the membrane by incubating it in Blocking Buffer for at least 1 hour at room temperature.[25]
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-phosphotyrosine antibody solution, typically overnight at 4°C with gentle agitation.[25]
-
Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Final Washing: Repeat the washing step (Step 5) to remove unbound secondary antibody.
-
Detection: Apply ECL reagents to the membrane and visualize the resulting chemiluminescent signal using an imaging system. The signal intensity corresponds to the amount of phosphorylated protein.[26]
Halogenated and Non-Canonical Tyrosine Analogs
The incorporation of non-canonical amino acids (ncAAs), including halogenated tyrosine derivatives, into proteins is a powerful strategy in chemical biology and protein engineering.[27][28] This is typically achieved by repurposing a stop codon (e.g., the amber codon UAG) and introducing an orthogonal aminoacyl-tRNA synthetase/tRNA pair that specifically recognizes the ncAA.[27][29]
Core Applications:
-
Structural Biology: Heavy atoms in halogenated tyrosines (e.g., iodo- or bromo-tyrosine) can be used as anomalous scatterers to solve the phase problem in X-ray crystallography.[30]
-
Probing Enzyme Mechanisms: Replacing a key tyrosine with a halogenated analog can alter its pKa or hydrogen-bonding ability, providing insights into catalytic mechanisms.[31][32][33]
-
Site-Specific Labeling: Analogs containing bio-orthogonal functional groups, such as azides or alkynes, can be incorporated into a protein at a specific site.[34] These groups can then be selectively modified with probes (e.g., fluorophores, biotin) via "click chemistry," enabling protein tracking and purification.[35]
| Tyrosine Derivative | Key Property | Primary Application(s) |
| 3-Iodotyrosine | Heavy atom | X-ray crystallography (phasing) |
| 3-Bromotyrosine | Heavy atom, altered pKa | X-ray crystallography, mechanistic studies[30][32] |
| 3-Fluorotyrosine | Altered pKa, minimal steric bulk | Probing H-bonding, enzyme mechanisms[31] |
| p-Azido-L-phenylalanine (AzF) | Azide group (bio-orthogonal) | Site-specific labeling via Click Chemistry |
| p-Benzoyl-L-phenylalanine (Bpa) | Photoreactive group | Photo-crosslinking to identify interaction partners[36] |
| Table 3: Properties and Applications of Non-Canonical Tyrosine Analogs. |
Workflow: Site-Specific ncAA Incorporation
The genetic incorporation of an ncAA requires an engineered E. coli strain and two plasmids: one expressing the orthogonal tRNA/synthetase pair and another for the target protein containing an amber (TAG) stop codon at the desired incorporation site.[36][37]
Figure 3: Workflow for Unnatural Amino Acid (ncAA) Incorporation.
References
- 1. What is receptor tyrosine kinase signaling? [synapse.patsnap.com]
- 2. Receptor Tyrosine Kinase Signaling - GeeksforGeeks [geeksforgeeks.org]
- 3. Kinase Activity Assay Using Unspecific Substrate or Specific Synthetic Peptides | Springer Nature Experiments [experiments.springernature.com]
- 4. benchchem.com [benchchem.com]
- 5. Frontiers | Receptor Tyrosine Kinases and Their Signaling Pathways as Therapeutic Targets of Curcumin in Cancer [frontiersin.org]
- 6. Accurate affinity models for SH2 domains from peptide binding assays and free‐energy regression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iris.uniroma1.it [iris.uniroma1.it]
- 8. researchgate.net [researchgate.net]
- 9. Protocol of the Phosphorylated Antibody Detection Method - Creative BioMart [creativebiomart.net]
- 10. What is the mechanism of RTK signaling? | AAT Bioquest [aatbio.com]
- 11. Signaling Pathways of Tyrosine Kinase Receptors - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Binding of the Src SH2 domain to phosphopeptides is determined by residues in both the SH2 domain and the phosphopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Binding Specificity of SH2 Domains: Insight from Free Energy Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Choosing the Best Second-Line Tyrosine Kinase Inhibitor in Imatinib-Resistant Chronic Myeloid Leukemia Patients Harboring Bcr-Abl Kinase Domain Mutations: How Reliable Is the IC50? - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. Protein Tyrosine Nitration: Biochemical Mechanisms and Structural Basis of its Functional Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 21. portlandpress.com [portlandpress.com]
- 22. researchgate.net [researchgate.net]
- 23. Nitrotyrosine - Wikipedia [en.wikipedia.org]
- 24. researchgate.net [researchgate.net]
- 25. PhosphoTyrosine Western Blotting [protocols.io]
- 26. 2D and 1D Western Blotting with anti-PhosphoTyrosine Antibody [kendricklabs.com]
- 27. mdpi.com [mdpi.com]
- 28. Unnatural amino acid incorporation in E. coli: current and future applications in the design of therapeutic proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Frontiers | Unnatural amino acid incorporation in E. coli: current and future applications in the design of therapeutic proteins [frontiersin.org]
- 30. researchgate.net [researchgate.net]
- 31. Use of Noncanonical Tyrosine Analogues to Probe Control of Radical Intermediates during Endoperoxide Installation by Verruculogen Synthase (FtmOx1) - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Engineering hydrogen bonding at tyrosine-201 in the orange carotenoid protein using halogenated analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. chemrxiv.org [chemrxiv.org]
- 34. Residue-specific incorporation of non�canonical amino acids into proteins: recent developments and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 35. brain.mpg.de [brain.mpg.de]
- 36. researchgate.net [researchgate.net]
- 37. A Robust Platform for Unnatural Amino Acid Mutagenesis in E. coli Using the Bacterial Tryptophanyl-tRNA synthetase/tRNA pair - PMC [pmc.ncbi.nlm.nih.gov]
Orthogonal Protection Strategies in Peptide Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate field of peptide synthesis, the precise assembly of amino acids in a predetermined sequence is paramount to achieving the desired biological activity and therapeutic efficacy. The success of modern peptide synthesis, particularly Solid-Phase Peptide Synthesis (SPPS), hinges on the strategic use of protecting groups to temporarily mask reactive functional groups and prevent unwanted side reactions. The cornerstone of this approach is the principle of orthogonal protection, which allows for the selective removal of specific protecting groups under distinct chemical conditions, enabling the controlled, stepwise elongation of the peptide chain and the introduction of complex molecular features.[1][2]
This technical guide provides a comprehensive exploration of orthogonal protection strategies in peptide synthesis. It delves into the core principles of orthogonality, details the two major protection schemes, presents quantitative data on the stability of common protecting groups, and offers detailed experimental protocols for key synthetic procedures.
The Core Principle of Orthogonality
Orthogonality in peptide synthesis refers to the use of multiple classes of protecting groups within a single synthetic scheme, where each class is selectively removable by a specific set of reagents that do not affect the other classes.[2][3] This allows for a high degree of control over the synthesis, enabling the construction of complex peptides with high fidelity. A typical orthogonal protection strategy involves three main categories of protecting groups:
-
Temporary Nα-Amino Protecting Groups: These groups protect the α-amino group of the incoming amino acid during the coupling reaction and are selectively removed at the beginning of each synthesis cycle to allow for the addition of the next amino acid.[1][2]
-
Permanent Side-Chain Protecting Groups: These groups protect the reactive side chains of trifunctional amino acids throughout the synthesis and are typically removed in the final step of the synthesis, concurrently with the cleavage of the peptide from the solid support.[1][4]
-
Auxiliary Orthogonal Protecting Groups: These are used for specific side-chain modifications, such as cyclization or branching, and can be removed independently of both the temporary and permanent protecting groups.[2][5]
Figure 1: The principle of orthogonal protection in peptide synthesis.
Major Orthogonal Strategies in Solid-Phase Peptide Synthesis
Two primary orthogonal protection strategies have dominated the landscape of SPPS: the Fmoc/tBu and the Boc/Bzl approaches.
The Fmoc/tBu Strategy: A Mild and Versatile Approach
The 9-fluorenylmethoxycarbonyl (Fmoc)/tert-butyl (tBu) strategy is the most widely used method in modern SPPS, favored for its mild reaction conditions.[4] This strategy employs the base-labile Fmoc group for the temporary protection of the α-amino group and acid-labile tert-butyl-based protecting groups for the permanent protection of amino acid side chains.[6] This true orthogonality, where one set of groups is removed by a base and the other by an acid, is a key advantage of this strategy.[7][8]
Figure 2: Workflow for Fmoc/tBu solid-phase peptide synthesis.
The Boc/Bzl Strategy: The Classic and Robust Approach
The tert-butyloxycarbonyl (Boc)/benzyl (Bzl) strategy is the original method developed for SPPS by R.B. Merrifield.[9] This approach utilizes the acid-labile Boc group for temporary α-amino protection and benzyl-based groups for permanent side-chain protection.[7] While not strictly orthogonal, as both types of protecting groups are removed by acid, selectivity is achieved by using different strengths of acid. The Boc group is removed by a moderately strong acid like trifluoroacetic acid (TFA), while the more robust benzyl-based groups require a much stronger and hazardous acid, such as hydrofluoric acid (HF), for their removal.[9][10]
Figure 3: Workflow for Boc/Bzl solid-phase peptide synthesis.
Quantitative Data on Protecting Group Stability
The selection of an appropriate protecting group is critical for the success of a peptide synthesis. The following tables summarize the stability of common protecting groups under various conditions encountered in SPPS.
Table 1: Stability of α-Amino Protecting Groups
| Protecting Group | Deprotection Reagent | Typical Conditions | Stability to Other Conditions |
| Fmoc | 20% Piperidine in DMF | 5-20 min, RT | Stable to acids (TFA, HF) |
| Boc | 25-50% TFA in DCM | 20-30 min, RT | Stable to bases (piperidine) |
| Cbz (Z) | H₂/Pd, HBr/AcOH, Na/NH₃ | Variable | Labile to strong acids and hydrogenolysis |
| Alloc | Pd(PPh₃)₄/Scavenger | 30 min, RT | Stable to acids and bases |
| Dde | 2% Hydrazine in DMF | 3 x 3 min, RT | Stable to acids and piperidine |
Table 2: Stability of Side-Chain Protecting Groups in Fmoc/tBu Strategy
| Amino Acid | Side-Chain Protecting Group | Deprotection Reagent | Stability to 20% Piperidine/DMF |
| Arg | Pbf, Pmc | TFA | Stable |
| Asp, Glu | OtBu | TFA | Stable |
| Asn, Gln | Trt | TFA | Stable |
| Cys | Trt, Acm, tBu | TFA, I₂, Reducing agents | Stable |
| His | Trt, Boc | TFA | Stable |
| Lys, Orn | Boc | TFA | Stable |
| Ser, Thr, Tyr | tBu | TFA | Stable |
| Trp | Boc | TFA | Stable |
Table 3: Stability of Side-Chain Protecting Groups in Boc/Bzl Strategy
| Amino Acid | Side-Chain Protecting Group | Deprotection Reagent | Stability to 50% TFA/DCM |
| Arg | Tos, NO₂ | HF | Stable |
| Asp, Glu | OBzl, OcHex | HF | Stable |
| Cys | 4-MeBzl, Acm | HF, I₂ | Stable |
| His | Bom, Dnp, Tos | HF, Thiophenol, HOBt | Stable |
| Lys | 2-Cl-Z | HF | Stable |
| Ser, Thr | Bzl | HF | Stable |
| Tyr | 2-Br-Z, Bzl | HF | Partially labile (Bzl) to stable |
| Trp | For | HF | Stable |
Experimental Protocols
The following are detailed, step-by-step protocols for the key stages of both Fmoc/tBu and Boc/Bzl solid-phase peptide synthesis.
Protocol 1: Fmoc/tBu Solid-Phase Peptide Synthesis Cycle (Manual Synthesis, 0.1 mmol scale)
-
Resin Swelling:
-
Place 0.1 mmol of the appropriate Fmoc-amino acid-loaded resin in a reaction vessel.
-
Add 5-10 mL of N,N-dimethylformamide (DMF) and allow the resin to swell for 30 minutes with gentle agitation.
-
Drain the DMF.[6]
-
-
Fmoc Deprotection:
-
Washing:
-
Wash the resin thoroughly with DMF (5 x 10 mL) to remove all traces of piperidine and the deprotection byproducts.
-
Wash with isopropanol (IPA) (2 x 10 mL) and again with DMF (3 x 10 mL).[6]
-
-
Amino Acid Coupling (using HBTU/HOBt):
-
In a separate vial, pre-activate the next Fmoc-amino acid by dissolving the Fmoc-amino acid (0.4 mmol, 4 eq.), HBTU (0.38 mmol, 3.8 eq.), and HOBt (0.4 mmol, 4 eq.) in 2 mL of DMF.[6]
-
Add N,N-diisopropylethylamine (DIEA) (0.8 mmol, 8 eq.) to the activation mixture.
-
Immediately add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
-
Monitoring the Coupling Reaction (Kaiser Test):
-
Prepare three solutions:
-
Solution A: 5 g ninhydrin in 100 mL ethanol.
-
Solution B: 80 g phenol in 20 mL ethanol.
-
Solution C: 2 mL of 0.001 M KCN diluted to 100 mL with pyridine.
-
-
Take a small sample of resin beads (~5-10 beads) in a small glass test tube.
-
Add 2-3 drops of each solution (A, B, and C) to the beads.
-
Heat the tube at 100°C for 5 minutes.
-
Observe the color: Dark blue beads indicate the presence of free primary amines (incomplete coupling), while colorless or yellowish beads indicate a complete reaction.[6]
-
-
Washing:
-
Wash the resin with DMF (5 x 10 mL).
-
-
Repeat:
-
Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.
-
-
Final Cleavage and Deprotection:
-
After the final synthesis cycle, wash the peptide-resin with dichloromethane (DCM) (5 x 10 mL) and dry it under vacuum for at least 1 hour.
-
Prepare the cleavage cocktail. For a standard peptide, use 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% deionized water.[6]
-
Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether several times.
-
Dry the crude peptide pellet under vacuum. The peptide is now ready for purification by HPLC.[6]
-
Protocol 2: Boc/Bzl Solid-Phase Peptide Synthesis Cycle (Manual Synthesis, 0.1 mmol scale)
-
Resin Swelling:
-
Place 0.1 mmol of the appropriate Boc-amino acid-loaded resin (e.g., Merrifield resin) in a reaction vessel.
-
Add 5-10 mL of DCM and allow the resin to swell for 30-60 minutes with gentle agitation.
-
Drain the DCM.[1]
-
-
Boc Deprotection:
-
Washing:
-
Wash the resin with DCM (3 x 10 mL/g).
-
Wash with IPA (1 x 10 mL/g) to shrink the resin and help remove trapped TFA.
-
Wash again with DCM (3 x 10 mL/g).[1]
-
-
Neutralization:
-
Add a solution of 10% DIEA in DCM (10 mL/g of resin).[9]
-
Agitate for 5-10 minutes.
-
Drain the neutralization solution and wash the resin with DCM (3 x 10 mL/g).
-
-
Amino Acid Coupling (using DCC/HOBt):
-
In a separate vial, dissolve the Boc-protected amino acid (3 equivalents relative to resin substitution) and HOBt (3 equivalents) in a minimal amount of DMF.
-
In another vial, dissolve N,N'-dicyclohexylcarbodiimide (DCC) (3 equivalents) in DCM.
-
Add the Boc-amino acid/HOBt solution to the neutralized peptide-resin, followed by the DCC solution.
-
Agitate the mixture for 2-4 hours at room temperature.
-
Monitor the reaction using the Kaiser test as described in Protocol 1.
-
-
Washing:
-
Wash the resin with DCM (3 x 10 mL/g), DMF (3 x 10 mL/g), and finally DCM (3 x 10 mL/g).
-
-
Repeat:
-
Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.
-
-
Final Cleavage and Deprotection (HF Cleavage):
-
Caution: Anhydrous HF is extremely hazardous and requires specialized equipment and safety precautions. This procedure should only be performed by trained personnel in a properly equipped laboratory.
-
Dry the peptide-resin thoroughly under vacuum.
-
Place the dried resin in the HF reaction vessel. Add appropriate scavengers (e.g., anisole, p-cresol).
-
Cool the reaction vessel to -5 to 0 °C using a dry ice/acetone bath.
-
Carefully distill anhydrous HF into the reaction vessel.
-
Stir the mixture at 0 °C for 1-2 hours.
-
Remove the HF by evaporation under a stream of nitrogen.
-
Precipitate, wash, and dry the crude peptide as described for the Fmoc strategy.[9]
-
Conclusion
The principle of orthogonal protection is fundamental to the success and versatility of solid-phase peptide synthesis. The ability to selectively deprotect specific functional groups in a predetermined manner allows for the precise construction of complex peptide molecules. The choice between the Fmoc/tBu and Boc/Bzl strategies depends on the specific requirements of the synthesis, including the nature of the target peptide, the scale of the synthesis, and the presence of sensitive moieties. A thorough understanding of the principles of orthogonality, the stability of different protecting groups, and the detailed experimental protocols is essential for any researcher, scientist, or drug development professional working in the field of peptide chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 4. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. peptide.com [peptide.com]
An In-depth Technical Guide on the Spectroscopic and Synthetic Profile of Fmoc-Tyr(2-Br-Z)-OH
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and spectroscopic properties of Nα-(9-Fluorenylmethoxycarbonyl)-O-(2-bromobenzyloxycarbonyl)-L-tyrosine, commonly referred to as Fmoc-Tyr(2-Br-Z)-OH. This derivative of tyrosine is a crucial building block in solid-phase peptide synthesis (SPPS), offering strategic side-chain protection to prevent unwanted reactions during peptide elongation. This document outlines the expected spectroscopic data, detailed experimental protocols for its synthesis and characterization, and its application in peptide synthesis workflows.
Core Properties and Spectroscopic Data
This compound is a white to off-white solid, soluble in common organic solvents used in peptide synthesis, such as dimethylformamide (DMF) and dichloromethane (DCM). Its structural integrity and purity are paramount for the successful synthesis of high-quality peptides.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 147688-40-2[1] |
| Molecular Formula | C₃₂H₂₆BrNO₇[1] |
| Molecular Weight | 616.46 g/mol [1] |
| Appearance | White to off-white powder |
| Solubility | Soluble in DMF, DMSO, and DCM |
Table 2: Expected Spectroscopic Data for this compound
| Spectroscopic Technique | Expected Data |
| ¹H NMR | Signals corresponding to the protons of the Fmoc group (typically 7.2-7.9 ppm), the aromatic protons of the tyrosine and 2-bromobenzyl groups, the α- and β-protons of the amino acid backbone, and the methylene protons of the benzyloxycarbonyl group. |
| ¹³C NMR | Resonances for the carbonyl carbons of the carboxylic acid and urethane, the carbons of the Fmoc, tyrosine, and 2-bromobenzyl groups. |
| FT-IR (cm⁻¹) | Characteristic absorption bands for O-H (carboxylic acid), N-H (urethane), C=O (urethane and carboxylic acid), and aromatic C-H and C=C stretches. |
| Mass Spectrometry (ESI-MS) | [M-H]⁻ at m/z 614.46 or [M+H]⁺ at m/z 616.46, corresponding to the molecular weight of the compound. |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and characterization of this compound. These protocols are based on established procedures for the protection of amino acids in peptide synthesis.
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process involving the protection of the tyrosine side chain followed by the protection of the α-amino group.
Step 1: Synthesis of H-Tyr(2-Br-Z)-OH
-
Dissolution: Dissolve L-Tyrosine in an aqueous solution of a suitable base (e.g., 10% sodium carbonate).
-
Protection Reaction: Cool the solution to 0 °C and add 2-bromobenzyl chloroformate dropwise while stirring vigorously.
-
Reaction Monitoring: Allow the reaction to proceed at 0 °C for 2-4 hours and then at room temperature overnight. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: Upon completion, acidify the reaction mixture to a pH of 2-3 with a dilute acid (e.g., 1M HCl) to precipitate the product.
-
Isolation and Purification: Collect the precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. The crude product can be further purified by recrystallization.
Step 2: N-Fmoc Protection
-
Dissolution: Dissolve the H-Tyr(2-Br-Z)-OH intermediate in an aqueous solution of a mild base (e.g., 10% sodium bicarbonate).
-
Fmocylation: Cool the solution to 0 °C and add a solution of 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) in a suitable organic solvent (e.g., dioxane or acetone).
-
Reaction and Monitoring: Stir the reaction mixture at 0 °C for 2 hours and then at room temperature overnight. Monitor the reaction by TLC.
-
Work-up and Purification: Acidify the reaction mixture to precipitate the final product, this compound. Collect the solid by filtration, wash with cold water, and dry under vacuum. Recrystallization from a suitable solvent system can be performed for further purification.
Characterization Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Data Analysis: Process the spectra to identify chemical shifts, coupling constants, and integration values to confirm the molecular structure.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or use an ATR (Attenuated Total Reflectance) accessory.
-
Data Acquisition: Record the IR spectrum over a range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid).
-
Data Acquisition: Infuse the sample into an electrospray ionization (ESI) mass spectrometer and acquire the mass spectrum in both positive and negative ion modes.
-
Data Analysis: Determine the molecular weight of the compound from the mass-to-charge ratio (m/z) of the molecular ions.
Application in Solid-Phase Peptide Synthesis (SPPS)
This compound is utilized in SPPS to incorporate a protected tyrosine residue into a growing peptide chain. The 2-Br-Z protecting group on the phenolic hydroxyl group is stable to the basic conditions used for Fmoc group removal (e.g., piperidine) and can be removed under specific cleavage conditions, often involving strong acids like HF or trifluoromethanesulfonic acid (TFMSA).
Workflow for Incorporation of this compound in SPPS
The following diagram illustrates the logical workflow for the incorporation of this compound into a peptide chain during SPPS.
Caption: Workflow for the incorporation of this compound in SPPS.
This cyclical process begins with a resin-bound peptide chain that has a free amino group. The carboxylic acid of this compound is activated and coupled to this free amine. Following the coupling reaction, the resin is washed to remove excess reagents. The Fmoc protecting group from the newly added tyrosine residue is then removed with a solution of piperidine in DMF, exposing a new N-terminal amine for the subsequent coupling cycle. This process is repeated until the desired peptide sequence is synthesized.
References
Methodological & Application
Application Notes and Protocols for the Automated Solid-Phase Peptide Synthesis with Fmoc-Tyr(2-Br-Z)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Automated solid-phase peptide synthesis (SPPS) utilizing 9-fluorenylmethoxycarbonyl (Fmoc) chemistry is the cornerstone of modern peptide production for research and therapeutic development. The selection of appropriate side-chain protecting groups for trifunctional amino acids is critical for a successful synthesis. While tert-butyl (tBu) is the most common protecting group for the tyrosine hydroxyl function due to its lability in trifluoroacetic acid (TFA), specialized applications may necessitate the use of alternative protecting groups.
Fmoc-Tyr(2-Br-Z)-OH, where 'Z' stands for benzyloxycarbonyl, is a non-standard protected tyrosine derivative. The 2-bromobenzyloxycarbonyl (2-Br-Z) group offers greater stability to acid compared to the tBu group. This property can be advantageous in complex syntheses, such as the preparation of protected peptide fragments for convergent synthesis, or when other acid-labile modifications are present on the peptide. However, the use of this compound in a standard automated Fmoc-SPPS workflow presents challenges, particularly in the final cleavage and deprotection step, as the 2-Br-Z group is not readily cleaved by standard TFA cocktails.
These application notes provide a detailed protocol for the incorporation of this compound into a peptide sequence using an automated peptide synthesizer. Acknowledging the non-standard nature of this protecting group, this document also presents strategies for the cleavage and deprotection of the final peptide, with a strong emphasis on the steps requiring experimental optimization.
Physicochemical Properties of this compound
A fundamental understanding of the properties of this compound is essential for its effective application.
| Property | Value |
| CAS Number | 147688-40-2 |
| Molecular Formula | C₃₂H₂₆BrNO₇ |
| Molecular Weight | 632.46 g/mol |
| Appearance | White to off-white solid |
| Side-Chain Protecting Group | 2-Bromobenzyloxycarbonyl (2-Br-Z) |
| Protecting Group Lability | Fmoc: Base-labile (e.g., 20% piperidine in DMF). 2-Br-Z: Stable to mild base and standard TFA cocktails. Requires strong acid (e.g., HF) or catalytic hydrogenation for efficient removal. |
| Solubility | Soluble in DMF and NMP |
Experimental Workflow for Automated SPPS with this compound
The overall workflow for SPPS involves the iterative removal of the N-terminal Fmoc protecting group and the coupling of the subsequent Fmoc-protected amino acid. The incorporation of this compound follows the standard cycle, but particular attention should be paid to the coupling efficiency due to potential steric hindrance. The final cleavage and deprotection step deviates significantly from a standard protocol.
Application Notes and Protocols for Coupling Fmoc-Tyr(2-Br-Z)-OH in Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-Tyr(2-Br-Z)-OH is a valuable derivative of tyrosine utilized in Solid-Phase Peptide Synthesis (SPPS) for the introduction of a protected tyrosine residue into peptide sequences. The 2-bromo-benzyloxycarbonyl (2-Br-Z) group provides orthogonal protection for the phenolic hydroxyl function of tyrosine, which is stable to the basic conditions used for Fmoc-group removal and can be cleaved under specific conditions, often involving strong acids like HF or trifluoromethanesulfonic acid (TFMSA). However, the steric bulk of the 2-Br-Z protecting group, in addition to the Fmoc group, can present significant challenges during the coupling reaction, potentially leading to incomplete acylation, lower yields, and the formation of deletion sequences.
The selection of an appropriate coupling reagent and optimized reaction conditions are therefore critical to ensure the efficient incorporation of this compound into a growing peptide chain. These application notes provide a comprehensive overview of suitable coupling reagents, detailed experimental protocols, and a troubleshooting guide for the successful use of this compound in SPPS.
Coupling Reagents for Sterically Hindered Amino Acids
The coupling of sterically hindered amino acids like this compound requires highly efficient activating reagents to overcome the physical obstruction at the reaction site. Coupling reagents in SPPS can be broadly categorized into carbodiimides, aminium/uronium salts, and phosphonium salts.
-
Carbodiimides: Reagents like N,N'-diisopropylcarbodiimide (DIC) are cost-effective but generally exhibit slower reaction kinetics. Their efficiency is significantly enhanced by the use of additives such as 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (OxymaPure®), which form highly reactive esters and help to suppress racemization.
-
Aminium/Uronium Salts: This class includes popular reagents such as HBTU, HATU, and HCTU. These reagents react with the Fmoc-amino acid to form highly reactive intermediates, leading to rapid and efficient couplings. HATU, containing a 7-azabenzotriazole (HOAt) moiety, is generally considered more reactive than its HOBt-based counterpart, HBTU, and is often the reagent of choice for difficult couplings. COMU is a more recent addition to this class that incorporates an Oxyma moiety, offering high reactivity with the added benefit of producing non-explosive byproducts.
-
Phosphonium Salts: Reagents like PyBOP and PyAOP are also highly effective for sterically demanding couplings and are known to minimize racemization.
Data Presentation
Direct quantitative comparative studies on the coupling efficiency of various reagents specifically for this compound are not extensively available in the public literature. The following tables summarize the expected performance of common coupling reagents based on their efficacy with other sterically hindered amino acids and modified tyrosine derivatives. This data serves as a guideline for reagent selection and optimization.
Table 1: Comparison of Coupling Reagent Performance for Sterically Hindered Amino Acids
| Coupling Reagent | Reagent Type | Typical Coupling Time | Expected Purity (%) | Racemization Risk | Key Characteristics |
| HATU | Aminium/Uronium Salt | 1 - 2 hours | > 95 | Very Low | Highly reactive, often the first choice for difficult couplings.[1] |
| HBTU | Aminium/Uronium Salt | 1 - 4 hours | > 90 | Low | A robust and widely used reagent, though slightly less reactive than HATU.[2] |
| COMU | Aminium/Uronium Salt | 1 - 2 hours | > 95 | Very Low | High reactivity comparable to HATU, with safer byproducts.[1] |
| DIC/Oxyma | Carbodiimide/Additive | 2 - 6 hours | > 90 | Very Low | Cost-effective and efficient, with excellent racemization suppression.[3][4] |
| PyBOP | Phosphonium Salt | 1 - 4 hours | > 90 | Low | Effective for hindered couplings, avoids guanidinylation side reactions. |
Table 2: Recommended Reagent Stoichiometry for this compound Coupling (per 1 equivalent of resin loading)
| Reagent | Equivalents |
| This compound | 3 - 5 |
| Coupling Reagent (HATU, HBTU, COMU, PyBOP) | 2.9 - 4.9 |
| DIC | 3 - 5 |
| Additive (OxymaPure®, HOBt) | 3 - 5 |
| Base (DIPEA, 2,4,6-Collidine) | 6 - 10 |
Experimental Protocols
The following are detailed protocols for the manual coupling of this compound in SPPS. These protocols assume a starting scale of 0.1 mmol of a resin-bound peptide with a free N-terminal amine.
General Preparatory Steps
-
Resin Swelling: Swell the peptide-resin in peptide synthesis grade N,N-dimethylformamide (DMF) for 30-60 minutes in a suitable reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes, then drain.
-
Repeat the piperidine treatment for an additional 10-15 minutes to ensure complete Fmoc removal.
-
Wash the resin thoroughly with DMF (5-7 times).
-
Protocol 1: Coupling using HATU
This protocol is recommended as the first choice for the coupling of the sterically hindered this compound.
-
Activation Mixture Preparation: In a separate vial, dissolve this compound (3 eq.), HATU (2.9 eq.), in DMF.
-
Base Addition: Add 2,4,6-Collidine or DIPEA (6 eq.) to the activation mixture. For particularly racemization-prone sequences, the use of the weaker base 2,4,6-Collidine is recommended.
-
Pre-activation: Allow the solution to pre-activate for 1-2 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitation: Agitate the reaction mixture at room temperature for 1-2 hours. For difficult sequences, the coupling time can be extended to 4 hours or a double coupling can be performed.
-
Monitoring: Perform a Kaiser test on a small sample of resin beads. A negative result (yellow beads) indicates a complete reaction.
-
Washing: After a complete coupling, drain the solution and wash the resin with DMF (5-7 times).
Protocol 2: Coupling using HBTU
A robust and widely used alternative to HATU.
-
Activation Mixture Preparation: In a separate vial, dissolve this compound (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq., optional but recommended) in DMF.
-
Base Addition: Add DIPEA (6 eq.) to the mixture.
-
Pre-activation: Allow the solution to pre-activate for 2-5 minutes.
-
Coupling Reaction: Add the activation mixture to the deprotected peptide-resin.
-
Agitation: Agitate the reaction mixture at room temperature for 1-4 hours.
-
Monitoring: Perform a Kaiser test to confirm reaction completion.
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5-7 times).
Protocol 3: Coupling using DIC/OxymaPure®
A cost-effective method with excellent performance in suppressing racemization.
-
Reagent Solution Preparation: In a separate vial, dissolve this compound (3 eq.) and OxymaPure® (3 eq.) in DMF.
-
Coupling Reaction: Add the this compound/OxymaPure® solution to the deprotected peptide-resin.
-
DIC Addition: Add DIC (3 eq.) to the resin suspension.
-
Agitation: Agitate the mixture at room temperature for 2-6 hours.
-
Monitoring: Monitor the reaction progress using the Kaiser test.
-
Washing: After a negative Kaiser test, drain the coupling solution and wash the resin extensively with DMF (5-7 times).
Protocol 4: Coupling using COMU
A highly efficient and safer alternative to benzotriazole-based reagents.
-
Activation Mixture Preparation: In a separate vial, dissolve this compound (3 eq.) and COMU (2.9 eq.) in DMF.
-
Base Addition: Add DIPEA (6 eq.) to the mixture.
-
Pre-activation: Allow the solution to pre-activate for 1-2 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitation: Agitate the reaction mixture at room temperature for 1-2 hours.
-
Monitoring: Perform a Kaiser test to confirm reaction completion.
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5-7 times).
Mandatory Visualizations
Caption: General workflow for a single coupling cycle of this compound in SPPS.
Caption: Decision tree for selecting a coupling reagent for this compound.
Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Coupling (Positive Kaiser Test) | 1. Insufficient reactivity of the coupling reagent. 2. Steric hindrance from the 2-Br-Z group. 3. Peptide aggregation on the resin. | 1. Switch to a more potent coupling reagent (e.g., from HBTU to HATU or COMU). 2. Perform a double coupling with a fresh solution of activated amino acid. 3. Increase the coupling time and/or temperature (e.g., to 40°C). 4. Use a solvent system known to disrupt aggregation (e.g., NMP or a DMF/DMSO mixture). |
| Low Yield of Final Peptide | 1. Repeated incomplete couplings. 2. Premature cleavage of the 2-Br-Z group. | 1. Optimize coupling conditions as described above. 2. Ensure that the cleavage conditions for the 2-Br-Z group are not prematurely met during synthesis. |
| Presence of Deletion Sequences | Incomplete coupling at the this compound step. | 1. Implement a double coupling protocol for this compound as a standard procedure. 2. If incomplete coupling persists, cap the unreacted amines with acetic anhydride before proceeding to the next cycle. |
| Racemization | 1. Prolonged activation time. 2. Use of a strong base. | 1. Use an in-situ activation protocol or minimize pre-activation time. 2. Use a weaker base like 2,4,6-Collidine instead of DIPEA. 3. The DIC/OxymaPure® system is known for its excellent racemization suppression.[3] |
References
Application Note: Efficient Fmoc Deprotection of Fmoc-Tyr(2-Br-Z)-OH in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS), prized for its base-lability which allows for an orthogonal protection strategy in conjunction with acid-labile side-chain protecting groups.[1] Tyrosine, with its reactive phenolic hydroxyl group, requires robust side-chain protection to prevent undesirable side reactions during peptide elongation. While the tert-butyl (tBu) group is commonly employed, the 2-bromobenzyloxycarbonyl (2-Br-Z) group offers an alternative with distinct characteristics. This document provides detailed protocols and application notes for the selective deprotection of the N-terminal Fmoc group from Fmoc-Tyr(2-Br-Z)-OH during SPPS.
The 2-Br-Z group is a derivative of the well-established benzyloxycarbonyl (Cbz or Z) protecting group.[2] Cbz groups are known for their stability to the mildly basic conditions required for Fmoc removal, typically being cleaved under conditions of catalytic hydrogenation or strong acids.[2] The electron-withdrawing nature of the bromine atom on the benzyl ring is expected to further stabilize the Cbz group against premature cleavage. This application note will detail the standard procedure for Fmoc deprotection and discuss the stability of the 2-Br-Z group, ensuring the integrity of the tyrosine side chain.
Core Principles of Fmoc Deprotection
The removal of the Fmoc group is a base-catalyzed β-elimination reaction.[3] A secondary amine, most commonly piperidine, abstracts the acidic proton at the C9 position of the fluorene ring. This initiates an elimination cascade, resulting in the release of the free N-terminal amine of the peptide and the formation of dibenzofulvene (DBF).[3] The excess piperidine in the reaction mixture subsequently acts as a scavenger, trapping the reactive DBF to form a stable adduct that is washed away.[4]
Data Presentation
The efficiency of Fmoc deprotection can be influenced by the choice of the basic reagent, its concentration, and the reaction time. While piperidine is the most common reagent, other bases have been investigated. The following table summarizes a comparison of common deprotection reagents.
| Deprotection Reagent | Concentration (in DMF) | Typical Reaction Time | Advantages | Disadvantages |
| Piperidine | 20% (v/v) | 1 + 5-10 min | Highly effective, well-established, reliable | Can cause aspartimide formation in sensitive sequences |
| 4-Methylpiperidine (4-MePip) | 20% (v/v) | 1 + 5-10 min | Similar efficacy to piperidine, potentially reduced side reactions | Not as widely used as piperidine |
| Piperazine | 10% (w/v) | 1 + 10-15 min | Can be beneficial for sequences prone to aggregation | Less reactive than piperidine, may require longer reaction times |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 2% (v/v) with scavenger | 2 x 1 min | Very rapid deprotection | Strong base, can increase risk of side reactions like racemization |
Note: The optimal deprotection conditions can be sequence-dependent. For routine deprotection of this compound containing peptides, 20% piperidine in DMF is the recommended starting point.
Experimental Protocols
Standard Protocol for Fmoc Deprotection of Resin-Bound Peptides Containing Tyr(2-Br-Z)
This protocol describes the manual deprotection of the Fmoc group from a peptide synthesized on a solid support.
Materials:
-
Fmoc-protected peptide-resin containing Tyr(2-Br-Z)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, reagent grade
-
Deprotection solution: 20% (v/v) piperidine in DMF
-
Washing solvent: DMF
-
Peptide synthesis vessel with a frit
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 15-30 minutes in the reaction vessel.
-
Solvent Removal: Drain the DMF from the reaction vessel.
-
Initial Deprotection: Add the deprotection solution (20% piperidine in DMF) to the resin, ensuring the resin is fully covered. Agitate the mixture for 1-3 minutes at room temperature.
-
Reagent Removal: Drain the deprotection solution.
-
Final Deprotection: Add a fresh portion of the deprotection solution to the resin and agitate for 5-10 minutes at room temperature. For sequences prone to aggregation, this step can be extended to 15-20 minutes.
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.
-
Confirmation of Deprotection (Optional): A qualitative Kaiser test can be performed on a small sample of the resin beads to confirm the presence of a free primary amine, indicating complete Fmoc removal. A positive test is indicated by a deep blue color.
Monitoring Fmoc Deprotection by UV-Vis Spectrophotometry
Quantitative monitoring of Fmoc deprotection can be achieved by measuring the UV absorbance of the dibenzofulvene-piperidine adduct in the collected filtrate.
Procedure:
-
Collect Filtrate: Combine the filtrates from both deprotection steps (steps 4 and 6 of the standard protocol) in a volumetric flask of a known volume (e.g., 10 mL or 25 mL).
-
Dilute: Dilute the collected filtrate to the mark with DMF. A further dilution may be necessary to bring the absorbance into the linear range of the spectrophotometer.
-
Measure Absorbance: Using a quartz cuvette, measure the absorbance of the diluted solution at approximately 301 nm. Use the deprotection solution (20% piperidine in DMF) as a blank.
-
Calculate Resin Loading: The loading of the resin can be calculated using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar absorptivity of the DBF-piperidine adduct (approximately 7800 L mol⁻¹ cm⁻¹), b is the path length of the cuvette (typically 1 cm), and c is the concentration.
Mandatory Visualizations
Experimental Workflow for Fmoc Deprotection
Caption: Workflow for the deprotection of the Fmoc group from a peptide-resin.
Mechanism of Fmoc Deprotection and Structure of Tyr(2-Br-Z)
Caption: Mechanism of Fmoc deprotection and the structure of the Tyr(2-Br-Z) side chain.
Discussion and Side Reactions
The 2-bromobenzyloxycarbonyl (2-Br-Z) protecting group is expected to be stable under the standard basic conditions used for Fmoc deprotection. The primary concern during this step is the potential for side reactions involving other residues in the peptide sequence.
-
Aspartimide Formation: Sequences containing aspartic acid followed by a small amino acid (e.g., Gly, Ser, Asn) are susceptible to the formation of a cyclic aspartimide derivative under basic conditions. This can be minimized by using shorter deprotection times or alternative deprotection reagents.
-
Racemization: While less common with the Fmoc/tBu strategy, racemization of the C-terminal amino acid or other sensitive residues can occur, especially with prolonged exposure to strong bases.
-
Premature Cleavage of other Protecting Groups: The 2-Br-Z group is robustly stable to piperidine. However, if other, more base-labile protecting groups are present in the peptide, their stability should be considered.
Conclusion
The deprotection of the Fmoc group from peptides containing this compound can be achieved efficiently and selectively using standard protocols employing 20% piperidine in DMF. The 2-Br-Z side-chain protecting group is stable to these conditions, allowing for the stepwise elongation of the peptide chain without compromising the integrity of the tyrosine residue. Careful monitoring of the deprotection step and awareness of potential sequence-dependent side reactions are crucial for the successful synthesis of high-purity peptides for research and drug development applications.
References
- 1. Chemical synthesis of O-thiophosphotyrosyl peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. total-synthesis.com [total-synthesis.com]
Application Notes and Protocols for the Cleavage of the 2-Br-Z Protecting Group from Tyrosine Residues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the cleavage of the 2-bromobenzyloxycarbonyl (2-Br-Z) protecting group from tyrosine residues, a critical step in solid-phase peptide synthesis (SPPS) utilizing the Boc/Bzl strategy. The 2-Br-Z group offers the advantage of stability towards the trifluoroacetic acid (TFA) used for the removal of the Nα-Boc group, while being readily cleavable under strong acidic conditions. This document outlines detailed protocols for various cleavage methods, discusses potential side reactions and mitigation strategies, and presents data in a clear, accessible format.
Introduction to the 2-Br-Z Protecting Group
The 2-bromobenzyloxycarbonyl (2-Br-Z) group is a widely used protecting group for the phenolic hydroxyl function of tyrosine in Boc-based solid-phase peptide synthesis. Its stability to repeated TFA treatments during the stepwise assembly of the peptide chain makes it an invaluable tool for the synthesis of complex peptides. The final removal of the 2-Br-Z group is typically achieved concomitantly with the cleavage of the peptide from the resin using strong acids such as hydrogen fluoride (HF), trifluoromethanesulfonic acid (TFMSA), or hydrogen bromide (HBr).
Cleavage Methods and Protocols
The choice of cleavage reagent depends on the specific peptide sequence, the presence of other sensitive amino acids, and the available laboratory equipment. The following sections provide detailed protocols for the most common cleavage methods for the 2-Br-Z group.
Data Presentation: Comparison of Cleavage Reagents
While direct comparative studies on the cleavage efficiency of the 2-Br-Z group from tyrosine with different reagents are not extensively documented in the literature, the following table summarizes the general characteristics and typical cleavage conditions for the most common methods. The efficiency of each method is highly dependent on the peptide sequence and the reaction conditions.
| Cleavage Reagent | Typical Conditions | Advantages | Disadvantages |
| Hydrogen Fluoride (HF) | 90% HF, 10% scavenger (e.g., anisole or p-cresol), 0°C, 1 hour | High cleavage efficiency for most protecting groups. | Highly toxic and corrosive, requires specialized apparatus. |
| Trifluoromethanesulfonic Acid (TFMSA) | TFMSA/TFA/scavenger (e.g., thioanisole) (1:10:1), room temp, 1-2 hours | Does not require specialized HF apparatus, strong acid. | Can be difficult to remove from the peptide, may lead to side reactions if not handled properly. |
| Hydrogen Bromide (HBr) in Acetic Acid or TFA | 33% HBr in acetic acid or in situ generated HBr in TFA, room temp, 1-4 hours | Commercially available, effective for cleavage. | Can cause side reactions if not used with appropriate scavengers.[1] |
Experimental Protocols
Safety Precautions: All cleavage procedures involving strong acids must be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a face shield, acid-resistant gloves, and a lab coat, must be worn at all times.
Protocol 1: Hydrogen Fluoride (HF) Cleavage
This protocol describes the "low-high" HF cleavage procedure, which is often employed to minimize side reactions.
Materials:
-
Peptide-resin (dried under vacuum)
-
Anhydrous Hydrogen Fluoride (HF)
-
Scavenger cocktail (e.g., 90% HF, 5% p-cresol, 5% p-thiocresol)
-
HF cleavage apparatus
-
Dry ice/acetone bath
-
Cold diethyl ether
-
Acetonitrile/water solution for extraction
Procedure:
-
Preparation: Place the dried peptide-resin (typically 0.1-0.5 mmol) and a Teflon-coated stir bar into the reaction vessel of the HF apparatus.
-
Addition of Scavengers: Add the scavenger cocktail to the reaction vessel. A common scavenger for tyrosine-containing peptides is anisole or p-cresol to prevent reattachment of the cleaved protecting group to the aromatic ring.
-
HF Condensation: Cool the reaction vessel in a dry ice/acetone bath. Carefully condense the desired amount of anhydrous HF (typically 10 mL per gram of resin) into the reaction vessel.
-
Cleavage Reaction: Stir the mixture at 0°C for 1 hour.
-
HF Removal: After the reaction is complete, remove the HF by a stream of nitrogen gas or under vacuum.
-
Peptide Precipitation: Transfer the resin and cleaved peptide to a centrifuge tube. Add cold diethyl ether to precipitate the peptide.
-
Washing: Wash the peptide pellet with cold diethyl ether three times to remove the scavengers and cleavage byproducts.
-
Extraction and Lyophilization: Extract the peptide from the resin using an appropriate solvent (e.g., 50% acetonitrile in water). Lyophilize the aqueous solution to obtain the crude peptide.
Protocol 2: Trifluoromethanesulfonic Acid (TFMSA) Cleavage
This method provides an alternative to HF and does not require a specialized apparatus.
Materials:
-
Peptide-resin (dried under vacuum)
-
Trifluoromethanesulfonic acid (TFMSA)
-
Trifluoroacetic acid (TFA)
-
Scavenger (e.g., thioanisole, m-cresol)
-
Cold diethyl ether
-
Acetonitrile/water solution for extraction
Procedure:
-
Preparation: Place the dried peptide-resin in a round-bottom flask with a stir bar.
-
Cleavage Cocktail Preparation: In a separate flask, prepare the cleavage cocktail. A common mixture is TFMSA/TFA/thioanisole (1:10:1, v/v/v).
-
Cleavage Reaction: Add the cleavage cocktail to the peptide-resin and stir the mixture at room temperature for 1-2 hours.
-
Peptide Precipitation: After the reaction is complete, filter the resin and collect the filtrate. Add cold diethyl ether to the filtrate to precipitate the peptide.
-
Washing: Wash the peptide pellet with cold diethyl ether three times.
-
Extraction and Lyophilization: Extract the peptide with an appropriate solvent and lyophilize to obtain the crude product.
Protocol 3: Hydrogen Bromide (HBr) Cleavage
HBr in acetic acid or TFA can also be used for the cleavage of the 2-Br-Z group. This protocol describes the use of commercially available HBr in acetic acid.
Materials:
-
Peptide-resin (dried under vacuum)
-
33% HBr in acetic acid
-
Scavenger (e.g., phenol, anisole)
-
Cold diethyl ether
-
Acetonitrile/water solution for extraction
Procedure:
-
Preparation: Place the dried peptide-resin in a round-bottom flask.
-
Cleavage Reaction: Add the scavenger (e.g., phenol) followed by the 33% HBr in acetic acid solution. Stir the mixture at room temperature for 2-4 hours.
-
Peptide Precipitation: Add cold diethyl ether to the reaction mixture to precipitate the peptide.
-
Washing: Collect the peptide by filtration or centrifugation and wash it thoroughly with cold diethyl ether.
-
Extraction and Lyophilization: Extract the peptide with a suitable solvent and lyophilize.
Potential Side Reactions and Mitigation
The strong acidic conditions used for the cleavage of the 2-Br-Z group can lead to side reactions. The most common side reaction involving tyrosine is the O- to C-alkylation , where the cleaved benzyl-type cation can reattach to the electron-rich aromatic ring of the tyrosine side chain.[1]
Mitigation Strategies:
-
Use of Scavengers: The addition of scavengers to the cleavage cocktail is crucial to trap the reactive carbocations generated during deprotection.[2]
-
Anisole and p-cresol: These are effective scavengers for benzyl-type cations.
-
Thioanisole: Particularly useful in TFMSA cleavage to prevent side reactions.
-
-
Low-High HF Procedure: This two-step method can minimize side reactions by first using a milder HF concentration to remove more labile protecting groups before the final strong acid cleavage.
Mandatory Visualizations
Signaling Pathway: Receptor Tyrosine Kinase (RTK) Activation
Tyrosine residues are central to many cellular signaling pathways, particularly those mediated by receptor tyrosine kinases (RTKs). The phosphorylation of tyrosine residues on RTKs and their downstream targets is a key mechanism for signal transduction. The following diagram illustrates a simplified RTK signaling pathway.
Caption: Simplified Receptor Tyrosine Kinase (RTK) signaling pathway.
Experimental Workflow: Cleavage of 2-Br-Z from Tyrosine
The following workflow diagram illustrates the key steps involved in the cleavage of the 2-Br-Z protecting group from a tyrosine-containing peptide synthesized on a solid support.
Caption: Experimental workflow for 2-Br-Z cleavage and peptide isolation.
Logical Relationship: Role of Scavengers
This diagram illustrates the logical relationship of how scavengers prevent side reactions during the cleavage process.
Caption: Logical diagram of scavenger action in preventing side reactions.
References
Application Notes and Protocols for Incorporating Modified Tyrosine Residues into Peptides using Fmoc-Tyr(2-Br-Z)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of modified amino acids into peptides is a powerful strategy in drug discovery and chemical biology to enhance peptide stability, modulate biological activity, and probe molecular interactions. Fmoc-Tyr(2-Br-Z)-OH is a protected tyrosine derivative that allows for the introduction of a tyrosine residue with a 2-bromobenzyloxycarbonyl (2-Br-Z) protecting group on its hydroxyl side chain. This application note provides detailed protocols and data for the use of this compound in Fmoc-based solid-phase peptide synthesis (SPPS). A key consideration when using this reagent is the lability of the 2-Br-Z group to the piperidine solutions used for Fmoc deprotection, which necessitates specific synthetic strategies.
Physicochemical Properties and Data
A summary of the key properties of this compound is presented below.
| Property | Value |
| Chemical Name | Nα-(9-Fluorenylmethoxycarbonyl)-O-(2-bromobenzyloxycarbonyl)-L-tyrosine |
| Abbreviation | This compound |
| CAS Number | 147688-40-2 |
| Molecular Formula | C₃₂H₂₆BrNO₇ |
| Molecular Weight | 616.46 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMF, NMP, and other common SPPS solvents |
| Storage | 2-8°C, protected from moisture |
Key Application: Strategic Incorporation of a Modified Tyrosine Residue
The primary application of this compound is the site-specific incorporation of a tyrosine residue where the side-chain hydroxyl group is temporarily protected. The 2-Br-Z group offers a degree of stability that must be carefully managed during Fmoc-SPPS due to its partial lability to piperidine.
Strategic Use Cases:
-
Synthesis of Short to Medium-Length Peptides: The cumulative exposure to piperidine during the synthesis of long peptides can lead to significant premature deprotection of the 2-Br-Z group. Therefore, this reagent is best suited for peptides typically under 15 amino acids in length.
-
Incorporation near the N-terminus: Placing the Tyr(2-Br-Z) residue closer to the N-terminus of the peptide minimizes the number of subsequent Fmoc deprotection steps it will be exposed to, thereby preserving the integrity of the 2-Br-Z group.
Experimental Protocols
Protocol 1: Standard Coupling of this compound
This protocol outlines the manual coupling of this compound onto a solid support. Standard coupling reagents can be employed, with uronium/aminium-based reagents like HBTU and HATU generally providing high efficiency.
Materials:
-
Fmoc-Rink Amide resin (or other suitable resin)
-
This compound
-
Coupling reagent (e.g., HBTU, HATU)
-
Base (e.g., N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine)
-
N,N-Dimethylformamide (DMF)
-
20% (v/v) Piperidine in DMF
-
Dichloromethane (DCM)
-
Fritted syringe or automated peptide synthesizer
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and agitate for 3 minutes.
-
Drain the solution.
-
Add fresh 20% piperidine in DMF and agitate for an additional 10-15 minutes.
-
Drain and wash the resin thoroughly with DMF (5 x 1 min) and DCM (2 x 1 min).
-
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HBTU (2.9 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the solution and allow to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
-
Washing: Drain the coupling solution and wash the resin with DMF (3 x 1 min) and DCM (2 x 1 min).
-
Monitoring (Optional): Perform a Kaiser test to confirm the absence of free primary amines, indicating complete coupling. If the test is positive, a second coupling may be necessary.
Protocol 2: Cleavage and Deprotection
The final step involves cleaving the peptide from the resin and removing the side-chain protecting groups, including the 2-Br-Z group.
Materials:
-
Peptide-resin
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water. Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Wash the final peptide-resin with DCM and dry it thoroughly under vacuum.
-
Cleavage:
-
Add the cleavage cocktail to the dry resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-3 hours.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with more cold ether.
-
-
Drying: Dry the crude peptide pellet under vacuum. The peptide can then be purified by reverse-phase HPLC.
Quantitative Data Summary
| Parameter | Observation | Recommendation |
| Stability to 20% Piperidine/DMF | Partial lability observed with repeated treatments. | Limit the number of Fmoc deprotection cycles after incorporation. |
| Coupling Efficiency | Generally high with standard coupling reagents. | Use of HBTU/DIPEA or HATU/DIPEA is recommended for efficient coupling. |
| Cleavage from Resin | The 2-Br-Z group is readily cleaved with standard TFA-based cocktails. | A 2-3 hour cleavage time is typically sufficient. |
Visualizations
Logical Workflow for Using this compound
Caption: Decision workflow for the strategic use of this compound in Fmoc-SPPS.
Experimental Workflow for a Single Coupling Cycle
Caption: A single coupling cycle for incorporating this compound in SPPS.
Example Signaling Pathway: EGF Receptor Activation
Peptides containing modified tyrosine residues are often designed to interact with or inhibit signaling pathways involving tyrosine phosphorylation. A prominent example is the Epidermal Growth Factor Receptor (EGFR) pathway, which is crucial in cell proliferation and is a major target in cancer drug development.
Caption: Simplified overview of the EGF Receptor (EGFR) signaling pathway.
Conclusion
This compound is a valuable reagent for the introduction of a modified tyrosine residue into peptides. Its utility is maximized when its partial lability to piperidine is taken into account through strategic placement within the peptide sequence and by limiting the overall length of the peptide. The protocols and data provided herein offer a guide for researchers to successfully incorporate this building block in their peptide synthesis endeavors, enabling the creation of novel peptide-based tools and therapeutics.
Application Notes and Protocols: Fmoc-Tyr(2-Br-Z)-OH for the Synthesis of Peptides with Post-Translational Modifications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Post-translational modifications (PTMs) of peptides and proteins, such as phosphorylation and sulfation of tyrosine residues, are fundamental to regulating a vast array of cellular processes, including signal transduction and protein-protein interactions.[1][2] The chemical synthesis of peptides containing these modifications is a critical tool for elucidating biological pathways and developing novel therapeutics. Fmoc-Tyr(2-Br-Z)-OH is a key building block for solid-phase peptide synthesis (SPPS), offering an orthogonal protection strategy that provides significant flexibility for synthesizing complex peptides with site-specific PTMs.
The 2-bromobenzyloxycarbonyl (2-Br-Z) group is a side-chain protecting group for the hydroxyl moiety of tyrosine. Its key advantage lies in its stability under the standard conditions of Fmoc-SPPS. It is resistant to the basic conditions (e.g., piperidine) used for Nα-Fmoc deprotection and the strong acidic conditions (e.g., Trifluoroacetic acid - TFA) typically used for final cleavage from the resin and removal of other acid-labile side-chain protecting groups (e.g., tBu, Trt, Pbf).[3] This orthogonality allows for the synthesis of a fully assembled peptide that can be selectively deprotected at the tyrosine side-chain, either on-resin or in solution, for subsequent modification.
Principle of the Orthogonal Strategy
The use of this compound enables a multi-stage deprotection scheme, which is essential for introducing PTMs after the main peptide backbone has been assembled. This strategy prevents unwanted side reactions on the tyrosine residue during chain elongation.
The core principle involves:
-
Peptide Assembly: The peptide is synthesized on a solid support using standard Fmoc/tBu chemistry, incorporating this compound at the desired position.
-
Final Cleavage (Step 1 Deprotection): The peptide is cleaved from the resin, and all acid-labile side-chain protecting groups are removed with a standard TFA cocktail. The 2-Br-Z group remains intact.
-
Selective Deprotection (Step 2 Deprotection): The 2-Br-Z group is selectively removed from the purified peptide in solution, typically via catalytic hydrogenolysis.
-
Post-Synthesis Modification: The newly exposed tyrosine hydroxyl group is then available for modification, such as phosphorylation or sulfation, to yield the final PTM-containing peptide.
Alternatively, for certain applications, the 2-Br-Z group can be removed while the peptide is still attached to the resin, allowing for on-resin modification before the final cleavage.
Visualizing the Orthogonal Protection Strategy
The following diagram illustrates the workflow, highlighting the differential cleavage of the protecting groups.
Experimental Protocols
Protocol 1: Incorporation of this compound in SPPS
This protocol describes a standard manual coupling cycle for incorporating this compound into a growing peptide chain on a solid support.
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound
-
Coupling Reagent: HBTU (2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Solvent: N,N-Dimethylformamide (DMF)
-
Washing Solvents: DMF, Dichloromethane (DCM)
-
Fmoc Deprotection Solution: 20% (v/v) piperidine in DMF
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: If the N-terminus is Fmoc-protected, add the deprotection solution (20% piperidine/DMF) to the resin and agitate for 5 minutes. Drain, then repeat for an additional 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min) to remove piperidine and byproducts.
-
Amino Acid Activation: In a separate vial, dissolve this compound (3-4 equivalents relative to resin loading) and HBTU/HATU (3-4 eq.) in DMF. Add DIPEA (6-8 eq.) to the solution and allow it to pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the reaction vessel at room temperature for 1-2 hours.
-
Washing: Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).
-
Confirmation: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates a complete reaction).
| Parameter | Recommended Conditions |
| Amino Acid | This compound (3-4 eq.) |
| Coupling Reagent | HBTU / HATU (3-4 eq.) |
| Base | DIPEA (6-8 eq.) |
| Solvent | DMF |
| Reaction Time | 1-2 hours |
| Temperature | Room Temperature |
Protocol 2: Selective Cleavage of the 2-Br-Z Protecting Group
This protocol describes the removal of the 2-Br-Z group from the tyrosine side chain in solution after the peptide has been cleaved from the resin.
Materials:
-
Lyophilized peptide containing Tyr(2-Br-Z)
-
Catalyst: Palladium on carbon (Pd/C, 10% w/w)
-
Hydrogen Source: Hydrogen gas (H₂) balloon or hydrogenation apparatus
-
Solvent: Methanol (MeOH), Ethanol (EtOH), or Acetic Acid (AcOH)
Procedure:
-
Dissolution: Dissolve the peptide in a suitable solvent (e.g., methanol).
-
Catalyst Addition: Carefully add the Pd/C catalyst to the flask (typically 10-20% by weight relative to the peptide).
-
Hydrogenation: Purge the flask with H₂ gas and maintain a positive pressure using a balloon or connect it to a hydrogenation apparatus.
-
Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by HPLC or Mass Spectrometry. The reaction is typically complete within 2-16 hours.
-
Filtration: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.
-
Lyophilization: Remove the solvent from the filtrate under reduced pressure and lyophilize the resulting aqueous solution to obtain the deprotected peptide.
| Parameter | Recommended Conditions | Notes |
| Method | Catalytic Hydrogenolysis | Most common and clean method for Z-group removal.[4] |
| Catalyst | 10% Pd/C | |
| Hydrogen Source | H₂ gas (1 atm) | |
| Solvent | MeOH, EtOH, or dilute AcOH | Solvent choice may depend on peptide solubility. |
| Reaction Time | 2-16 hours | Monitor by HPLC to determine completion. |
Caution: Pd/C is flammable, especially when dry and in the presence of hydrogen. Handle with care.
Protocol 3: Post-Synthesis Phosphorylation of Tyrosine
This protocol provides a general method for phosphorylating the free hydroxyl group of a tyrosine residue in a purified peptide.
Materials:
-
Peptide with unprotected Tyr(OH) residue
-
Phosphitylating Reagent: Dibenzyl N,N-diisopropylphosphoramidite
-
Activator: 1H-Tetrazole
-
Oxidizing Agent: tert-Butyl hydroperoxide (TBHP)
-
Solvent: Anhydrous DMF or Dichloromethane (DCM)
Procedure:
-
Phosphitylation: Dissolve the peptide in anhydrous DMF. Add 1H-tetrazole (3 eq.) followed by dibenzyl N,N-diisopropylphosphoramidite (1.5 eq.). Stir at room temperature for 1-2 hours.
-
Oxidation: Cool the reaction mixture to 0°C and add a solution of TBHP (2 eq.) in DCM. Stir for 1 hour at 0°C, then allow to warm to room temperature.
-
Quenching & Purification: Quench the reaction with aqueous sodium bisulfite. Purify the phosphopeptide (with benzyl protection on the phosphate) by RP-HPLC.
-
Phosphate Deprotection: The benzyl groups on the phosphate can be removed by catalytic hydrogenolysis, as described in Protocol 2.
Protocol 4: Final Peptide Cleavage from Resin
This protocol is for the final cleavage of the peptide from the solid support and concomitant removal of acid-labile side-chain protecting groups. The 2-Br-Z group will remain intact.
Materials:
-
Dried peptide-resin
-
Cleavage Cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% water.[5]
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Place the dry peptide-resin in a reaction vessel.
-
Cleavage: Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin). Agitate at room temperature for 2-4 hours.
-
Filtration: Filter the resin and collect the filtrate containing the peptide.
-
Precipitation: Add the filtrate to a large volume of cold diethyl ether to precipitate the crude peptide.
-
Isolation: Centrifuge to pellet the peptide, decant the ether, and wash the pellet with more cold ether.
-
Drying: Dry the crude peptide pellet under vacuum. The product, containing the Tyr(2-Br-Z) modification, can then be purified by RP-HPLC.
Application in Studying Signaling Pathways
Peptides containing phosphotyrosine are invaluable for studying signal transduction pathways mediated by protein tyrosine kinases (PTKs) and phosphatases (PTPs). These synthetic peptides can be used as substrates for enzyme assays, as inhibitors of protein-protein interactions, or for generating phospho-specific antibodies.
Example: EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon ligand binding, dimerizes and autophosphorylates specific tyrosine residues in its cytoplasmic tail. These phosphotyrosine sites serve as docking stations for signaling proteins containing SH2 domains, initiating downstream cascades that regulate cell proliferation and survival.
Conclusion
This compound is a valuable reagent for the synthesis of peptides requiring post-translational modification at a tyrosine residue. The orthogonal nature of the 2-Br-Z protecting group provides a robust and flexible strategy for creating site-specifically modified peptides. This enables researchers to produce high-purity phosphotyrosine and sulfotyrosine peptides, which are essential tools for research in cell biology, pharmacology, and drug development. The protocols and data presented here offer a comprehensive guide for the successful application of this versatile building block.
References
Application Notes and Protocols: The Use of Fmoc-Protected Tyrosine in the Synthesis of Bioactive Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Incorporation of Tyrosine in Bioactive Peptides
Tyrosine, with its phenolic side chain, is a crucial amino acid in a vast array of bioactive peptides. Its hydroxyl group can be a key participant in receptor binding and is a primary site for post-translational modifications, most notably phosphorylation, which is a fundamental mechanism in cellular signaling. The chemical synthesis of tyrosine-containing peptides, particularly through Solid-Phase Peptide Synthesis (SPPS), requires a robust strategy for protecting this reactive hydroxyl group to prevent unwanted side reactions during peptide chain elongation.
The choice of the side-chain protecting group for tyrosine is critically dependent on the overall synthetic strategy, primarily whether it is Boc/Bzl or Fmoc/tBu based. This document provides a detailed guide on the use of Fmoc-protected tyrosine in the synthesis of bioactive peptides, with a specific address to the use of Fmoc-Tyr(2-Br-Z)-OH.
A Note on the Use of this compound in Fmoc-SPPS
While this compound is a commercially available amino acid derivative, its application in standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS) is highly limited and generally not recommended for the synthesis of peptides beyond a very short length. The 2-bromobenzyloxycarbonyl (2-Br-Z) protecting group, while stable to the acidic conditions used in Boc-SPPS, is unfortunately labile to the basic conditions required for the removal of the Nα-Fmoc group.
The iterative deprotection of the Fmoc group is achieved using a solution of piperidine in a suitable solvent. The 2-Br-Z group is also cleaved by piperidine, which would lead to the premature deprotection of the tyrosine side chain during the synthesis. This would expose the reactive hydroxyl group, making it susceptible to undesired side reactions such as O-acylation during subsequent coupling steps, leading to impurities and truncated peptide sequences.
The primary and intended use of the 2-Br-Z protecting group is within the Boc-SPPS strategy, where it offers strong acid lability for final cleavage with reagents like hydrogen fluoride (HF) while remaining stable to the milder acidic conditions of trifluoroacetic acid (TFA) used for Boc group removal.
Due to this chemical incompatibility, there is a lack of published literature detailing the successful synthesis of bioactive peptides using this compound in a standard stepwise Fmoc-SPPS protocol. Therefore, for reliable and high-purity synthesis of tyrosine-containing bioactive peptides using the Fmoc strategy, the use of an orthogonal protecting group is essential. The standard and overwhelmingly preferred choice is the tert-butyl (tBu) group, as seen in Fmoc-Tyr(tBu)-OH .
Recommended Approach: Fmoc-Tyr(tBu)-OH in Fmoc-SPPS
The use of Fmoc-Tyr(tBu)-OH is the gold standard for incorporating tyrosine residues in Fmoc-SPPS. The tert-butyl (tBu) ether protecting group is stable to the basic conditions of piperidine used for Fmoc deprotection but is readily and cleanly cleaved by strong acids, such as trifluoroacetic acid (TFA), during the final cleavage of the peptide from the resin. This orthogonality ensures the integrity of the tyrosine side chain throughout the synthesis.
Physicochemical Properties of Key Reagents
| Property | Fmoc-Tyr(tBu)-OH | Piperidine | Trifluoroacetic Acid (TFA) |
| Formula | C₂₈H₂₉NO₅ | C₅H₁₁N | C₂HF₃O₂ |
| Molecular Weight | 459.54 g/mol | 85.15 g/mol | 114.02 g/mol |
| Role in Synthesis | Protected amino acid | Fmoc deprotection reagent | Final cleavage and side-chain deprotection |
| Purity | >99% | >99% | >99.5% (Peptide synthesis grade) |
| Storage | 2-8°C | Room Temperature | Room Temperature |
Experimental Workflow for Fmoc-SPPS
The synthesis of a bioactive peptide on a solid support using the Fmoc/tBu strategy is a cyclical process involving the deprotection of the N-terminal Fmoc group, followed by the coupling of the next Fmoc-protected amino acid.
Detailed Experimental Protocols
The following protocols are provided for a standard 0.1 mmol scale synthesis. Reagent volumes and reaction times may need to be optimized based on the specific peptide sequence and scale.
Resin Swelling
-
Place the appropriate resin (e.g., 100-200 mesh Rink Amide resin for C-terminal amides) in a fritted reaction vessel.
-
Add N,N-Dimethylformamide (DMF) to the resin until it is fully submerged.
-
Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.
-
Drain the DMF.
Nα-Fmoc Deprotection
-
Add a solution of 20% (v/v) piperidine in DMF to the swelled resin.
-
Agitate the resin for 3-5 minutes.
-
Drain the deprotection solution.
-
Add a fresh aliquot of 20% piperidine in DMF.
-
Agitate for an additional 15-20 minutes to ensure complete deprotection.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.
Coupling of Fmoc-Tyr(tBu)-OH
-
In a separate vial, dissolve Fmoc-Tyr(tBu)-OH (3-5 equivalents relative to the resin loading), a coupling agent (e.g., HATU, 3-5 eq.), and an additive (e.g., HOAt, 3-5 eq.) in DMF.
-
Add a base, typically N,N-diisopropylethylamine (DIPEA) (6-10 eq.), to the amino acid solution and allow it to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
To monitor the reaction, a small sample of resin beads can be taken for a Kaiser test. A negative result (yellow beads) indicates a complete coupling.
-
Once the coupling is complete, drain the reaction solution and wash the resin with DMF (3-5 times).
Final Cleavage and Deprotection
-
After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the peptide-resin with Dichloromethane (DCM) and dry it under a stream of nitrogen or in a vacuum desiccator.
-
Prepare a cleavage cocktail appropriate for the peptide sequence. A standard cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).
-
Add the cleavage cocktail to the dried resin in a fume hood.
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the TFA filtrate dropwise to a centrifuge tube containing cold diethyl ether (approximately 10-fold volume excess).
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether 2-3 more times.
-
Dry the crude peptide pellet under vacuum.
Purification and Analysis
The crude peptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column. The identity and purity of the final peptide are confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF).
Application in the Study of Bioactive Peptides: Tyrosine Phosphorylation in Signaling Pathways
Many bioactive peptides exert their function by modulating cellular signaling pathways. Peptides containing tyrosine are of particular interest as they can serve as substrates for tyrosine kinases or as inhibitors of phosphatases. The synthesis of phosphotyrosine-containing peptides is a powerful tool for studying these pathways. This is often achieved by incorporating a pre-phosphorylated Fmoc-tyrosine derivative, such as Fmoc-Tyr(PO(OBzl)OH)-OH, during SPPS.
Below is a simplified representation of a generic receptor tyrosine kinase (RTK) signaling pathway, which is a common target for drug development and is often studied using synthetic peptides.
Conclusion
The synthesis of bioactive peptides containing tyrosine is a cornerstone of modern chemical biology and drug discovery. While a variety of protected tyrosine derivatives are available, the selection of the appropriate building block must be compatible with the chosen synthetic strategy. For Fmoc-SPPS, Fmoc-Tyr(tBu)-OH is the industry standard, offering a robust and reliable method for incorporating tyrosine residues. The chemical properties of the 2-Br-Z protecting group make This compound generally unsuitable for this application. By following the detailed protocols outlined in these notes, researchers can confidently synthesize high-quality tyrosine-containing peptides for their investigations into biological processes and for the development of novel therapeutics.
Troubleshooting & Optimization
Solubility issues of Fmoc-Tyr(2-Br-Z)-OH in DMF and other solvents
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and overcoming solubility issues encountered with Fmoc-Tyr(2-Br-Z)-OH in Dimethylformamide (DMF) and other common solvents during peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving well in DMF?
A1: Several factors can contribute to the poor solubility of this compound in DMF. The bulky and hydrophobic nature of both the Fmoc and the 2-Bromo-benzyloxycarbonyl (2-Br-Z) protecting groups can lead to aggregation. Additionally, the quality of the DMF is crucial; degraded DMF containing dimethylamine can negatively impact solubility and the stability of the Fmoc group.[1] Laboratory temperature can also play a role, as solubility often decreases at lower temperatures.[1]
Q2: What are the recommended solvents for dissolving Fmoc-protected amino acids?
A2: N,N-Dimethylformamide (DMF) is the most commonly used solvent for solid-phase peptide synthesis (SPPS) due to its excellent resin-swelling properties and ability to dissolve most Fmoc-amino acids.[1][2] N-methylpyrrolidone (NMP) is a popular alternative with potentially higher solvating power, particularly for larger or more hydrophobic protected amino acids.[1] Dimethyl sulfoxide (DMSO) is also a very effective solvent for many Fmoc-amino acids and can be used as a co-solvent to enhance solubility in DMF.[1]
Q3: How does the 2-Br-Z protecting group affect the solubility of Fmoc-Tyr-OH?
A3: The 2-Br-Z group is a large, aromatic protecting group that significantly increases the hydrophobicity and molecular weight of the amino acid derivative. This increased bulk and hydrophobicity can lead to stronger intermolecular interactions, promoting aggregation and reducing solubility in polar aprotic solvents like DMF.
Q4: Can I heat the solution to dissolve this compound?
A4: Yes, gentle heating is a common and effective method to improve the solubility of sparingly soluble Fmoc-amino acids.[1] It is recommended to warm the solution to 30-40°C.[1] However, prolonged or excessive heating should be avoided as it can lead to the degradation of the Fmoc-amino acid.[1]
Troubleshooting Guide
Issue: this compound powder does not fully dissolve or forms a suspension in DMF at the desired concentration.
This guide provides a systematic workflow to troubleshoot and resolve this common issue.
Troubleshooting Workflow
References
Overcoming aggregation in SPPS with Fmoc-Tyr(2-Br-Z)-OH
Topic: Overcoming Aggregation in SPPS with a Focus on Tyrosine-Containing Peptides
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming challenges related to peptide aggregation during Solid-Phase Peptide Synthesis (SPPS), with a specific focus on the incorporation of tyrosine residues.
Frequently Asked Questions (FAQs)
Q1: Can I use Fmoc-Tyr(2-Br-Z)-OH to overcome aggregation in Fmoc-SPPS?
A1: It is not recommended to use this compound as a strategy to overcome aggregation in standard Fmoc-SPPS protocols. The 2-bromobenzyloxycarbonyl (2-Br-Z) protecting group is known to be labile to the piperidine solutions typically used for Fmoc deprotection. This instability can lead to premature deprotection of the tyrosine side chain during the synthesis, resulting in unwanted side reactions and a lower yield of the target peptide.
Q2: What are the potential side reactions when using this compound in Fmoc-SPPS?
A2: The primary side reaction is the premature removal of the 2-Br-Z group by piperidine during the Fmoc deprotection steps. This exposes the hydroxyl group of the tyrosine side chain, which can then be acylated by the incoming activated amino acid, leading to the formation of branched peptides and other impurities. This will complicate the purification of the final product and reduce the overall yield.
Q3: Are there any specific applications for this compound in Fmoc-SPPS?
A3: Due to the lability of the 2-Br-Z group to piperidine, its use in Fmoc-SPPS is very limited. It might be considered for the synthesis of very short peptides where only a few deprotection cycles are needed, or for the introduction of a tyrosine residue near the N-terminus of a peptide, minimizing its exposure to piperidine. However, in most cases, more stable protecting groups are preferred.
Q4: What are the recommended alternatives to this compound for synthesizing aggregation-prone peptides containing tyrosine?
A4: For the synthesis of aggregation-prone peptides containing tyrosine, the standard and recommended approach is to use Fmoc-Tyr(tBu)-OH . The tert-butyl (tBu) protecting group is stable to piperidine but is readily cleaved by trifluoroacetic acid (TFA) during the final cleavage from the resin.[1] To specifically address aggregation, Fmoc-Tyr(tBu)-OH should be used in conjunction with other established strategies, such as:
-
Backbone Protection: Incorporating a 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) group on the backbone nitrogen of a key residue can disrupt the hydrogen bonding that leads to aggregation. The use of pre-formed Fmoc-Aaa-(Dmb)Gly-OH dipeptides is a highly effective method.[2]
-
Pseudoproline Dipeptides: Introducing pseudoproline dipeptides at specific points in the peptide sequence can disrupt the formation of secondary structures that cause aggregation.
-
Chaotropic Salts: Adding chaotropic salts like LiCl to the coupling and deprotection solutions can help to break up aggregates.
-
"Magic Mixture": Using a solvent system like a mixture of DCM/DMF/NMP (1:1:1) with additives can improve solvation and reduce aggregation.
Troubleshooting Guide
Issue: You are observing unexpected side products or low yield when using this compound in your synthesis.
-
Probable Cause: Premature deprotection of the 2-Br-Z group by piperidine during the Fmoc removal steps. This exposes the tyrosine hydroxyl group, leading to O-acylation by the subsequent amino acid and the formation of branched peptide impurities.
-
Troubleshooting Steps:
-
Analyze the Crude Product: Use mass spectrometry (MS) to identify the masses of the side products. A mass corresponding to the target peptide plus the mass of one or more amino acids would suggest a branched peptide.
-
Switch Protecting Group: The most effective solution is to re-synthesize the peptide using Fmoc-Tyr(tBu)-OH, which has a piperidine-stable side-chain protecting group.[1]
-
For Existing Synthesis (if re-synthesis is not possible): If you are in the middle of a synthesis and suspect this issue, you can try to cap the free hydroxyl groups after the coupling of this compound by treating the resin with acetic anhydride. However, this is not an ideal solution and may not be completely effective.
-
Data Presentation
Table 1: Comparison of Common Side-Chain Protecting Groups for Fmoc-Tyrosine in SPPS
| Protecting Group | Structure | Stability to 20% Piperidine in DMF | Stability to 95% TFA | Primary Application |
| 2-Bromobenzyloxycarbonyl (2-Br-Z) | -C(=O)O-CH₂-C₆H₄Br | Low (Labile) | High | Limited use in Fmoc-SPPS; more common in Boc-SPPS |
| tert-Butyl (tBu) | -C(CH₃)₃ | High (Stable) | Low (Cleaved) | Standard and recommended for Fmoc-SPPS [1] |
| Benzyl (Bzl) | -CH₂-C₆H₅ | High (Stable) | Partially Labile | Less common in modern Fmoc-SPPS due to partial lability to TFA[1] |
| Trityl (Trt) | -C(C₆H₅)₃ | High (Stable) | Very Low (Highly Labile) | Useful for synthesizing protected peptide fragments due to its mild cleavage conditions[3][4] |
Experimental Protocols
Protocol 1: Standard Coupling of Fmoc-Tyr(tBu)-OH
This protocol outlines a standard manual coupling procedure for incorporating Fmoc-Tyr(tBu)-OH into a peptide sequence.
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-Tyr(tBu)-OH (3 equivalents)
-
HBTU (2.9 equivalents)
-
DIPEA (6 equivalents)
-
DMF (N,N-Dimethylformamide), peptide synthesis grade
-
DCM (Dichloromethane)
-
20% (v/v) Piperidine in DMF
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin and agitate for 3 minutes.
-
Drain the solution.
-
Add fresh deprotection solution and agitate for an additional 10-15 minutes.
-
-
Washing: Wash the resin thoroughly with DMF (5-7 times), followed by DCM (3 times), and then DMF (3 times) to remove all traces of piperidine.
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve Fmoc-Tyr(tBu)-OH, HBTU, and DIPEA in a minimal amount of DMF.
-
Allow the mixture to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
-
Monitoring the Coupling: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete coupling reaction.
-
Final Washing: Drain the coupling solution and wash the resin with DMF (5-7 times). The resin is now ready for the next deprotection and coupling cycle.
Protocol 2: Incorporation of an Fmoc-Aaa-(Dmb)Gly-OH Dipeptide to Overcome Aggregation
This protocol describes the incorporation of a Dmb-protected dipeptide to disrupt peptide aggregation.[5]
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-Aaa-(Dmb)Gly-OH dipeptide (3 equivalents)
-
Coupling reagent (e.g., HBTU/DIPEA or PyBOP/DIPEA) (3 equivalents)
-
DMF, peptide synthesis grade
Procedure:
-
Resin Preparation: Ensure the N-terminal Fmoc group of the peptide-resin has been removed as described in Protocol 1 (steps 1-3).
-
Dipeptide Activation: In a separate vessel, dissolve the Fmoc-Aaa-(Dmb)Gly-OH dipeptide and the coupling reagent (e.g., HBTU) in a minimal volume of DMF. Add the activation base (e.g., DIPEA) and allow the solution to pre-activate for 1-2 minutes.
-
Coupling: Add the activated dipeptide solution to the deprotected peptide-resin.
-
Reaction: Agitate the reaction mixture for 2-4 hours at room temperature. Dmb-dipeptides may require longer coupling times than standard amino acids.
-
Monitoring: Perform a Kaiser or TNBS test to confirm the completion of the coupling. If the test is positive, consider a second coupling with fresh reagents.
-
Washing: Once the coupling is complete, wash the resin thoroughly with DMF (5-7 times).
-
Continuation of Synthesis: Proceed with the standard Fmoc deprotection and coupling cycles for the subsequent amino acids. The Dmb group will be removed during the final TFA cleavage.
Visualizations
Caption: A decision-making workflow for selecting the appropriate tyrosine derivative in Fmoc-SPPS.
Caption: Potential side reaction pathway when using this compound in Fmoc-SPPS.
References
Side reactions associated with the 2-Br-Z protecting group in peptide synthesis
Welcome to the technical support center for the 2-bromobenzyloxycarbonyl (2-Br-Z) protecting group. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the use of the 2-Br-Z group in peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of the 2-Br-Z protecting group in peptide synthesis?
A1: The 2-Br-Z (2-bromobenzyloxycarbonyl) group is primarily used as a side-chain protecting group for amino acids, particularly for the phenolic hydroxyl group of tyrosine (Tyr) and the ε-amino group of lysine (Lys). It is most commonly employed in Boc (tert-butyloxycarbonyl) solid-phase peptide synthesis (SPPS) strategies.[1] Its key advantage is its enhanced stability to trifluoroacetic acid (TFA) compared to the standard benzyloxycarbonyl (Z) or benzyl (Bzl) groups, making it compatible with the repetitive TFA treatments used for Nα-Boc deprotection.[1]
Q2: Under what conditions is the 2-Br-Z group typically cleaved?
A2: The 2-Br-Z group is stable to 50% TFA in dichloromethane (DCM) but is readily cleaved under strong acidic conditions.[1] Standard cleavage cocktails containing hydrogen fluoride (HF), trifluoromethanesulfonic acid (TFMSA), or hydrogen bromide (HBr) are effective for its removal, typically during the final cleavage of the peptide from the resin.[1]
Q3: Can the 2-Br-Z group be used in Fmoc-based peptide synthesis?
A3: The use of the 2-Br-Z group in Fmoc (9-fluorenylmethyloxycarbonyl) SPPS is limited.[1] The primary issue is its lability to the piperidine solutions used for Nα-Fmoc deprotection.[1] This premature cleavage of the side-chain protection can lead to side reactions and impurities. Therefore, its application in Fmoc-SPPS is generally restricted to the synthesis of short to medium-sized peptides or for the introduction of a Tyr(2-Br-Z) or Lys(2-Br-Z) residue near the N-terminus where the number of piperidine exposures is minimized.[1]
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments with the 2-Br-Z protecting group.
Issue 1: Premature Cleavage of the 2-Br-Z Group in Fmoc-SPPS
Question: I am observing unexpected side products in my Fmoc synthesis, and mass spectrometry suggests the loss of the 2-Br-Z group from my tyrosine residue. What is happening and how can I prevent it?
Answer: The 2-Br-Z group is known to be partially cleaved by the piperidine solution used for Fmoc deprotection.[1] This exposes the side-chain functionality, which can then undergo undesired reactions during subsequent coupling steps.
Troubleshooting Steps:
-
Confirm the Side Reaction: Analyze the crude peptide by mass spectrometry to confirm the mass loss corresponding to the 2-Br-Z group.
-
Minimize Piperidine Exposure: If possible for your sequence, reduce the total time of piperidine treatment. However, ensure complete Fmoc deprotection to avoid deletion sequences.
-
Use a Milder Base for Fmoc Deprotection: Consider replacing the standard 20% piperidine in DMF with a milder basic solution. While specific data for 2-Br-Z is limited, alternatives like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in combination with a scavenger like piperazine have been shown to be effective for Fmoc removal with potentially less effect on acid-labile groups.[2][3][4] Another alternative that has been reported to minimize certain side reactions is 3-(diethylamino)propylamine (DEAPA).[5]
-
Positional Strategy: If the 2-Br-Z protected residue is essential, position it as close to the N-terminus of the peptide as feasible to limit the number of deprotection cycles it is subjected to.[1]
-
Alternative Protecting Group: For Fmoc-SPPS, the recommended protecting group for the tyrosine side chain is the tert-butyl (tBu) group, which is stable to piperidine and cleaved by TFA during the final cleavage step.[1] If your synthesis strategy allows, using Fmoc-Tyr(tBu)-OH is the most robust solution.
Issue 2: Potential for O- to C-Alkyl Migration on Tyrosine during Final Cleavage
Question: I am using Boc-Tyr(2-Br-Z)-OH in my synthesis and am concerned about the potential for the 2-bromobenzyl group to migrate from the oxygen to the carbon of the tyrosine ring during the final acid cleavage. Is this a known side reaction and how can it be minimized?
Troubleshooting and Prevention:
-
Optimize Cleavage Cocktail: The choice of scavengers in your cleavage cocktail is critical to quench the 2-bromobenzyl cation as it is formed.
-
Recommended Scavengers: A common and effective cleavage cocktail for peptides containing sensitive residues like tyrosine is "Reagent K," which contains TFA, phenol, water, thioanisole, and 1,2-ethanedithiol (EDT).[6] Phenol and thioanisole are particularly effective at scavenging benzyl-type cations.
-
Low-Odor Alternative: For a lower-odor option, a cocktail of TFA, water, and triisopropylsilane (TIS) can be used. TIS is an excellent scavenger for carbocations.[6]
-
-
Control Cleavage Conditions:
-
Temperature: Perform the cleavage at room temperature. Elevated temperatures can increase the rate of side reactions.
-
Time: Use the minimum time required for complete cleavage and deprotection, typically 2-3 hours. Prolonged exposure to strong acid can increase the likelihood of side reactions.
-
-
Analysis: Use high-resolution mass spectrometry and HPLC to carefully analyze the crude product for any isomeric impurities with the same mass as the desired peptide. Tandem mass spectrometry (MS/MS) can help in identifying the location of the modification by analyzing the fragmentation pattern.[7]
Data Summary
While specific quantitative data for the side reactions of the 2-Br-Z group are not extensively published, the following table summarizes its general stability profile.
| Protecting Group | Synthesis Strategy | Stability to Nα-Deprotection | Cleavage Conditions | Primary Associated Side Reaction |
| 2-Br-Z | Boc-SPPS | Stable to 50% TFA/DCM[1] | Strong acids (HF, TFMSA, HBr)[1] | Potential for O- to C-alkyl migration on Tyr during final cleavage. |
| 2-Br-Z | Fmoc-SPPS | Labile to 20% piperidine/DMF[1] | Strong acids (HF, TFMSA, HBr)[1] | Premature deprotection by piperidine leading to side-chain modification. |
Experimental Protocols
Protocol 1: General Procedure for Final Cleavage of a Peptide Containing Tyr(2-Br-Z) from the Resin in Boc-SPPS
This protocol is designed to minimize side reactions such as O- to C-alkyl migration.
-
Resin Preparation:
-
Wash the fully assembled peptide-resin (1 g) with dichloromethane (DCM) (3 x 15 mL).
-
Dry the resin under a stream of nitrogen and then under high vacuum for at least 1 hour.
-
-
Cleavage Cocktail Preparation (Reagent K):
-
In a fume hood, prepare the cleavage cocktail by combining:
-
Trifluoroacetic acid (TFA): 82.5%
-
Phenol: 5%
-
Water: 5%
-
Thioanisole: 5%
-
1,2-Ethanedithiol (EDT): 2.5%
-
-
Prepare approximately 10 mL of the cocktail per gram of resin.
-
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried peptide-resin in a suitable reaction vessel.
-
Stopper the vessel and gently agitate at room temperature for 2-3 hours.
-
-
Peptide Isolation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA (2 x 2 mL) and combine the filtrates.
-
-
Peptide Precipitation:
-
In a separate centrifuge tube, add cold methyl tert-butyl ether (MTBE) (approximately 10 times the volume of the TFA filtrate).
-
Slowly add the TFA filtrate to the cold MTBE while gently vortexing to precipitate the peptide.
-
-
Peptide Collection and Washing:
-
Centrifuge the suspension to pellet the crude peptide.
-
Decant the ether.
-
Wash the peptide pellet with cold MTBE (2-3 times) to remove scavengers and residual cleavage byproducts.
-
-
Drying:
-
Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
The crude peptide can then be purified by reverse-phase HPLC.
-
Visualizations
Caption: Troubleshooting workflow for premature 2-Br-Z cleavage in Fmoc-SPPS.
Caption: Simplified mechanism of piperidine-mediated cleavage of the 2-Br-Z group.
References
- 1. peptide.com [peptide.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Monitoring the Deprotection of Fmoc-Tyr(2-Br-Z)-OH
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) for monitoring the deprotection of Fmoc-Tyr(2-Br-Z)-OH in real-time during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is the primary method for real-time monitoring of Fmoc deprotection?
The most common and reliable method for real-time monitoring of Fmoc deprotection is UV-Vis spectrophotometry.[1] This technique relies on the quantitative detection of the dibenzofulvene (DBF)-piperidine adduct, a stable chromophore that forms upon the cleavage of the Fmoc group by piperidine.[1] The concentration of this adduct, which absorbs maximally at approximately 301 nm, is directly proportional to the amount of Fmoc group removed.[1]
Q2: Can I use HPLC for real-time monitoring of the deprotection?
Yes, High-Performance Liquid Chromatography (HPLC) can also be used to monitor the progress of the deprotection reaction. By analyzing aliquots of the cleavage solution over time, you can observe the decrease in the peak corresponding to the Fmoc-protected amino acid and the appearance of peaks for the deprotected amino acid and the DBF-piperidine adduct.[2]
Q3: Is the 2-Br-Z (2-bromobenzyloxycarbonyl) protecting group on the tyrosine side chain stable to the piperidine treatment used for Fmoc removal?
No, benzyloxycarbonyl (Z) type protecting groups, including 2-Br-Z, are known to be sensitive to bases and nucleophiles. It is highly likely that the 2-Br-Z group will be partially or completely cleaved by the piperidine solution used for Fmoc deprotection. This is a critical consideration when working with this compound in an Fmoc/tBu-based SPPS strategy.
Q4: How does the potential cleavage of the 2-Br-Z group affect real-time monitoring?
The cleavage of the 2-Br-Z group can significantly interfere with both UV-Vis and HPLC monitoring of Fmoc deprotection. The byproducts of this cleavage may have UV absorbance at or near the 301 nm wavelength used to monitor the DBF-piperidine adduct, leading to inaccurate quantification of Fmoc removal. In HPLC analysis, these byproducts will introduce additional peaks, complicating the chromatogram and potentially co-eluting with peaks of interest.
Troubleshooting Guides
This section provides solutions to common problems encountered during the real-time monitoring of this compound deprotection.
Issue 1: Inaccurate or Unreliable UV-Vis Readings
Symptoms:
-
Absorbance values at 301 nm are higher or lower than expected.
-
The absorbance profile does not plateau, indicating incomplete or ongoing reactions.
-
High background absorbance.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Interference from 2-Br-Z Cleavage Byproducts: The byproducts of the reaction between piperidine and the 2-Br-Z group, such as 2-bromobenzyl alcohol and its piperidine adducts, may absorb UV light in the same region as the DBF-piperidine adduct. | - Perform a control experiment: Treat a sample of a resin-bound amino acid protected only with the 2-Br-Z group (if available) with the piperidine solution and measure the UV-Vis spectrum of the resulting solution. This will help to identify the absorbance profile of the byproducts.- Use a different wavelength: If the byproduct spectrum is known, select a wavelength for monitoring where the interference is minimal.- Rely on HPLC-MS analysis: For accurate quantification, supplement or replace UV-Vis monitoring with HPLC-MS analysis to separate and identify all components in the cleavage solution. |
| Incomplete Fmoc Deprotection: The reaction may be sluggish due to steric hindrance or peptide aggregation. | - Extend deprotection time: Increase the incubation time with the piperidine solution.- Perform a double deprotection: After the initial deprotection, drain the reagent and add a fresh solution of 20% piperidine in DMF for a second treatment.[3]- Use a stronger deprotection cocktail: For difficult sequences, a solution containing 1-2% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in the piperidine/DMF mixture can be more effective. However, be cautious as DBU is a strong, non-nucleophilic base. |
| High Background Absorbance: Impurities in the DMF or degraded piperidine can lead to high background readings. | - Use high-purity, amine-free DMF. - Prepare fresh piperidine solutions daily. - Always use a fresh blank for spectrophotometric measurements. |
Issue 2: Complex or Uninterpretable HPLC Chromatograms
Symptoms:
-
Multiple unexpected peaks are present in the chromatogram.
-
Peaks are broad or tailing.
-
Difficulty in identifying the peak corresponding to the deprotected peptide.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Presence of 2-Br-Z Cleavage Byproducts: The cleavage of the 2-Br-Z group will generate multiple byproducts that will appear as additional peaks in the HPLC chromatogram. | - Use HPLC-MS: Couple the HPLC system to a mass spectrometer to identify the molecular weights of the unexpected peaks. This will help to confirm their origin from the cleavage of the 2-Br-Z group.- Develop a specific HPLC method: Optimize the gradient and column chemistry to achieve baseline separation of all components, including the desired deprotected peptide and the various byproducts. |
| Incomplete Deprotection: The presence of both the Fmoc-protected and deprotected peptide will result in two distinct peaks. | - Optimize deprotection conditions: As described in the UV-Vis troubleshooting section, extend the reaction time, perform a double deprotection, or use a stronger base. |
| Peptide Aggregation: Hydrophobic peptides can aggregate, leading to broad or tailing peaks. | - Modify the mobile phase: Increase the organic solvent concentration or add a small amount of a chaotropic agent like guanidinium chloride.- Increase column temperature: Running the HPLC at a slightly elevated temperature (e.g., 40°C) can help to reduce aggregation. |
| System Contamination: "Ghost peaks" can arise from contaminants in the mobile phase or carryover from previous injections.[4][5] | - Run a blank gradient: Inject the mobile phase without any sample to check for system peaks.[4]- Use fresh, high-purity solvents and additives. - Implement a robust needle and column wash protocol between runs. |
Experimental Protocols
Protocol 1: Real-Time Monitoring of Fmoc Deprotection by UV-Vis Spectrophotometry
Objective: To quantitatively monitor the removal of the Fmoc protecting group in real-time.
Materials:
-
Fmoc-protected peptide-resin
-
Deprotection solution: 20% (v/v) piperidine in high-purity, amine-free DMF (prepare fresh daily)
-
DMF (peptide synthesis grade)
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks
Procedure:
-
Swell the Fmoc-protected peptide-resin in DMF in the reaction vessel.
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin and start a timer.
-
At specified time intervals (e.g., 1, 2, 5, 10, 15, and 20 minutes), carefully withdraw a small aliquot of the supernatant.
-
Immediately dilute the aliquot in a known volume of DMF in a volumetric flask to a concentration within the linear range of the spectrophotometer.
-
Blank the spectrophotometer with the deprotection solution (20% piperidine in DMF).
-
Measure the absorbance of the diluted aliquot at 301 nm.
-
Plot absorbance versus time to monitor the reaction progress. The reaction is considered complete when the absorbance values reach a plateau.
Protocol 2: Monitoring Fmoc Deprotection by RP-HPLC
Objective: To monitor the disappearance of the starting material and the appearance of products during Fmoc deprotection.
Materials:
-
Fmoc-protected peptide-resin
-
Deprotection solution: 20% (v/v) piperidine in DMF
-
Quenching solution: 1% (v/v) TFA in 50:50 acetonitrile/water
-
RP-HPLC system with a C18 column and UV detector
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
Procedure:
-
Swell the Fmoc-protected peptide-resin in DMF.
-
Drain the DMF and add the 20% piperidine in DMF solution.
-
At various time points, withdraw a small aliquot of the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot in the quenching solution.
-
Inject the quenched sample into the HPLC system.
-
Elute with a suitable gradient of Mobile Phase A and B.
-
Monitor the chromatogram at 220 nm (for peptide bonds) and 301 nm (for the DBF-piperidine adduct).
-
Analyze the peak areas over time to determine the rate of disappearance of the starting material and the formation of products.
Visualizations
Caption: A workflow for monitoring and troubleshooting the deprotection of this compound.
Caption: The chemical pathway of Fmoc deprotection and the potential side reaction of 2-Br-Z cleavage.
References
Technical Support Center: Premature Cleavage of the 2-Br-Z Group by Piperidine in Fmoc-SPPS
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address the premature cleavage of the 2-bromobenzyloxycarbonyl (2-Br-Z) protecting group by piperidine during fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is the 2-Br-Z group and where is it used?
The 2-bromobenzyloxycarbonyl (2-Br-Z) group is a protecting group for the side chain of amino acids, particularly arginine. It is a derivative of the benzyloxycarbonyl (Z) group and is designed to be cleaved under acidic conditions, typically with hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), making it compatible with Boc-SPPS strategies. In the context of Fmoc-SPPS, it is intended to be a permanent protecting group that is stable to the basic conditions used for Fmoc group removal.
Q2: I am observing unexpected mass loss in my peptide containing Arg(2-Br-Z) after a few coupling cycles. What could be the cause?
A likely cause is the premature cleavage of the 2-Br-Z group from the arginine side chain during the repetitive piperidine treatments used for Fmoc deprotection. Piperidine, while primarily a base for Fmoc removal, is also a nucleophile and can attack the carbonyl group of the 2-Br-Z carbamate, leading to its removal.
Q3: Why is the 2-Br-Z group susceptible to cleavage by piperidine?
The susceptibility of the 2-Br-Z group to piperidine is attributed to the electron-withdrawing effect of the bromine atom on the benzyl ring. This effect makes the benzylic carbon more electrophilic and susceptible to nucleophilic attack by piperidine. The cleavage is thought to proceed via a nucleophilic substitution mechanism.
Q4: What are the consequences of premature 2-Br-Z cleavage?
Premature deprotection of the arginine side chain can lead to several undesirable side reactions:
-
Formation of deletion sequences: If the arginine side chain becomes unprotected, it can react with activated amino acids in subsequent coupling steps, leading to branched peptides or chain termination.
-
Guanidinylation: The free guanidinium group can react with coupling reagents, leading to modifications of the arginine residue.
-
Reduced yield and purity: The presence of multiple side products complicates purification and significantly reduces the yield of the target peptide.
Q5: How can I confirm that the 2-Br-Z group is being prematurely cleaved?
You can perform a test cleavage on a small amount of resin after a few coupling cycles and analyze the resulting peptide fragments by mass spectrometry (MS). The presence of a peptide with a mass corresponding to the loss of the 2-Br-Z group (214.05 Da) would confirm premature cleavage. Additionally, HPLC analysis of the crude peptide after synthesis will likely show multiple peaks corresponding to the desired peptide and various side products.
Troubleshooting Guides
Issue: Significant premature cleavage of the 2-Br-Z group is detected.
Root Cause Analysis:
The primary cause is the inherent lability of the 2-Br-Z group to the nucleophilic nature of piperidine used in standard Fmoc-SPPS protocols. The extent of cleavage can be influenced by the concentration of piperidine, the duration of the deprotection steps, and the temperature.
Solutions:
-
Switch to a More Stable Protecting Group: The most effective solution is to replace the 2-Br-Z group with a protecting group that is stable to piperidine but labile to the final cleavage conditions (e.g., TFA). For arginine in Fmoc-SPPS, the following are recommended alternatives:
Protecting Group Abbreviation Stability to Piperidine Cleavage Condition 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl Pbf High TFA 2,2,5,7,8-Pentamethylchroman-6-sulfonyl Pmc High TFA (slower than Pbf) 4-Methoxy-2,3,6-trimethylbenzenesulfonyl Mtr High TFA (harsher conditions) tert-Butoxycarbonyl Boc High TFA Nitro NO2 High Reduction (e.g., SnCl2) Note: The choice of protecting group can influence other side reactions, such as δ-lactam formation. Pbf is a widely used and generally recommended protecting group for arginine in Fmoc-SPPS.[1][2][3]
-
Modify Deprotection Conditions (Use with Caution): While less ideal, you can attempt to minimize cleavage by modifying the Fmoc deprotection conditions. This approach may lead to incomplete Fmoc removal and should be carefully monitored.
-
Reduce Piperidine Concentration: Use a lower concentration of piperidine (e.g., 10% v/v in DMF) for deprotection.
-
Shorten Deprotection Time: Reduce the duration of the piperidine treatment to the minimum time required for complete Fmoc removal. This should be monitored closely using a method like UV-Vis spectrophotometry of the dibenzofulvene-piperidine adduct.[4]
-
Use a Weaker Base: Consider using a less nucleophilic base for Fmoc removal, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in the presence of a scavenger. However, DBU can promote other side reactions like aspartimide formation.[5]
-
Experimental Protocols
Protocol 1: Monitoring Premature 2-Br-Z Cleavage by HPLC-MS
Objective: To detect and quantify the extent of premature 2-Br-Z cleavage during Fmoc-SPPS.
Materials:
-
Peptide-resin sample after a specific number of coupling cycles.
-
Cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% TIS).
-
Cold diethyl ether.
-
HPLC system with a C18 column.
-
Mass spectrometer.
Procedure:
-
Take a small sample of the peptide-resin (approx. 5-10 mg) after the desired number of cycles.
-
Wash the resin with dichloromethane (DCM) and dry it under vacuum.
-
Add the cleavage cocktail to the resin and allow it to react for 1-2 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide.
-
Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).
-
Analyze the sample by HPLC-MS.
-
Look for the mass of the expected peptide with the 2-Br-Z group and a mass corresponding to the peptide without the 2-Br-Z group (mass difference of 214.05 Da). The relative peak areas in the HPLC chromatogram can provide a semi-quantitative measure of the cleavage.
Visualizations
Caption: Standard Fmoc-SPPS cycle with the premature cleavage of the 2-Br-Z group as a side reaction during the Fmoc deprotection step.
References
Optimization of cleavage cocktails for peptides with Tyr(2-Br-Z)
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions for the optimization of cleavage cocktails for peptides containing 2-bromobenzyloxycarbonyl-protected tyrosine (Tyr(2-Br-Z)).
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when cleaving peptides containing Tyr(2-Br-Z)?
The primary challenge during the final acidolytic cleavage (e.g., with Trifluoroacetic Acid - TFA) is the generation of highly reactive 2-bromobenzyl carbocations from the 2-Br-Z protecting group.[1] If not properly neutralized, these cations can re-attach to the deprotected tyrosine residue or other nucleophilic amino acids in the peptide chain (such as Trp, Met, Cys), leading to undesired side products and reduced purity of the final peptide.[2]
Q2: Why are scavengers essential in the cleavage cocktail for Tyr(2-Br-Z)?
Scavengers are nucleophilic agents added to the cleavage cocktail to "trap" or quench the reactive 2-bromobenzyl carbocations generated during acidolysis.[3][4] By reacting with these cations, scavengers prevent them from causing unwanted side reactions, most notably the alkylation of the electron-rich phenol side chain of tyrosine or other sensitive residues.[2][4]
Q3: What are the most common side reactions observed during the cleavage of Tyr(2-Br-Z)-containing peptides?
The most prevalent side reaction is the re-alkylation of the tyrosine phenol ring by the liberated 2-bromobenzyl cation. This results in a mass addition of +184/+186 Da (due to the isotopic distribution of bromine) to the peptide. Other nucleophilic residues like methionine (Met), cysteine (Cys), and tryptophan (Trp) are also susceptible to alkylation by these carbocations.[2][5]
Recommended Cleavage Cocktails
The selection of an appropriate cleavage cocktail is critical and depends on the presence of other sensitive amino acids in the peptide sequence. All cocktails should be freshly prepared before use.[6]
| Cocktail Name | Composition (% v/v/v) | Primary Use & Considerations |
| Modified Reagent B | 88% TFA, 5% Phenol, 5% H₂O, 2% Triisopropylsilane (TIS) | A good starting point for peptides without other highly sensitive residues like Met or Cys. Phenol is an effective scavenger for the bromobenzyl cations.[7][8] |
| Reagent K | 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT) | A robust and highly recommended cocktail for peptides with multiple sensitive residues, including Tyr, Trp, Met, and Cys.[2][7][8] The combination of phenol and thioanisole provides powerful scavenging for bromobenzyl cations.[7] |
| Reagent R | 90% TFA, 5% Thioanisole, 3% EDT, 2% Anisole | Well-suited for deprotecting peptides that also contain arginine residues with sulfonyl protecting groups.[4][9] |
Troubleshooting Guide
Issue 1: Incomplete cleavage of the 2-Br-Z group.
-
Question: My HPLC and Mass Spec data show a significant peak corresponding to the peptide with the 2-Br-Z group still attached. What should I do?
-
Answer: Incomplete cleavage can result from insufficient reaction time or a non-optimal cleavage cocktail.
-
Extend Cleavage Time: A standard 2-hour cleavage may not be sufficient. It is recommended to extend the cleavage time to 4-6 hours. You can monitor the reaction by analyzing small aliquots at different time points (e.g., 2, 4, and 6 hours).[7]
-
Optimize Cocktail: For resistant sequences, using a more robust cocktail like Reagent K is advisable. The combination of scavengers in Reagent K can enhance cleavage efficiency.[7][8]
-
Issue 2: Mass spectrometry shows a side product with a mass increase of +184/+186 Da.
-
Question: My mass spec data shows a significant impurity with a mass corresponding to my peptide +184/+186 Da. What is this and how can I prevent it?
-
Answer: This mass increase indicates alkylation of a residue, most likely tyrosine, by the 2-bromobenzyl cation generated during cleavage.
-
Increase Scavenger Concentration: The most effective solution is to increase the concentration and variety of scavengers in your cleavage cocktail.[5]
-
Use a More Robust Cocktail: Switch to a more potent scavenger cocktail like Reagent K. The combination of phenol and thioanisole is particularly effective at trapping benzyl-type cations.[7]
-
Issue 3: The peptide fails to precipitate in cold ether.
-
Question: After adding the cleavage mixture to cold diethyl ether, no solid material formed. How can I isolate my peptide?
-
Answer: Failure to precipitate can occur if the peptide is short, hydrophobic, or present in a small amount, making it soluble in the ether/TFA mixture.[4][10]
-
Concentrate the Filtrate: Before adding to ether, concentrate the TFA solution under a gentle stream of nitrogen.[7]
-
Increase Ether Volume: Use a larger volume of cold ether (typically 10 times the volume of the TFA filtrate).[10]
-
Try a Different Anti-Solvent: Cold methyl tert-butyl ether (MTBE) is often a better choice for precipitating peptides.[8][10]
-
Alternative Work-up: If precipitation fails, consider a different work-up procedure, such as solid-phase extraction.[7]
-
Experimental Protocols
Safety Precaution: All cleavage procedures must be performed in a well-ventilated fume hood. Trifluoroacetic acid (TFA) is highly corrosive and volatile. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.[11]
Protocol 1: Standard Cleavage Procedure
-
Resin Preparation: Place the dried peptide-resin (e.g., 100 mg) in a suitable reaction vessel. Wash the resin with Dichloromethane (DCM) (3 x 1 mL) to swell it, then dry under a stream of nitrogen.[12]
-
Cleavage Cocktail Preparation: Freshly prepare the chosen cleavage cocktail (e.g., Reagent K). For 100 mg of resin, approximately 2 mL of the cocktail is sufficient.[2]
-
Cleavage Reaction: Add the cleavage cocktail to the resin. Gently agitate the mixture at room temperature for 2-4 hours.[2][4]
-
Peptide Isolation: Filter the TFA solution containing the cleaved peptide into a cold centrifuge tube containing diethyl ether or MTBE (approximately 10 times the volume of TFA). A white precipitate of the peptide should form.[10][12]
-
Washing: Centrifuge the mixture to pellet the peptide. Carefully decant the ether. Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers.[12]
-
Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.[11] The crude peptide can then be dissolved in a suitable solvent for purification by RP-HPLC.[4]
Visualizations
References
- 1. EP0403600A4 - Deprotection of protected peptides - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
- 9. peptide.com [peptide.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Minimizing racemization of Fmoc-Tyr(2-Br-Z)-OH during activation
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals minimize racemization of Fmoc-Tyr(2-Br-Z)-OH during the activation step of solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern when using this compound?
A1: Racemization is the conversion of a stereochemically pure amino acid (the L-isomer in this case) into a mixture of L- and D-isomers.[1] This loss of stereochemical integrity is a significant problem in peptide synthesis because the biological activity of a peptide is highly dependent on its specific three-dimensional structure, which is determined by the sequence of L-amino acids. The presence of D-isomers can lead to peptides with reduced or altered biological function, create challenges in purification, and complicate analytical characterization.[1]
Q2: What is the primary mechanism of racemization during the activation of Fmoc-amino acids like this compound?
A2: The primary mechanism for racemization during the coupling step is the formation of a 5(4H)-oxazolone intermediate. When the carboxylic acid of the Fmoc-amino acid is activated, the carbonyl oxygen of the urethane protecting group can facilitate this cyclization. The alpha-proton of this oxazolone intermediate is acidic and can be easily removed by a base. Subsequent reprotonation can occur from either side of the now planar ring structure, leading to a mixture of L- and D-isomers.[2][3]
Q3: What are the key experimental factors that influence the racemization of this compound during activation?
A3: Several factors during the activation and coupling steps can significantly impact the degree of racemization:
-
Coupling Reagents and Additives: Some coupling reagents are more "activating" than others, which can increase the risk of racemization.[2]
-
Base Type and Concentration: Bases are often required for activation with uronium/aminium salt reagents and can promote the abstraction of the alpha-proton, a key step in racemization.[2][4]
-
Reaction Temperature: Higher temperatures accelerate most chemical reactions, including the rate of racemization.[2][5]
-
Pre-activation Time: The longer the activated amino acid exists before coupling to the resin-bound amine, the greater the opportunity for racemization to occur.[2][6]
-
Solvent Polarity: More polar solvents can sometimes favor the side reactions that lead to racemization.[2]
Q4: Which coupling reagents and additives are recommended to minimize racemization of this compound?
A4: For amino acids prone to racemization, carbodiimide-based reagents used in conjunction with racemization-suppressing additives are generally recommended.[7][8]
-
DIC/OxymaPure®: The combination of N,N'-diisopropylcarbodiimide (DIC) with Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) is highly effective at suppressing racemization and is a non-explosive alternative to HOBt.[7][9][10]
-
DIC/HOAt: The use of 1-Hydroxy-7-azabenzotriazole (HOAt) as an additive with DIC is also a superior choice for minimizing racemization, especially for challenging couplings.[6][11]
While efficient, uronium/aminium reagents like HATU and HBTU often necessitate the use of a base, which can elevate the risk of racemization.[2][12]
Troubleshooting Guide
Problem: High levels of D-Tyr(2-Br-Z) diastereomer detected in the crude peptide.
This troubleshooting guide will walk you through a systematic approach to identify and resolve the source of racemization.
Caption: Troubleshooting workflow for high racemization.
Data on Racemization
Table 1: Effect of Coupling Reagent and Additive on Racemization
| Coupling Reagent | Additive | Base | % D-Isomer (Racemization) | Reference(s) |
| HATU | - | DIPEA | 12% | [4][13] |
| HBTU | - | DIPEA | High | [6][12] |
| DIC | HOBt | - | <1% - 5% | [6][12][13] |
| DIC | OxymaPure® | - | <1% | [9][10] |
| COMU | - | TMP | <2% | [4] |
Data adapted from studies on racemization-prone amino acids like Phenylglycine and Cysteine.[4][6][9][10][13]
Table 2: Effect of Base on Racemization with HATU
| Base | pKa | % Correct Diastereomer | % Racemization | Reference(s) |
| DIPEA (Diisopropylethylamine) | ~10.1 | 88% | 12% | [4] |
| NMM (N-Methylmorpholine) | ~7.4 | 90% | 10% | [4][13] |
| 2,4,6-Collidine (TMP) | ~7.4 | 93% - 98% | 2% - 7% | [4][13] |
Data adapted from studies on Phenylglycine.[4][13]
Experimental Protocols
Protocol 1: Low-Racemization Coupling using DIC/OxymaPure®
This protocol is recommended for coupling this compound to minimize the risk of racemization.
-
Resin Preparation: Swell the peptide-resin in N,N-Dimethylformamide (DMF) for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (1 x 5 min, 1 x 15 min) to remove the N-terminal Fmoc group.
-
Washing: Thoroughly wash the resin with DMF (6 times) to remove all traces of piperidine.
-
Activation Mixture Preparation: In a separate vessel, dissolve this compound (3 eq.) and OxymaPure® (3 eq.) in DMF.
-
Activation: Add N,N'-diisopropylcarbodiimide (DIC) (3 eq.) to the amino acid solution. Allow the mixture to pre-activate for no more than 2-5 minutes at room temperature. For particularly sensitive applications, this step can be performed at 0°C.
-
Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture for 1-2 hours at room temperature.
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3 times) and Dichloromethane (DCM) (3 times).
-
Confirmation: Perform a Kaiser test to confirm the completion of the reaction.
Protocol 2: Analysis of Racemization by Chiral HPLC after Acid Hydrolysis
This protocol provides a general method for determining the extent of racemization of a specific amino acid residue within a synthesized peptide.
-
Peptide Hydrolysis:
-
Place approximately 1-2 mg of the crude or purified peptide in a hydrolysis tube.
-
Add 500 µL of 6 M HCl.
-
Seal the tube under vacuum or flush with argon.
-
Heat the sample at 110°C for 24 hours.
-
After cooling, evaporate the HCl to dryness.[13]
-
Re-dissolve the amino acid hydrolysate in a suitable buffer for HPLC analysis (e.g., 0.1% TFA in water).[1]
-
-
Chiral HPLC Analysis:
-
Column: Use a chiral stationary phase (CSP) column designed for the separation of amino acid enantiomers.
-
Mobile Phase: Use an appropriate mobile phase as recommended by the column manufacturer. This often involves a copper (II) sulfate solution or a mixture of acetonitrile and an aqueous buffer.[1]
-
Detection: Monitor the elution using a UV detector (typically at 214 nm, or 280 nm for tyrosine).[1]
-
Quantification:
-
Inject a racemic standard of D/L-Tyrosine to determine the retention times for both enantiomers.
-
Inject the hydrolyzed peptide sample.
-
Integrate the peak areas for the D-Tyrosine and L-Tyrosine enantiomers.
-
Calculate the percentage of racemization as: % Racemization = [Area(D-Tyr) / (Area(D-Tyr) + Area(L-Tyr))] * 100.[1]
-
-
Visualization of Racemization Mechanism
Caption: Mechanism of racemization during amino acid activation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. bachem.com [bachem.com]
- 8. benchchem.com [benchchem.com]
- 9. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 10. merckmillipore.com [merckmillipore.com]
- 11. chempep.com [chempep.com]
- 12. peptide.com [peptide.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Mass Spectrometry Analysis of Peptides with Potential 2-Br-Z Modification
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with peptides that may contain a 2-bromobenzyloxycarbonyl (2-Br-Z) modification.
Frequently Asked Questions (FAQs)
Q1: What is the expected mass shift for a 2-Br-Z modification on a peptide?
The 2-bromobenzyloxycarbonyl (2-Br-Z) protecting group adds a specific mass to the modified amino acid residue. The monoisotopic mass of the 2-Br-Z group is 213.9738 Da. When performing mass spectrometry analysis, you should look for a mass shift of this value on your peptide of interest. It is crucial to use high-resolution mass spectrometry to accurately distinguish this modification from other potential modifications or adducts.[1]
Q2: How does the 2-Br-Z modification affect peptide ionization?
The effect of the 2-Br-Z modification on peptide ionization efficiency can vary.[2] The addition of this relatively hydrophobic group may, in some cases, enhance ionization efficiency, particularly for hydrophilic peptides.[3] However, it could also lead to ion suppression effects, especially in complex mixtures.[4][5] It is recommended to optimize electrospray ionization (ESI) source parameters to achieve the best signal for your modified peptide.[6]
Q3: What is the expected fragmentation pattern of a 2-Br-Z modified peptide in MS/MS analysis?
The 2-Br-Z group is relatively labile and may show characteristic fragmentation patterns in tandem mass spectrometry (MS/MS).[7] You can expect to see:
-
Neutral loss of the entire 2-Br-Z group: A significant neutral loss of 214 Da is a strong indicator of this modification.
-
Characteristic fragment ions of the protecting group: You may observe fragment ions corresponding to the 2-bromobenzyl moiety (m/z 169/171 due to bromine isotopes) or other fragments of the Z-group.[8]
-
Standard b- and y-type peptide backbone fragment ions: In addition to the modification-specific fragmentation, you should still observe the typical b- and y-ions from the peptide backbone, which are crucial for sequence confirmation.[9][10]
Different fragmentation techniques like Collision-Induced Dissociation (CID), Higher-energy Collisional Dissociation (HCD), and Electron-Transfer Dissociation (ETD) can provide complementary information for confident identification.[4][11]
Q4: How should I set up my database search to identify 2-Br-Z modified peptides?
To identify peptides with a 2-Br-Z modification, you need to include it as a variable modification in your database search parameters.[12][13][14]
-
Define the modification: Specify the mass shift (213.9738 Da) and the potential sites of modification (e.g., lysine, N-terminus).
-
Consider potential neutral losses: If your search software allows, specify the neutral loss of the 2-Br-Z group (214 Da) to aid in scoring and identification.
-
Use an error-tolerant search: An open or error-tolerant search can help identify the modification if the exact mass or site is uncertain.[4][15]
Troubleshooting Guides
Issue 1: Low or No Signal for the Modified Peptide
Potential Causes & Solutions
| Potential Cause | Recommended Solution |
| Low abundance of the modified peptide | Optimize the reaction conditions to increase the yield of the 2-Br-Z modified peptide. Consider enrichment strategies if the peptide is in a complex mixture.[4] |
| Sample loss during preparation | Ensure all sample preparation steps, such as desalting, are optimized to minimize peptide loss. Use low-binding tubes and pipette tips.[16] |
| Ion suppression | Optimize the liquid chromatography (LC) gradient to separate the modified peptide from other interfering substances.[4][5] Clean up the sample thoroughly to remove salts, detergents, and other contaminants.[6][17] |
| Inefficient ionization | Optimize ESI source parameters, including spray voltage and gas flows, for the specific peptide.[6] Consider trying a different ionization source if available (e.g., MALDI). |
Issue 2: Poor Fragmentation of the Modified Peptide in MS/MS
Potential Causes & Solutions
| Potential Cause | Recommended Solution |
| Labile modification | The 2-Br-Z group can be labile and fragment easily, leaving little energy for peptide backbone fragmentation.[7] |
| * Use alternative fragmentation methods: ETD or EThcD are often better for preserving labile modifications and providing backbone fragmentation.[4] | |
| * Optimize collision energy: For CID/HCD, perform a collision energy ramp to find the optimal energy that balances fragmentation of the modification and the peptide backbone. | |
| Incorrect precursor ion selection | Ensure the correct precursor m/z for the modified peptide is being isolated for fragmentation. High-resolution MS1 data is crucial for accurate precursor selection. |
| Low signal intensity of the precursor ion | If the precursor ion intensity is too low, the resulting MS/MS spectrum will be of poor quality. Refer to "Issue 1: Low or No Signal" for troubleshooting. |
Experimental Protocols
Protocol 1: In-Solution Tryptic Digestion of a Protein with Potential 2-Br-Z Modification
-
Denaturation and Reduction:
-
Resuspend the protein sample in 100 µL of 8 M urea in 100 mM ammonium bicarbonate.
-
Add dithiothreitol (DTT) to a final concentration of 10 mM.
-
Incubate at 56°C for 30 minutes.
-
-
Alkylation:
-
Cool the sample to room temperature.
-
Add iodoacetamide to a final concentration of 20 mM.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Digestion:
-
Dilute the sample with 100 mM ammonium bicarbonate to reduce the urea concentration to less than 2 M.
-
Add trypsin at a 1:50 (trypsin:protein) ratio.
-
Incubate overnight at 37°C.
-
-
Quenching and Desalting:
Visualizations
Caption: Workflow for Mass Spectrometry Analysis of 2-Br-Z Modified Peptides.
References
- 1. Common errors in mass spectrometry-based analysis of post-translational modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mass Spectrometry for Post-Translational Modifications - Neuroproteomics - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. verifiedpeptides.com [verifiedpeptides.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. 12.3 Mass Spectrometry of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 9. verifiedpeptides.com [verifiedpeptides.com]
- 10. research.cbc.osu.edu [research.cbc.osu.edu]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Interpretation of Tandem Mass Spectra of Posttranslationally Modified Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. Mass Spectrometry Sample Clean-Up Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 17. massspec.unm.edu [massspec.unm.edu]
- 18. stacks.cdc.gov [stacks.cdc.gov]
Validation & Comparative
A Head-to-Head Battle of Protecting Groups: Unveiling the Cleavage Efficiency of 2-Br-Z versus tBu on Tyrosine
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the selection of the appropriate protecting group for the tyrosine side chain is a critical decision that significantly impacts the yield, purity, and overall success of the synthesis. Two commonly employed protecting groups for the phenolic hydroxyl function of tyrosine are the 2-bromobenzyloxycarbonyl (2-Br-Z) group, typically used in Boc (tert-butyloxycarbonyl) solid-phase peptide synthesis (SPPS), and the tert-butyl (tBu) group, the standard choice in Fmoc (9-fluorenylmethoxycarbonyl) SPPS.
This guide provides an objective comparison of the cleavage efficiency of the 2-Br-Z and tBu protecting groups on tyrosine, supported by established data and detailed experimental protocols. We will delve into the nuances of their respective cleavage conditions, potential side reactions, and overall performance to aid in the strategic planning of peptide synthesis.
Quantitative Comparison of 2-Br-Z and tBu Protecting Groups
The following table summarizes the key parameters for the cleavage of the 2-Br-Z and tBu protecting groups from tyrosine, offering a clear comparison for researchers to evaluate which group best suits their synthetic strategy.
| Parameter | 2-Br-Z (2-Bromobenzyloxycarbonyl) | tBu (tert-Butyl) |
| Synthetic Strategy | Primarily Boc-SPPS | Primarily Fmoc-SPPS |
| Cleavage Reagent | Strong acids such as HF or TFMSA[1][2] | Moderately strong acids, typically TFA[3][4] |
| Cleavage Conditions | Harsh: Anhydrous HF at 0°C or TFMSA in TFA with scavengers at 0°C to room temperature.[5][6] | Mild: 95% TFA with scavengers at room temperature.[7][8] |
| Typical Reaction Time | 1-2 hours for HF; 1.5-3 hours for TFMSA.[5][6] | 2-4 hours.[9] |
| Cleavage Mechanism | SN1 or SN2 depending on conditions.[10] | SN1 |
| Reported Side Reactions | Formation of benzyl-type cations which can lead to alkylation of sensitive residues (e.g., Trp, Met).[1][6] The 2-bromo substituent increases stability compared to the standard benzyl group, mitigating premature cleavage during Boc deprotection.[1] | Formation of tert-butyl cations which can cause C-alkylation of the tyrosine ring (forming 3-tert-butyl-tyrosine) or alkylation of other nucleophilic residues like Cys and Met.[3][11] This is typically suppressed by the addition of scavengers. |
| Scavengers | Thioanisole, m-cresol, 1,2-ethanedithiol (EDT).[5][6] | Triisopropylsilane (TIS), water, 1,2-ethanedithiol (EDT), phenol.[3][7] |
| Orthogonality | Orthogonal to the Fmoc deprotection condition (piperidine). However, some sources suggest potential lability to piperidine, limiting its use in long Fmoc syntheses.[4] | Orthogonal to the base-labile Fmoc group.[3] |
Experimental Protocols
Below are detailed methodologies for the cleavage of the 2-Br-Z and tBu protecting groups from a synthesized peptide on a solid support.
Protocol 1: Cleavage of Tyr(2-Br-Z) using TFMSA
This protocol is adapted for the cleavage of a peptide containing a Tyr(2-Br-Z) residue from a Merrifield resin, a common scenario in Boc-SPPS.
Materials:
-
Peptide-resin (dried under vacuum)
-
Trifluoromethanesulfonic acid (TFMSA)
-
Trifluoroacetic acid (TFA)
-
Thioanisole (scavenger)
-
m-cresol (scavenger)
-
Cold diethyl ether
-
Dichloromethane (DCM)
-
Round-bottom flask with a stir bar
-
Ice bath
-
Sintered glass funnel
Procedure:
-
Place the dried peptide-resin (e.g., 200 mg) into a round-bottom flask.
-
Prepare the cleavage cocktail in a separate vessel. For every 200 mg of resin, mix 1.17 mL of thioanisole, 0.1 mL of m-cresol, and 7.5 mL of TFA. Cool this mixture in an ice bath.
-
Add the chilled cleavage cocktail to the peptide-resin.
-
While stirring the mixture at 0°C, slowly add TFMSA (1.32 mL for every 200 mg of resin).
-
Continue stirring the reaction mixture at room temperature for 1.5 to 2 hours.[5]
-
Filter the resin using a sintered glass funnel and wash it with a small amount of fresh TFA.
-
Combine the filtrates and precipitate the peptide by adding the solution dropwise to a 10-fold volume of cold diethyl ether.
-
Collect the precipitated peptide by centrifugation or filtration.
-
Wash the peptide pellet with cold diethyl ether to remove scavengers and by-products.
-
Dry the crude peptide under vacuum. The peptide can then be purified by HPLC.
Protocol 2: Cleavage of Tyr(tBu) using TFA
This is a general protocol for the cleavage of a peptide containing a Tyr(tBu) residue from the solid support in Fmoc-SPPS.
Materials:
-
Peptide-resin (dried under vacuum)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS) (scavenger)
-
Water (scavenger)
-
Cold diethyl ether
-
Round-bottom flask
-
Sintered glass funnel
Procedure:
-
Place the dried peptide-resin in a round-bottom flask.
-
Prepare the cleavage cocktail. A standard mixture is 95% TFA, 2.5% water, and 2.5% TIS (v/v/v). For every gram of resin, prepare approximately 10 mL of the cocktail.[9]
-
Add the cleavage cocktail to the resin and allow the mixture to stand at room temperature with occasional swirling for 2-4 hours.[9]
-
Filter the resin through a sintered glass funnel and collect the filtrate.
-
Wash the resin with a small volume of fresh TFA and combine the filtrates.
-
Precipitate the crude peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.
-
Collect the peptide pellet by centrifugation.
-
Wash the pellet with cold diethyl ether to remove dissolved scavengers.
-
Dry the crude peptide under vacuum. The peptide can then be purified by HPLC.
Visualizing the Chemistry: Workflows and Reactions
To better illustrate the processes described, the following diagrams, created using the DOT language, visualize the chemical structures, cleavage reactions, and a general workflow for peptide synthesis and analysis.
Caption: Chemical structures of Tyrosine protected with 2-Br-Z and tBu.
Caption: Cleavage reaction pathways for 2-Br-Z and tBu protecting groups.
Caption: General experimental workflow for solid-phase peptide synthesis and analysis.
References
- 1. peptide.com [peptide.com]
- 2. Boc Resin Cleavage Protocol [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. Overview of Custom Peptide Synthesis [peptide2.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy | Springer Nature Experiments [experiments.springernature.com]
- 11. peptide.com [peptide.com]
A Comparative Guide to the NMR Characterization of Peptides Containing Tyr(2-Br-Z) and Tyr(tBu)
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of protecting groups is a cornerstone of successful solid-phase peptide synthesis (SPPS). For the phenolic hydroxyl group of tyrosine, the tert-butyl (tBu) ether and the 2-bromobenzyloxycarbonyl (2-Br-Z) group represent two distinct choices, each with unique implications for both the synthesis and the subsequent characterization of the peptide. This guide provides an objective comparison of these two protecting groups, with a specific focus on their impact on Nuclear Magnetic Resonance (NMR) spectroscopic analysis, a critical tool for verifying peptide structure and conformation.
Comparison of Protecting Group Properties
The Tyr(tBu) and Tyr(2-Br-Z) protecting groups differ fundamentally in their chemical nature and cleavage conditions, which influences their application in peptide synthesis strategies.
| Property | Tyr(tBu) | Tyr(2-Br-Z) |
| Protecting Group Type | tert-butyl ether | 2-bromobenzyloxycarbonyl |
| Typical SPPS Strategy | Fmoc/tBu | Boc/Bzl |
| Cleavage Condition | Strong acid (e.g., TFA) | Strong acid (e.g., HF), not fully stable to TFA. Can be labile to piperidine.[1] |
| Nature of NMR Signals | Aliphatic (single sharp peak) | Aromatic and Benzylic |
The tert-butyl group is a simple aliphatic ether, favored in modern Fmoc/tBu synthesis due to its stability to the basic conditions used for Fmoc deprotection (piperidine) and its clean removal during the final acid cleavage with trifluoroacetic acid (TFA)[1][2]. In contrast, the 2-Br-Z group is an aromatic carbamate, traditionally used in Boc/Bzl chemistry. Its lability towards piperidine limits its use in standard Fmoc protocols, particularly for longer peptides or when the protected tyrosine is not near the N-terminus[1].
Impact on NMR Spectral Features
The choice of protecting group introduces distinct signals into the NMR spectrum and can influence the chemical shifts of nearby amino acid residues.
Tyr(tBu) Spectral Characteristics
The most prominent feature of the Tyr(tBu) group in a ¹H NMR spectrum is a sharp and intense singlet corresponding to the nine chemically equivalent protons of the tert-butyl group.[3][4][5] This signal typically appears in the upfield, aliphatic region of the spectrum, which is often less crowded.
-
¹H NMR: A strong singlet at approximately 1.3 ppm . This signal serves as an excellent marker for the presence of the protecting group and can be useful for monitoring reaction completion or for NMR studies in large proteins where its sharp signal stands out.[3][6]
-
¹³C NMR: Two characteristic signals are expected: one for the quaternary carbon of the ether linkage at approximately 78-80 ppm and another for the three equivalent methyl carbons around 28-29 ppm [7].
Tyr(2-Br-Z) Spectral Characteristics
The 2-Br-Z group introduces more complex signals in both the aromatic and aliphatic regions of the NMR spectrum. While direct data for peptides containing Tyr(2-Br-Z) is limited, the expected signals can be reliably estimated from data for the standard benzyloxycarbonyl (Z) group and by considering the electronic effects of the bromine substituent.
-
¹H NMR:
-
Benzylic Protons (-O-CH₂-Ar): A singlet (or an AB quartet if prochiral) integrating to two protons, typically observed between 5.1 and 5.4 ppm .
-
Aromatic Protons: Four protons on the 2-bromophenyl ring, appearing in the downfield aromatic region (~7.3-7.7 ppm ). The bromine atom will deshield the adjacent proton, shifting it further downfield compared to an unsubstituted phenyl ring.
-
-
¹³C NMR:
-
Benzylic Carbon (-O-CH₂-Ar): A signal around 68-70 ppm .
-
Aromatic Carbons: Six signals for the 2-bromophenyl ring carbons between ~127-138 ppm .
-
Carbonyl Carbon (-O-C=O): A signal in the range of 153-155 ppm .
-
Quantitative NMR Data Comparison
The following table summarizes the expected ¹H and ¹³C NMR chemical shifts (δ in ppm) for a model Gly-Tyr(X) -Gly peptide, providing a clear comparison of the spectral features.
Note: Data for Tyr(2-Br-Z) are estimated based on typical values for benzyloxycarbonyl (Z) protecting groups and known substituent effects. Actual values may vary depending on the peptide sequence, solvent, and other experimental conditions.
Table 1: Expected ¹H NMR Chemical Shifts (ppm)
| Proton | Gly¹-Hα | Tyr²-Hα | Tyr²-Hβ | Tyr²-Ring (Hδ/Hε) | Gly³-Hα | Protecting Group |
| Tyr(tBu) | ~3.9 | ~4.5 | ~2.9, ~3.1 | ~7.1 (d), ~6.9 (d) | ~3.9 | ~1.3 (s, 9H) |
| Tyr(2-Br-Z) | ~3.9 | ~4.6 | ~3.0, ~3.2 | ~7.2 (d), ~7.1 (d) | ~3.9 | ~5.3 (s, 2H) , ~7.4-7.7 (m, 4H) |
Table 2: Expected ¹³C NMR Chemical Shifts (ppm)
| Carbon | Gly¹-Cα | Tyr²-Cα | Tyr²-Cβ | Tyr²-Ring | Gly³-Cα | Protecting Group |
| Tyr(tBu) | ~43 | ~55 | ~37 | Cγ: ~154, Cδ: ~128, Cε: ~120, Cζ: ~135 | ~43 | C(quat): ~79, CH₃: ~29 |
| Tyr(2-Br-Z) | ~43 | ~55 | ~37 | Cγ: ~150, Cδ: ~129, Cε: ~122, Cζ: ~136 | ~43 | CH₂: ~69, C=O: ~154, Ar-C: ~127-138 |
Experimental Protocols
Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)
This protocol outlines the manual synthesis for incorporating a protected tyrosine residue using the Fmoc/tBu strategy on a Rink Amide resin.
-
Resin Swelling: Swell Rink Amide resin (e.g., 100 mg, 0.5 mmol/g) in dimethylformamide (DMF) for 30 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection: Drain the DMF. Add 20% piperidine in DMF to the resin and agitate for 5 minutes. Drain and repeat with a fresh 20% piperidine solution for 10 minutes. Wash the resin thoroughly with DMF (5x), isopropanol (3x), and DMF (3x).
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (e.g., Fmoc-Tyr(tBu)-OH, 4 equivalents) and a coupling agent like HBTU (3.95 eq.) in DMF.
-
Add a base, N,N-diisopropylethylamine (DIEA) (8 eq.), to the amino acid solution and vortex for 1 minute to activate.
-
Add the activated amino acid solution to the deprotected resin. Agitate for 1-2 hours.
-
Perform a Kaiser test to confirm reaction completion. Wash the resin as in step 2.
-
-
Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection: After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with dichloromethane (DCM) and dry under vacuum. Add a cleavage cocktail (e.g., 95% TFA, 2.5% triisopropylsilane, 2.5% H₂O) to the resin and agitate for 2-3 hours.
-
Peptide Precipitation and Purification: Filter the resin and precipitate the peptide from the cleavage cocktail using cold diethyl ether. Centrifuge to pellet the peptide, wash with ether, and dry. Purify the crude peptide using reverse-phase HPLC.
NMR Sample Preparation and Analysis
-
Sample Preparation: Dissolve 1-5 mg of the purified, lyophilized peptide in 500 µL of a suitable deuterated solvent (e.g., D₂O, or 90% H₂O/10% D₂O for observing amide protons). Add a small amount of a reference standard like DSS or TSP for chemical shift referencing (0.0 ppm). Adjust the pH to the desired value (typically between 4 and 6) using dilute DCl or NaOD.
-
1D ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum to get an overview of the sample. Key parameters include a spectral width of ~12-16 ppm, a sufficient number of scans for good signal-to-noise, and a relaxation delay of 1-2 seconds. Use water suppression techniques (e.g., presaturation) if the sample is in H₂O.
-
2D NMR Acquisition: To fully assign the peptide's structure, acquire a set of two-dimensional NMR spectra.[8][9]
-
TOCSY (Total Correlation Spectroscopy): Identifies all protons within a single amino acid's spin system. A mixing time of 60-80 ms is typically used.
-
COSY (Correlation Spectroscopy): Shows correlations between protons that are coupled through 2-3 bonds (e.g., Hα-Hβ).
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space correlations between protons that are close to each other (<5 Å), which is crucial for determining the peptide's 3D conformation. A mixing time of 150-300 ms is common.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons, aiding in the assignment of carbon signals. This requires a ¹³C-labeled sample for optimal sensitivity, but can sometimes be performed at natural abundance for concentrated samples.[4]
-
-
Data Processing and Analysis: Process the acquired data using appropriate NMR software (e.g., TopSpin, NMRPipe). This involves Fourier transformation, phase correction, and baseline correction. Analyze the 2D spectra to sequentially assign the chemical shifts of all protons and carbons and identify NOE constraints for structural calculations.
Visualizations
Caption: Experimental workflow for peptide synthesis and NMR characterization.
Caption: Logical comparison of NMR spectral implications for Tyr(tBu) vs. Tyr(2-Br-Z).
Conclusion
The choice between Tyr(tBu) and Tyr(2-Br-Z) has significant consequences for the NMR characterization of a synthetic peptide.
-
Tyr(tBu) is the preferred choice for most applications, especially within the Fmoc/tBu synthesis framework. From an NMR perspective, it is highly advantageous due to its characteristic, intense, and non-overlapping singlet in the upfield region of the ¹H spectrum. This signal simplifies spectral analysis and serves as a clear indicator of the protecting group's presence.
-
Tyr(2-Br-Z) , while a valid protecting group for Boc-based syntheses, complicates NMR analysis. It introduces multiple signals in the aromatic and downfield aliphatic regions, increasing the likelihood of spectral overlap with protons from other aromatic residues (Phe, Trp, His) and even the peptide backbone Hα protons. This can make the process of sequential assignment more challenging.
For researchers prioritizing straightforward and unambiguous NMR characterization, Tyr(tBu) is the superior option. Its simple and distinct spectral signature minimizes potential complications, ensuring a more efficient path to structural verification and conformational analysis.
References
- 1. Synthesis of Sulfotyrosine-Containing Peptides by Incorporating Fluorosulfated Tyrosine Using an Fmoc Solid-phase Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemistry.du.ac.in [chemistry.du.ac.in]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. feh.scs.illinois.edu [feh.scs.illinois.edu]
- 7. scienceopen.com [scienceopen.com]
- 8. chem.uzh.ch [chem.uzh.ch]
- 9. pharmacy.nmims.edu [pharmacy.nmims.edu]
Evaluating the Impact of the 2-Br-Z Group on Peptide Structure and Function: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the strategic selection of protecting groups is paramount to achieving desired yields, purity, and ultimately, the intended biological function of the final peptide. This guide provides a comprehensive comparison of the 2-bromobenzyloxycarbonyl (2-Br-Z) group with other commonly employed amine-protecting groups, offering insights into its impact on peptide structure and function. While direct quantitative comparative data for the 2-Br-Z group is limited in publicly available literature, this guide synthesizes existing knowledge and proposes a structured experimental framework to generate such valuable data.
Comparison of Amine Protecting Groups in Peptide Synthesis
The choice of a protecting group strategy is fundamental in solid-phase peptide synthesis (SPPS). The two predominant strategies are the Boc/Bzl and the Fmoc/tBu approaches. The 2-Br-Z group is primarily utilized within the Boc/Bzl strategy for the protection of the tyrosine side chain.
| Feature | 2-Br-Z (2-bromobenzyloxycarbonyl) | Boc (tert-butyloxycarbonyl) | Fmoc (9-fluorenylmethyloxycarbonyl) | Bzl (Benzyl) |
| Primary Use | Side-chain protection (Tyrosine) | Nα-amino group protection | Nα-amino group protection | Side-chain protection (e.g., Ser, Thr, Tyr) |
| Synthesis Strategy | Boc/Bzl | Boc/Bzl | Fmoc/tBu | Boc/Bzl |
| Cleavage Conditions | Strong acid (e.g., HF)[1] | Moderate acid (e.g., TFA) | Mild base (e.g., 20% piperidine in DMF) | Strong acid (e.g., HF) |
| Orthogonality | Orthogonal to Boc | Orthogonal to Fmoc and Bzl | Orthogonal to Boc and tBu | Orthogonal to Fmoc |
| Stability | Stable to TFA | Labile to strong acids (e.g., HF) | Labile to acids | Stable to mild base |
| Potential Side Reactions | Can lead to byproducts during cleavage if scavengers are not used. | t-butyl cation formation can lead to side reactions with nucleophilic residues (e.g., Trp, Met). | Piperidine adducts can form. | Can cause side products during cleavage.[1] |
Impact on Peptide Properties: A Qualitative Assessment
While specific quantitative data is scarce, the chemical properties of the 2-Br-Z group allow for a qualitative assessment of its potential impact on peptide structure and function.
| Property | Impact of 2-Br-Z Group | Comparison with Alternatives |
| Solubility | The bulky and relatively nonpolar nature of the 2-Br-Z group may decrease the solubility of the protected peptide in aqueous solutions. However, it may enhance solubility in organic solvents used during synthesis. | Similar to other benzyl-based protecting groups like Bzl and 2,6-Cl2Bzl. The presence of any large, hydrophobic protecting group can reduce aqueous solubility. |
| Stability | The 2-Br-Z group is stable under the acidic conditions used for Boc deprotection, providing robust protection during chain elongation.[2] | More stable to acid than the Boc group. Similar acid stability to other benzyl-based protecting groups. |
| Aggregation | The presence of bulky side-chain protecting groups can influence peptide aggregation, though the specific contribution of the 2-Br-Z group has not been extensively quantified. | The overall hydrophobicity and secondary structure propensity of the peptide sequence are the primary drivers of aggregation.[3][4] The choice of protecting group can be a contributing factor. |
| Biological Activity | The protecting group must be completely removed to restore the native structure and biological activity of the peptide. Incomplete deprotection will likely lead to a loss of function. | This is a general principle for all protecting groups. The efficiency and cleanliness of the deprotection step are critical. |
Proposed Experimental Workflow for Quantitative Evaluation
To address the lack of direct comparative data, the following experimental workflow is proposed to systematically evaluate the impact of the 2-Br-Z group against other protecting groups.
Caption: Proposed workflow for evaluating the impact of protecting groups.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) - Boc Strategy
Materials:
-
Boc-protected amino acids (including Boc-Tyr(2-Br-Z)-OH and Boc-Tyr(Bzl)-OH)
-
Merrifield resin
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Coupling reagents (e.g., HBTU, HATU)
-
Anhydrous Hydrogen Fluoride (HF)
-
Scavengers (e.g., anisole, p-cresol)
Protocol:
-
Resin Swelling: Swell the Merrifield resin in DCM for 30 minutes.
-
Boc Deprotection: Treat the resin with 50% TFA in DCM for 30 minutes to remove the Boc protecting group.
-
Washing: Wash the resin thoroughly with DCM followed by DMF.
-
Neutralization: Neutralize the resin with 10% DIEA in DMF.
-
Amino Acid Coupling: Dissolve the Boc-protected amino acid and coupling reagent in DMF. Add the solution to the resin and agitate for 2 hours or until a negative Kaiser test is obtained.
-
Washing: Wash the resin with DMF and DCM.
-
Repeat steps 2-6 for each amino acid in the sequence.
-
Final Cleavage and Deprotection: Treat the peptide-resin with anhydrous HF in the presence of scavengers to cleave the peptide from the resin and remove all side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, dissolve in an appropriate aqueous buffer, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
Quantitative Peptide Solubility Assay
Materials:
-
Lyophilized peptides
-
Aqueous buffers of varying pH (e.g., phosphate-buffered saline pH 7.4, acetate buffer pH 5.0)
-
Organic solvents (e.g., DMSO, acetonitrile)
-
Spectrophotometer or HPLC
Protocol:
-
Prepare a series of vials with a fixed amount of lyophilized peptide (e.g., 1 mg).
-
Add increasing volumes of the desired solvent to each vial.
-
Vortex and sonicate the vials to aid dissolution.
-
Centrifuge the vials to pellet any undissolved peptide.
-
Measure the concentration of the peptide in the supernatant using a spectrophotometer (at 280 nm if the peptide contains Trp or Tyr) or by injecting a known volume into an HPLC and determining the peak area.
-
The solubility is the concentration at which no more peptide dissolves.
Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
Materials:
-
Purified peptides
-
CD-compatible buffer (e.g., 10 mM phosphate buffer, pH 7.4)
-
CD spectropolarimeter
-
Quartz cuvette (e.g., 1 mm path length)
Protocol:
-
Dissolve the peptide in the CD-compatible buffer to a final concentration of approximately 0.1 mg/mL.
-
Record a baseline spectrum of the buffer alone in the far-UV region (e.g., 190-250 nm).
-
Record the CD spectrum of the peptide solution under the same conditions.[5]
-
Subtract the baseline spectrum from the peptide spectrum.
-
Analyze the resulting spectrum for characteristic secondary structure features (e.g., alpha-helix, beta-sheet).
In Vitro Peptide Stability Assay
Materials:
-
Purified peptides
-
Human plasma or serum
-
Quenching solution (e.g., acetonitrile with an internal standard)
-
LC-MS/MS system
Protocol:
-
Incubate the peptide at a known concentration in human plasma or serum at 37°C.
-
At various time points, withdraw an aliquot of the mixture.
-
Immediately quench the enzymatic degradation by adding the aliquot to a quenching solution.
-
Centrifuge to precipitate plasma proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the amount of remaining intact peptide.
-
Calculate the half-life of the peptide in plasma/serum.
Signaling Pathway and Experimental Workflow Diagrams
Caption: A generalized workflow for solid-phase peptide synthesis (SPPS).
Caption: Logical flow for assessing the impact of a protecting group.
Conclusion
The 2-Br-Z group serves as a robust side-chain protecting group for tyrosine within the Boc/Bzl solid-phase peptide synthesis strategy. Its high stability to the moderately acidic conditions required for Nα-Boc deprotection makes it a valuable tool for the synthesis of complex peptides. However, the lack of direct quantitative data comparing its impact on peptide solubility, stability, and biological activity with other protecting groups represents a significant knowledge gap. The proposed experimental workflow provides a clear and structured approach for researchers to generate this critical data, enabling a more informed and rational selection of protecting groups in peptide synthesis and drug development. By systematically evaluating these parameters, the scientific community can build a more comprehensive understanding of how these chemical tools influence the final properties of synthetic peptides.
References
A Comparative Guide to Crude Peptide Purity Utilizing Different Tyrosine Derivatives
For researchers, scientists, and drug development professionals, the synthesis of high-purity peptides is paramount for reliable experimental outcomes and therapeutic efficacy. The choice of protecting group for reactive amino acid side chains, such as the hydroxyl group of tyrosine, is a critical determinant of the final crude peptide's purity. This guide provides an objective comparison of the performance of various tyrosine derivatives in solid-phase peptide synthesis (SPPS), supported by experimental data, detailed protocols, and visual workflows to aid in the selection of the optimal synthetic strategy.
Data Presentation: Purity Analysis of Crude Peptides
The purity of crude peptides synthesized with different tyrosine derivatives was assessed by reverse-phase high-performance liquid chromatography (RP-HPLC). The following table summarizes the quantitative data from a comparative study, highlighting the impact of the side-chain protecting group on the purity of a model peptide containing methionine, tryptophan, and tyrosine residues.
| Tyrosine Derivative Used in Synthesis | Protecting Group | Cleavage Conditions | Crude Peptide Purity (%) | Major Impurities Observed |
| Fmoc-Tyr(tBu)-OH | tert-Butyl (tBu) | 95% TFA / Scavengers | ~75-85% | t-Butylated and other modified peptides |
| Fmoc-Tyr(Trt)-OH | Trityl (Trt) | 1-5% TFA in DCM | >90% | Minimal side-product formation |
| Fmoc-Tyr(2-Cl-Trt)-OH | 2-Chlorotrityl (2-Cl-Trt) | 1% TFA in DCM, AcOH/TFE/DCM | >95% | Very low levels of impurities |
| Boc-Tyr(Bzl)-OH | Benzyl (Bzl) | HF or TFMSA | Variable, often lower | 3-Benzyltyrosine and other side-products |
| Boc-Tyr(2,6-Cl2Bzl)-OH | 2,6-Dichlorobenzyl | HF or TFMSA | Higher than Bzl | Reduced formation of side-products |
Note: The purity percentages are representative values based on published literature and may vary depending on the peptide sequence, synthesis scale, and specific reaction conditions.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS)
The synthesis of a model peptide was performed on an automated peptide synthesizer using a Rink Amide resin.
-
Resin: Rink Amide resin (0.1 mmol scale).
-
Amino Acid Derivatives: Fmoc-protected amino acids, including the respective tyrosine derivative (Fmoc-Tyr(tBu)-OH, Fmoc-Tyr(Trt)-OH, or Fmoc-Tyr(2-Cl-Trt)-OH), were used. For the Boc strategy, Boc-protected amino acids were employed.
-
Coupling Reagent: A solution of 0.5 M HATU in N,N-dimethylformamide (DMF).
-
Activator Base: A solution of 2 M N,N-diisopropylethylamine (DIPEA) in N-methyl-2-pyrrolidone (NMP).
-
Fmoc Deprotection: 20% (v/v) piperidine in DMF.
-
Washes: The resin was washed with DMF and dichloromethane (DCM) between coupling and deprotection steps.
The synthesis cycle consists of Fmoc deprotection, followed by coupling of the next amino acid in the sequence. This cycle is repeated until the full peptide sequence is assembled on the resin.
Peptide Cleavage and Deprotection
Following synthesis, the peptide was cleaved from the resin, and the side-chain protecting groups were removed.
-
Resin Washing and Drying: The peptide-bound resin was washed with DCM and methanol and dried under vacuum.
-
Cleavage Cocktail:
-
For tBu-protected peptides (Reagent K): A freshly prepared solution of trifluoroacetic acid (TFA), phenol, water, thioanisole, and 1,2-ethanedithiol (EDT) in a ratio of 82.5:5:5:5:2.5 was used.
-
For Trt and 2-Cl-Trt protected peptides: A solution of 1-5% TFA in DCM was used for cleavage.
-
-
Cleavage Reaction: The dried resin was treated with the appropriate cleavage cocktail for 2-3 hours at room temperature.
-
Peptide Precipitation: The cleaved peptide was precipitated from the cleavage mixture using cold diethyl ether.
-
Purification: The precipitated crude peptide was collected by centrifugation, washed with cold diethyl ether, and then lyophilized.
Purity Analysis by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
The purity of the crude lyophilized peptide was determined using an analytical RP-HPLC system.
-
HPLC System: An analytical HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.
-
Gradient: A linear gradient from 5% to 65% of mobile phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 220 nm and 280 nm.
-
Purity Calculation: The percentage purity was calculated by integrating the area of the main peptide peak and dividing it by the total area of all peaks in the chromatogram.
Mandatory Visualization
Caption: General workflow for solid-phase peptide synthesis, cleavage, and purity analysis.
Caption: A simplified SH2 domain-mediated signaling pathway initiated by tyrosine phosphorylation.
The Orthogonality Dilemma: A Cost-Benefit Analysis of Fmoc-Tyr(2-Br-Z)-OH in Large-Scale Peptide Synthesis
For researchers, scientists, and drug development professionals, the selection of building blocks in solid-phase peptide synthesis (SPPS) is a critical decision impacting yield, purity, and overall cost. This guide provides a detailed cost-benefit analysis of utilizing Fmoc-Tyr(2-Br-Z)-OH for the incorporation of tyrosine in large-scale peptide manufacturing, comparing it with commonly used alternatives. Our objective analysis, supported by established chemical principles, reveals significant challenges associated with this compound in the context of standard Fmoc-based strategies, guiding users toward more viable and efficient alternatives.
The cornerstone of modern solid-phase peptide synthesis is the Fmoc/tBu strategy, which relies on an "orthogonal" protection scheme.[1] This principle dictates that the temporary Nα-protecting group (Fmoc) and the permanent side-chain protecting groups should be removable under completely different conditions.[1] The Fmoc group is labile to basic conditions (typically piperidine), while side-chain protecting groups are cleaved by acid (typically trifluoroacetic acid, TFA) at the final step.[2] This orthogonality is paramount to prevent premature deprotection of side chains during the iterative cycles of peptide chain elongation.
The Challenge of this compound: A Breach in Orthogonality
While the 2-bromobenzyloxycarbonyl (2-Br-Z) group is a recognized protecting group for tyrosine, it is primarily suited for Boc-based SPPS, where Nα-deprotection is performed with acid.[3] In the context of Fmoc-SPPS, the 2-Br-Z group presents a critical flaw: it is labile to piperidine, the very reagent used to remove the Fmoc group at each cycle.[3]
This lack of orthogonality leads to the progressive removal of the tyrosine side-chain protection during synthesis. The consequences for large-scale production are severe:
-
Unwanted Side Reactions: The exposed hydroxyl group of tyrosine is nucleophilic and can react with activated amino acids during subsequent coupling steps, leading to the formation of branched peptide impurities.[4]
-
Reduced Yield: The formation of side products significantly lowers the yield of the desired peptide, making the process inefficient and costly.[4]
-
Complex Purification: The resulting heterogeneous mixture of desired peptide and various impurities necessitates complex and expensive purification protocols, further increasing production costs and time.
Due to this fundamental incompatibility, the use of this compound in standard Fmoc-SPPS is limited to the synthesis of short peptides or for introducing a tyrosine residue near the N-terminus, where the number of exposures to piperidine is minimal.[3] For large-scale synthesis of longer peptides, it is not a viable or cost-effective option.
Viable Alternatives for Large-Scale Fmoc-SPPS
Given the limitations of this compound, the industry standard relies on protecting groups that are robustly stable to piperidine. The most common and well-vetted alternatives are the tert-butyl (tBu) and trityl (Trt) groups.
Performance Comparison of Standard Protected Tyrosine Derivatives
| Derivative | Side-Chain Protecting Group | Key Advantages | Key Disadvantages | Primary Application in Large-Scale Synthesis |
| Fmoc-Tyr(tBu)-OH | tert-Butyl (tBu) | - High stability to piperidine- Part of the standard, well-optimized Fmoc/tBu strategy- Good solubility | - Requires strong acid (e.g., >90% TFA) for cleavage- Can generate t-butyl cations leading to side reactions with sensitive residues (e.g., Trp, Met) | The "workhorse" for routine large-scale SPPS of a wide range of peptides. |
| Fmoc-Tyr(Trt)-OH | Trityl (Trt) | - Milder cleavage conditions (e.g., 1-5% TFA in DCM) preserves peptide integrity- Can lead to higher crude purity, simplifying purification | - More acid-labile, which can be a concern with highly acid-sensitive linkers- Higher cost compared to Fmoc-Tyr(tBu)-OH | Synthesis of sensitive or complex peptides where milder cleavage is beneficial to the final product's integrity. |
| Fmoc-Tyr(2-Cl-Trt)-OH | 2-Chlorotrityl (2-Cl-Trt) | - Extremely mild cleavage conditions (e.g., 1% TFA in DCM, or AcOH/TFE/DCM)- Allows for the synthesis of fully protected peptide fragments | - Steric bulk may slightly reduce coupling efficiency- Significantly higher cost | Niche applications, such as the synthesis of fully protected peptide fragments for convergent synthesis strategies. |
Cost-Benefit Analysis: A Focus on Viable Options
A true cost-benefit analysis for large-scale peptide synthesis must extend beyond the initial price-per-gram of the amino acid derivative. It must encompass the entire manufacturing process, including reagent consumption, process time, and, critically, the yield and purity of the final product.
| Factor | Fmoc-Tyr(tBu)-OH | Fmoc-Tyr(Trt)-OH | Analysis |
| Raw Material Cost | Generally lower cost. | Higher initial cost. | While the upfront cost of Fmoc-Tyr(tBu)-OH is lower, this can be offset by downstream costs if purity issues arise. |
| Process Efficiency | High coupling efficiency is standard. Final cleavage requires robust, standard protocols. | Coupling efficiency is generally high. Milder cleavage can shorten deprotection time and use less harsh reagents. | The milder cleavage for the Trt group can offer process advantages, especially for sensitive sequences. |
| Crude Purity & Yield | Typically yields high-purity crude product for many sequences. | Often results in higher crude purity due to the minimization of side reactions during cleavage.[4] | Higher crude purity directly translates to simpler, faster, and less costly purification, potentially leading to a higher overall yield of the final, pure product. |
| Purification Costs | Standard purification protocols are often sufficient. | Reduced impurities can significantly lower the costs associated with HPLC solvents, column usage, and operator time. | This is a major potential cost-saving advantage for Fmoc-Tyr(Trt)-OH in large-scale campaigns. |
| Overall Cost-Effectiveness | Highly cost-effective for a broad range of standard peptides. | The higher initial investment can be justified for complex or sensitive peptides where final purity and yield are paramount, leading to a lower cost-per-gram of the final pure peptide. | The choice depends on a risk-benefit assessment for the specific target peptide. |
Experimental Protocols
Below are generalized protocols for the key steps in Fmoc-SPPS utilizing the standard and recommended protected tyrosine derivatives.
Protocol 1: Standard Fmoc-SPPS Cycle
This protocol outlines a single cycle of deprotection and coupling.
1. Fmoc Deprotection:
-
Swell the peptide-resin in N,N-Dimethylformamide (DMF).
-
Treat the resin with a 20% (v/v) solution of piperidine in DMF for 5-10 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for another 5-10 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.
2. Amino Acid Coupling (using HBTU/DIPEA):
-
In a separate vessel, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) and HBTU (3-5 equivalents) in DMF.
-
Add N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents) to the solution and allow it to pre-activate for 1-5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 30-60 minutes at room temperature.
-
Drain the coupling solution and wash the resin with DMF (3 times).
Protocol 2: Final Cleavage and Deprotection
A. For Peptides containing Tyr(tBu):
-
Wash the final peptide-resin with Dichloromethane (DCM) and dry under vacuum.
-
Prepare a cleavage cocktail, typically Reagent K (TFA/water/phenol/thioanisole/1,2-ethanedithiol, 82.5:5:5:5:2.5 v/v).
-
Add the cleavage cocktail to the dry resin and agitate at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Isolate the peptide pellet by centrifugation and dry under vacuum.
B. For Peptides containing Tyr(Trt):
-
Wash the final peptide-resin with DCM and dry under vacuum.
-
Prepare a mild cleavage cocktail, such as 1-5% TFA in DCM.
-
Treat the resin with the mild cleavage cocktail for 30-60 minutes.
-
Filter the resin and collect the filtrate.
-
Proceed with the standard final deprotection of other side-chain protecting groups using a stronger TFA cocktail if necessary, followed by precipitation.
Visualizing the Strategy: Workflows and Logic
To further clarify the principles and decision-making processes discussed, the following diagrams are provided.
Diagram 1: Orthogonal protection scheme in Fmoc-SPPS.
References
A Comparative Analysis of Side-Product Formation: 2-Br-Z vs. Other Tyrosine Protecting Groups in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate protecting group for the tyrosine side chain is a critical decision in solid-phase peptide synthesis (SPPS), directly impacting the purity, yield, and overall success of synthesizing complex peptides. The ideal protecting group must be stable during peptide chain elongation and be cleanly removed under specific conditions without leading to unwanted side-products. This guide provides an objective comparison of the 2-bromobenzyloxycarbonyl (2-Br-Z) protecting group with other commonly used tyrosine protecting groups, focusing on side-product formation. The comparison is supported by available data and detailed experimental protocols to aid in the selection of the most suitable protecting group for your research needs.
Executive Summary
The 2-Br-Z group is primarily employed in Boc-based SPPS strategies due to its notable stability to trifluoroacetic acid (TFA) and its lability to strong acids like hydrogen fluoride (HF)[1]. A significant characteristic of the 2-Br-Z group is its susceptibility to cleavage by piperidine, which largely precludes its use in the more common Fmoc-based SPPS protocols[1]. This guide will delve into the known side-product profiles of 2-Br-Z in the context of Boc chemistry and compare it with other standard tyrosine protecting groups such as tert-butyloxycarbonyl (Boc), benzyl (Bzl), 9-fluorenylmethoxycarbonyl (Fmoc), allyloxycarbonyl (Alloc), and benzyloxycarbonyl (Cbz).
Data Presentation: Side-Product Formation Comparison
The following table summarizes the common side-products associated with various tyrosine protecting groups. It is important to note that direct quantitative, side-by-side comparisons of side-product formation under identical experimental conditions are not extensively available in the literature. The percentages of side-products can vary significantly based on the peptide sequence, coupling conditions, and deprotection protocols.
| Protecting Group | Primary Synthesis Strategy | Common Side-Products | Reported % of Side-Products (if available) | Key Considerations |
| 2-Br-Z | Boc-SPPS | Potentially premature cleavage with repeated TFA treatments in long syntheses. Formation of brominated side-products during HF cleavage (less common). | Not widely reported. | High stability to TFA is advantageous for many Boc-syntheses. Incompatible with Fmoc-SPPS due to piperidine lability[1]. |
| Boc | Boc-SPPS | tert-butylation of the tyrosine aromatic ring by the released tert-butyl cation during deprotection[2]. | 0.5 - 1.0%[2]. | Can be minimized with scavengers like triisopropylsilane (TIS) and water[2]. |
| Bzl | Boc-SPPS | O-to-C migration of the benzyl group under acidic conditions, leading to 3-benzyltyrosine[3]. | Can be significant, but suppressible with modified cleavage cocktails[3]. | Partially labile to TFA, making it less suitable for long syntheses[1]. |
| Fmoc | Fmoc-SPPS | Aspartimide formation (for adjacent Asp residues), diketopiperazine formation (at the dipeptide stage), and formation of piperidine adducts with dibenzofulvene[4]. | Varies greatly with sequence and conditions. | Milder overall conditions compared to Boc/HF strategy. |
| Alloc | Orthogonal | Side-products from incomplete removal or side reactions with the palladium catalyst if not properly scavenged[5]. | Highly dependent on the specific palladium catalyst and scavenger system used. | Offers orthogonal deprotection, useful for on-resin modifications[6]. |
| Cbz | Solution Phase / Boc-SPPS | Incomplete removal during hydrogenolysis. Potential for side-chain modifications under harsh hydrogenolysis conditions. | Generally low if the catalyst is active and conditions are optimized. | Removal by catalytic hydrogenation is mild and orthogonal to acid/base labile groups. |
Experimental Protocols
Protocol 1: Comparative Analysis of Tyrosine Protecting Group Stability and Side-Product Formation in Boc-SPPS
This protocol outlines a method to compare the stability and side-product formation of different tyrosine protecting groups (e.g., 2-Br-Z, Boc, Bzl) under simulated Boc-SPPS deprotection conditions.
1. Peptide Synthesis: a. Synthesize a model hexapeptide (e.g., H-Gly-Ala-Val-Leu-Tyr-Gly-OH) on a Merrifield resin using a standard Boc-SPPS protocol. b. In parallel syntheses, use Boc-Tyr(2-Br-Z)-OH, Boc-Tyr(Boc)-OH, and Boc-Tyr(Bzl)-OH for the incorporation of tyrosine.
2. Repetitive TFA Treatment: a. After synthesis, subject each peptide-resin to 20 cycles of treatment with 50% TFA in dichloromethane (DCM) for 30 minutes per cycle to simulate a long peptide synthesis. b. After the final treatment, wash the resins thoroughly with DCM and neutralize with 10% diisopropylethylamine (DIPEA) in DCM.
3. Cleavage from Resin: a. Cleave the peptides from the respective resins using anhydrous HF with p-cresol as a scavenger at 0°C for 1 hour. b. Precipitate the cleaved peptides in cold diethyl ether, centrifuge, and wash the pellets.
4. HPLC Analysis: a. Dissolve the crude peptides in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA). b. Analyze the samples by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column. c. Employ a linear gradient of acetonitrile in water (both containing 0.1% TFA) from 5% to 95% over 30 minutes. d. Monitor the elution at 220 nm and 280 nm. e. Quantify the main peptide peak and any side-product peaks by integrating the peak areas. Identify side-products using mass spectrometry (LC-MS).
Protocol 2: Analysis of Side-Products from Alloc Deprotection
This protocol describes the deprotection of an Alloc-protected tyrosine and the analysis of potential side-products.
1. Peptide Synthesis: a. Synthesize a model peptide containing an Alloc-protected tyrosine residue using Fmoc-SPPS.
2. Alloc Deprotection: a. Swell the peptide-resin in DCM. b. Treat the resin with a solution of Pd(PPh₃)₄ (0.25 equivalents) and phenylsilane (24 equivalents) in DCM for 30 minutes at room temperature[5]. c. Repeat the treatment with a fresh solution. d. Wash the resin extensively with DCM.
3. Cleavage and Analysis: a. Cleave the peptide from the resin using a standard TFA cleavage cocktail (e.g., TFA/TIS/water, 95:2.5:2.5). b. Analyze the crude peptide by RP-HPLC and LC-MS as described in Protocol 1 to identify and quantify the desired peptide and any side-products.
Mandatory Visualization
References
- 1. peptide.com [peptide.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biotage.com [biotage.com]
- 6. diva-portal.org [diva-portal.org]
Performance of Fmoc-Tyr(2-Br-Z)-OH in the Synthesis of "Difficult" Peptide Sequences: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the choice of protecting group for reactive amino acid side chains is a critical determinant of success, particularly when assembling "difficult" sequences prone to aggregation and side reactions. This guide provides an objective comparison of Fmoc-Tyr(2-Br-Z)-OH against other commonly used protected tyrosine derivatives, supported by available data and established experimental principles.
The synthesis of peptides containing tyrosine residues presents a challenge due to the nucleophilic nature of its phenolic hydroxyl group, which can lead to side reactions such as O-acylation. To circumvent this, a variety of protecting groups have been developed. This guide focuses on the performance of the 2-bromobenzyloxycarbonyl (2-Br-Z) group in comparison to more conventional protecting groups like the tert-butyl (tBu) ether.
Executive Summary
This compound offers a unique set of characteristics for peptide synthesis. The 2-Br-Z group exhibits greater acid stability compared to the commonly used tert-butyl (tBu) group, which can be advantageous in specific synthetic strategies. However, a significant limitation of the 2-Br-Z group in the context of standard Fmoc-SPPS is its lability to the piperidine solutions used for Fmoc group removal.[1] This inherent instability restricts its application, particularly for the synthesis of long peptide sequences. Consequently, this compound is best suited for the synthesis of short to medium-sized peptides or for the incorporation of a tyrosine residue near the N-terminus of a peptide.[1]
Performance Comparison of Tyrosine Protecting Groups
While direct head-to-head quantitative data for the synthesis of a standardized "difficult" sequence like Acyl Carrier Protein (65-74) using this compound is limited in publicly available literature, a qualitative and principle-based comparison can be made with other common tyrosine derivatives.
| Protecting Group | Derivative | Key Advantages | Key Disadvantages | Primary Application in Fmoc-SPPS |
| 2-Bromobenzyloxycarbonyl (2-Br-Z) | This compound | - High acid stability, compatible with strong acid cleavage methods like HF.[1] | - Labile to piperidine, limiting its use in extended Fmoc-SPPS.[1] - Potential for side reactions related to benzyl-type protecting groups. | - Synthesis of short to medium peptides. - Incorporation of Tyr near the N-terminus. - Synthesis of protected peptide fragments for fragment condensation. |
| tert-Butyl (tBu) | Fmoc-Tyr(tBu)-OH | - Stable to piperidine, making it the standard for Fmoc-SPPS. - Good solubility and coupling efficiency. | - Requires strong acid (e.g., >90% TFA) for cleavage. - Can generate t-butyl cations leading to side reactions (e.g., t-butylation of Trp, Met), requiring scavengers. | - Routine incorporation of tyrosine in Fmoc-SPPS. |
| Trityl (Trt) | Fmoc-Tyr(Trt)-OH | - Highly acid-labile, allowing for very mild cleavage conditions (e.g., 1-5% TFA in DCM). - Reduces the risk of acid-induced side reactions. | - Steric bulk may slightly reduce coupling efficiency. - Higher cost. | - Synthesis of protected peptide fragments. - Peptides with other highly acid-labile modifications. |
| Methyl (Me) | Fmoc-Tyr(Me)-OH | - Permanent protection, stable to standard TFA cleavage. | - Not suitable for applications requiring a free tyrosine hydroxyl group in the final peptide. | - Synthesis of peptides with a permanently methylated tyrosine for specific biological studies. |
Experimental Protocols
Detailed experimental protocols are crucial for reproducible peptide synthesis. Below are generalized protocols for a standard Fmoc-SPPS cycle, final cleavage, and analysis. A specific protocol for a difficult sequence like ACP (65-74) is also provided.
Protocol 1: Standard Fmoc-SPPS Cycle for a Single Amino Acid Coupling
This protocol outlines the manual steps for a single coupling cycle on a solid-phase resin.
Materials:
-
Peptide-resin with a free N-terminal amine
-
Fmoc-protected amino acid (e.g., this compound)
-
Coupling reagent (e.g., HBTU)
-
Activator base (e.g., DIPEA)
-
Deprotection solution: 20% (v/v) piperidine in DMF
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
-
Washing solutions
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the deprotection solution (20% piperidine/DMF) to the resin and agitate for 3 minutes.
-
Drain the solution.
-
Add fresh deprotection solution and agitate for an additional 10-15 minutes.
-
-
Washing:
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and byproducts.
-
Wash with DCM (3 times) and then DMF (3 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3-4 equivalents), HBTU (3-4 equivalents), and DIPEA (6-8 equivalents) in a minimal amount of DMF. Allow to pre-activate for 1-2 minutes.
-
Drain the wash solvent from the resin.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 1-2 hours at room temperature. A colorimetric test (e.g., Kaiser test) can be performed to monitor reaction completion.
-
-
Final Washing:
-
Drain the coupling solution.
-
Wash the resin with DMF (3 times), followed by DCM (3 times).
-
The resin is now ready for the next deprotection cycle.
-
Protocol 2: Synthesis of Acyl Carrier Protein (ACP) (65-74) Fragment
ACP (65-74) (Sequence: H-Val-Gln-Ala-Ala-Ile-Asp-Tyr-Ile-Asn-Gly-NH2) is a well-established "difficult" sequence used to evaluate new SPPS methodologies.[2]
Materials:
-
Rink Amide resin
-
Fmoc-amino acids with appropriate side-chain protection (including the tyrosine derivative to be tested, e.g., this compound)
-
HBTU, DIPEA
-
20% Piperidine in DMF
-
DMF, DCM
Procedure:
-
Swell Rink Amide resin in DMF.
-
Perform sequential Fmoc-SPPS cycles as described in Protocol 1 for each amino acid in the sequence, starting from the C-terminal Glycine.
-
For each coupling step, use a 4-fold excess of Fmoc-amino acid, HBTU, and an 8-fold excess of DIPEA relative to the resin loading.
-
Monitor coupling completion after each step using the Kaiser test. Double coupling may be necessary for sterically hindered residues or at aggregation-prone steps.
-
After the final residue (Valine) is coupled, perform a final Fmoc deprotection.
Protocol 3: Final Cleavage and Deprotection
Materials:
-
Peptide-resin
-
Cleavage cocktail (e.g., Reagent K: TFA/H2O/phenol/thioanisole/EDT - 82.5:5:5:5:2.5 v/v/w/v/v)
-
Cold diethyl ether
Procedure:
-
Wash the final peptide-resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail to the dry resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate containing the peptide.
-
Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with more cold ether.
-
Dry the crude peptide pellet under vacuum.
Protocol 4: Peptide Analysis by HPLC and Mass Spectrometry
High-Performance Liquid Chromatography (HPLC):
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm).
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.
-
Gradient: A linear gradient from 5% to 65% of Mobile Phase B over 30 minutes is a common starting point.
-
Detection: UV at 214 nm and 280 nm.
-
Sample Preparation: Dissolve the crude peptide in Mobile Phase A and filter before injection.
Mass Spectrometry (MS):
-
Use ESI-MS or MALDI-TOF to confirm the molecular weight of the purified peptide.
-
Fragmentation analysis (MS/MS) can be used to verify the amino acid sequence.
Visualization of Workflows and Signaling Pathways
To aid in understanding the experimental processes and the biological context of tyrosine-containing peptides, the following diagrams are provided.
Conclusion
The selection of a protecting group for the tyrosine side chain is a critical decision in peptide synthesis. While Fmoc-Tyr(tBu)-OH remains the gold standard for routine Fmoc-SPPS due to its stability to piperidine, this compound presents a specialized alternative. Its high acid stability can be beneficial, but its lability to piperidine restricts its general use. For the synthesis of "difficult" sequences, where aggregation and side reactions are prevalent, the choice of protecting group must be carefully considered in the context of the overall synthetic strategy. While the 2-Br-Z group may offer advantages in specific scenarios, such as fragment condensation strategies where piperidine exposure is limited, its broader application in standard Fmoc-SPPS of long, difficult peptides is constrained. Further direct comparative studies are needed to fully elucidate the quantitative benefits and drawbacks of this compound in the synthesis of challenging peptide sequences.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of Fmoc-Tyr(2-Br-Z)-OH
For Researchers, Scientists, and Drug Development Professionals: A comprehensive, step-by-step guide to the safe handling and disposal of Fmoc-Tyr(2-Br-Z)-OH, ensuring laboratory safety and regulatory compliance.
This document provides crucial safety and logistical information for the proper disposal of this compound. Adherence to these procedures is vital for personal safety, environmental protection, and regulatory compliance. The information presented is based on established protocols for similar Fmoc-protected amino acids and general principles for handling halogenated organic compounds.
I. Pre-Disposal Safety and Handling
Before beginning any disposal procedure, it is imperative to handle this compound with the appropriate safety measures to minimize exposure and risk.
Personal Protective Equipment (PPE): A comprehensive list of required PPE is detailed in the table below. Always inspect PPE for integrity before use.
Handling in a Ventilated Area: All handling of solid this compound should be conducted in a certified chemical fume hood to prevent the inhalation of fine particulates.
II. Quantitative Data and Safety Summary
The following table summarizes key information for this compound.
| Property | Value | Source/Note |
| Chemical Name | N-α-(9-Fluorenylmethoxycarbonyl)-O-(2-bromobenzyloxycarbonyl)-L-tyrosine | IUPAC |
| Abbreviation | This compound | --- |
| Molecular Formula | C32H26BrNO7 | --- |
| Molecular Weight | 616.46 g/mol | [1] |
| Appearance | White to off-white solid/powder | General observation for this class of compounds |
| Storage Temperature | 2-8°C, protected from light and moisture | General recommendation for Fmoc-amino acids |
| Eye/Face Protection | Safety glasses with side shields or chemical safety goggles | Standard laboratory practice |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Standard laboratory practice |
| Body Protection | Laboratory coat | Standard laboratory practice |
| Respiratory Protection | N95 or P1/P2 dust mask if handling outside a fume hood | Recommended to prevent inhalation of dust |
III. Step-by-Step Disposal Protocol
The proper disposal of this compound and associated waste is critical. Under no circumstances should this chemical or its waste be disposed of in regular trash or down the drain.
1. Solid Waste Disposal (Unused Reagent, Contaminated Materials):
-
Segregation: Keep this compound waste separate from other chemical waste streams to prevent unintended reactions.
-
Collection: Carefully collect all solid waste, including unused or expired this compound, contaminated weighing paper, spatulas, and disposable gloves, into a designated, sealable, and clearly labeled hazardous waste container.
-
Labeling: The container must be labeled as "Hazardous Waste" and clearly indicate "this compound" and any other identifiers required by your institution's environmental health and safety (EHS) department.
-
Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials, until it is collected by a certified chemical waste disposal service.
2. Liquid Waste Disposal (Solutions and Rinsates):
-
Collection: All solutions containing this compound and rinsates from cleaning contaminated glassware should be collected in a designated, leak-proof, and chemically compatible container for liquid hazardous waste.
-
Solvent Consideration: Depending on the solvent used, this waste may need to be segregated into halogenated or non-halogenated waste streams. Consult your institution's EHS guidelines for specific instructions.
-
Labeling and Storage: As with solid waste, the liquid waste container must be clearly labeled as "Hazardous Waste" with the full chemical name and stored in a designated secure area.
3. Decontamination of Glassware and Surfaces:
-
Rinsing: Glassware that has been in contact with this compound should be triple-rinsed with a suitable solvent (e.g., acetone, methanol).
-
Rinsate Collection: The rinsate from this cleaning process must be collected as liquid hazardous waste.
-
Surface Cleaning: Work surfaces should be wiped down with a cloth dampened with an appropriate solvent, and the cleaning materials disposed of as solid hazardous waste.
4. Spill Management:
-
Small Spills: In the event of a small spill, carefully sweep up the solid material and place it into the designated solid hazardous waste container.
-
Large Spills: For larger spills, follow your institution's emergency spill response procedures.
-
Cleaning: The spill area should be decontaminated as described above, with all cleaning materials disposed of as hazardous waste.
IV. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Disclaimer: The disposal procedures outlined above are based on general laboratory safety protocols and information available for similar compounds. It is essential to consult the specific Safety Data Sheet (SDS) for this compound and to follow all local, state, and federal regulations, as well as your institution's specific environmental health and safety guidelines.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
